molecular formula C20H36O2 B3026068 Ethyl linoleate-13C18

Ethyl linoleate-13C18

Número de catálogo: B3026068
Peso molecular: 326.37 g/mol
Clave InChI: FMMOOAYVCKXGMF-CEXBWJPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Linoleic acid-13C18 ethyl ester is intended for use as an internal standard for the quantification of linoleic acid ethyl ester by GC- or LC-MS. Linoleic acid ethyl ester is an esterified form of linoleic acid. Linoleic acid is an essential fatty acid and one of the most abundant polyunsaturated fatty acids in the Western diet. Deficiencies in linoleic acid are linked to defective wound healing, growth retardation, and dermatitis. Linoleic acid is metabolized in both plants and animals to form 9(S)- and 13(S)-HODE.>

Propiedades

IUPAC Name

ethyl (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i1+1,3+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOOAYVCKXGMF-CEXBWJPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl Linoleate-13C18: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl linoleate-13C18 is a stable isotope-labeled version of ethyl linoleate (B1235992), a naturally occurring fatty acid ester. This guide provides a comprehensive technical overview of its properties, synthesis, and applications in research, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Chemical and Physical Properties

This compound is chemically identical to its unlabeled counterpart, with the exception that all 18 carbon atoms of the linoleate moiety are the 13C isotope. This isotopic enrichment makes it an invaluable tool in mass spectrometry-based analytical methods.

PropertyValueReference
Chemical Formula ¹³C₁₈H₃₆O₂[1]
Molecular Weight 326.37 g/mol [1]
Unlabeled Molecular Weight 308.50 g/mol [2]
Labeled CAS Number 202114-63-4[1]
Unlabeled CAS Number 544-35-4[1]
Synonyms Linoleic Acid-13C18 ethyl ester, Mandenol-13C18[3]
Appearance Colorless to light yellow oil[2]
Purity ≥95% (Chemical Purity)[1]
Isotopic Purity Uniformly labeled with ¹³C[4]
Storage -20°C to -80°C under an inert atmosphere[1][2]

Synthesis of this compound

The synthesis of uniformly 13C-labeled ethyl linoleate typically involves the use of a 13C-enriched precursor. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the esterification of uniformly labeled linoleic acid (Linoleic Acid-13C18) with ethanol (B145695).

The synthesis of site-specifically 13C-labeled linoleic acid has been described, utilizing precursors like 13C-paraformaldehyde or 13CBr4 to introduce the label at specific positions.[5] For uniform labeling, a biological approach where organisms are grown on 13C-enriched media to produce uniformly labeled fatty acids can be employed. These labeled fatty acids can then be chemically converted to their ethyl esters.[6]

A generalized workflow for the synthesis is as follows:

cluster_synthesis Synthesis of this compound start Uniformly 13C-labeled Linoleic Acid esterification Esterification Reaction start->esterification ethanol Ethanol ethanol->esterification catalyst Acid or Enzyme Catalyst catalyst->esterification purification Purification (e.g., Chromatography) esterification->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Applications in Research

Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for fatty acids.[3] Its chemical similarity to endogenous ethyl linoleate and other fatty acid esters ensures comparable extraction efficiency and ionization response, while its distinct mass allows for accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.

Experimental Protocol: Quantification of Fatty Acids in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of fatty acids in plasma using this compound as an internal standard. Optimization of specific parameters for individual instruments and analytes is recommended.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 295 µL of acetonitrile (B52724) containing 1% formic acid.

  • Add 5 µL of a known concentration of this compound in ethanol as the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.[7]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.[7]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute fatty acids.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions:

      • Analyte (e.g., Linoleic Acid): Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard (this compound): Precursor ion (m/z of the hydrolyzed ¹³C₁₈-linoleic acid) -> Product ion (m/z)

3. Data Analysis:

  • A calibration curve is generated using known concentrations of unlabeled fatty acid standards spiked with the internal standard.

  • The peak area ratio of the analyte to the internal standard is calculated for both the standards and the samples.

  • The concentration of the analyte in the samples is determined from the calibration curve.

cluster_lcms LC-MS/MS Quantification Workflow sample Plasma Sample extraction Protein Precipitation & Extraction sample->extraction is This compound (Internal Standard) is->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Peak Area Ratio) ms->data quant Quantification data->quant

Workflow for fatty acid quantification using this compound.
Tracer in Metabolic Flux Analysis

This compound can be used as a tracer to study the metabolism of fatty acids in various biological systems.[3] After administration, the labeled ethyl linoleate is hydrolyzed to ¹³C₁₈-linoleic acid, which can then be tracked through different metabolic pathways.

Experimental Protocol: Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for using this compound to trace fatty acid metabolism in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of this compound.

  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

  • Harvest the cells and quench metabolic activity (e.g., by rapid freezing in liquid nitrogen).

  • Extract metabolites using a suitable solvent system (e.g., a biphasic extraction with methanol, methyl-tert-butyl ether, and water).[8]

3. Analytical Measurement:

  • Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the incorporation of 13C into various downstream metabolites of linoleic acid.

4. Data Analysis and Modeling:

  • The isotopic labeling patterns of the metabolites are used in computational models to calculate the flux through different metabolic pathways.[9][10]

cluster_mfa Metabolic Flux Analysis Workflow cells Cell Culture tracer Introduce This compound cells->tracer incubation Incubation tracer->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS or GC-MS Analysis extraction->analysis modeling Flux Calculation & Modeling analysis->modeling

Workflow for metabolic flux analysis using this compound.

Metabolism and Biological Activity

Upon entering the body or cells, ethyl linoleate is hydrolyzed by esterases to release ethanol and linoleic acid.[11] The ¹³C₁₈-linoleic acid then enters the fatty acid metabolic pathways.

Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid and various eicosanoids.[12] Its metabolism involves a series of desaturation and elongation reactions. Key enzymes in this pathway include delta-6-desaturase, elongases, and delta-5-desaturase. Linoleic acid can also be metabolized by cytochrome P450 enzymes to form epoxides and diols.[13]

The unlabeled form of ethyl linoleate has been shown to possess anti-inflammatory properties and to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[14]

Akt/GSK3β/β-catenin Signaling Pathway

This pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation. In the context of melanogenesis, activation of Akt leads to the phosphorylation and inhibition of GSK3β. This prevents the phosphorylation and subsequent degradation of β-catenin, which can then translocate to the nucleus and regulate gene expression, including those involved in melanin (B1238610) synthesis.

cluster_pathway Akt/GSK3β/β-catenin Signaling Pathway Akt Akt GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus translocates transcription Modulation of Gene Expression nucleus->transcription regulates

Simplified diagram of the Akt/GSK3β/β-catenin signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including drug development, clinical diagnostics, and fundamental metabolic research. Its use as an internal standard provides high accuracy and precision in the quantification of fatty acids, while its application as a metabolic tracer offers valuable insights into the complex pathways of lipid metabolism. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this stable isotope-labeled compound into their experimental designs.

References

An In-depth Technical Guide to Ethyl Linoleate-13C18: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Ethyl linoleate-13C18. This isotopically labeled fatty acid ester is a crucial tool in metabolic research, drug development, and advanced analytical studies. Its structure, fully labeled with Carbon-13 on the linoleate (B1235992) moiety, allows for precise tracking and quantification in complex biological systems.

Core Chemical Properties

This compound is the ethyl ester of linoleic acid where all 18 carbon atoms of the linoleic acid backbone are the 13C isotope. This stable isotope labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound and its unlabeled counterpart are summarized in the table below for easy comparison.

PropertyThis compoundEthyl Linoleate (unlabeled)
Molecular Formula ¹³C₁₈C₂H₃₆O₂[3]C₂₀H₃₆O₂[4]
Molecular Weight 326.37 g/mol [5]308.50 g/mol [4]
CAS Number 202114-63-4[5]544-35-4[4]
Appearance -Colorless to light yellow liquid[6]
Chemical Purity ≥95%[5]≥98%[6]
Isotopic Purity ≥98%[5]-
Boiling Point -224 °C at 17 mmHg[4]
Density -0.876 g/mL at 25 °C[4]
Refractive Index -n20/D 1.455 (lit.)[4]
Storage Conditions Store at -80°C under an inert gas. Protect from light, air, and moisture.[5]Store at -20°C[4]
Solubility -Soluble in ethanol (B145695) (>100 mg/ml), DMF (>100 mg/ml), and DMSO (>100 mg/ml).[7]

Experimental Protocols

Synthesis of Ethyl Linoleate

Materials:

Procedure:

  • Preparation of the Ionic Liquid Microemulsion:

    • In a suitable vessel, combine the surfactant (TX-100) and the ionic liquid ([Hmim]HSO₄) at a weight ratio of 24:4.

    • Stir the mixture at 700 rpm for 5 minutes at 25°C until a clear and transparent mixture is obtained.

    • Add cyclohexane to the mixture (5 parts by weight) and continue stirring for another 5 minutes to form the stable ionic liquid microemulsion.[1]

  • Esterification Reaction:

    • In a reaction vessel, combine the ionic liquid microemulsion (e.g., 7.71 g), ¹³C₁₈-Linoleic acid (e.g., 5.61 g), and ethanol (e.g., 5.57 g).

    • Stir the reaction mixture at 700 rpm at a controlled temperature of 40°C.

    • Allow the reaction to proceed for 8 hours. The ionic liquid acts as a catalyst and helps to sequester the water produced during the reaction, driving the equilibrium towards the product.[1]

  • Product Isolation:

    • After the reaction is complete, transfer the mixture to a rotary evaporator.

    • Remove the volatile components (cyclohexane, excess ethanol, and water) by rotary evaporation at 50°C under vacuum for 1 hour.

    • The remaining product is this compound.[1]

  • Purification and Analysis:

    • Further purification can be achieved using column chromatography on silica (B1680970) gel.

    • The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and the isotopic enrichment confirmed by ¹³C NMR spectroscopy.

Analytical Methodologies

The primary application of this compound is as an internal standard and tracer in analytical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

  • Sample Preparation: Fatty acid ethyl esters (FAEEs), including ethyl linoleate, can be extracted from biological matrices (e.g., meconium, blood, hair) using liquid-liquid extraction with a solvent like hexane.[8][9]

  • Internal Standard: A known amount of this compound is added to the sample prior to extraction to correct for sample loss during preparation and instrumental analysis.

  • GC Separation: The extracted FAEEs are separated on a suitable capillary column (e.g., a nonpolar dimethylpolysiloxane column).[8]

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the analyte (unlabeled ethyl linoleate) and the internal standard (this compound).[9] This allows for accurate quantification.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies:

  • ¹³C NMR is a powerful technique for analyzing the structure and metabolism of this compound.

  • The use of the fully ¹³C-labeled compound provides significantly enhanced signals, allowing for the detailed tracking of the fate of the linoleate moiety in biological systems or chemical reactions.

  • For instance, the oxidation of ¹³C-labeled ethyl linoleate has been monitored by ¹³C NMR to identify and quantify various oxidation intermediates and products, such as hydroperoxides and peroxy links.[10]

Signaling Pathways and Biological Relevance

While research specifically utilizing this compound to elucidate signaling pathways is ongoing, studies on its unlabeled counterpart provide valuable insights into its biological activities. Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 melanoma cells by downregulating the Akt/GSK3β/β-catenin signaling pathway.[11]

Melanogenesis_Inhibition cluster_inhibition Ethyl Linoleate cluster_pathway Akt/GSK3β/β-catenin Pathway cluster_outcome Melanogenesis Ethyl Linoleate Ethyl Linoleate Akt Akt Ethyl Linoleate->Akt inhibits phosphorylation GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation MITF MITF beta_catenin->MITF activates Tyrosinase Tyrosinase MITF->Tyrosinase activates Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

The use of this compound as a tracer would allow researchers to precisely follow the metabolic fate of the linoleate moiety and its influence on this and other signaling pathways.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent use of this compound in a research setting.

Workflow cluster_synthesis Synthesis cluster_analysis Quality Control & Analysis cluster_application Application Start Start Materials: ¹³C₁₈-Linoleic Acid, Ethanol Reaction Esterification Reaction (Ionic Liquid Microemulsion) Start->Reaction Purification Purification (Rotary Evaporation, Chromatography) Reaction->Purification QC Purity & Identity Confirmation (GC-MS, ¹³C NMR) Purification->QC Application Use as Internal Standard or Tracer in Biological Experiments QC->Application Data_Acquisition Data Acquisition (e.g., LC-MS/MS, NMR) Application->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. Its unique properties make it an invaluable tool for advancing our understanding of lipid metabolism and its role in health and disease.

References

An In-depth Technical Guide to Ethyl Linoleate-13C18: Structure, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl linoleate-13C18, a stable isotope-labeled compound crucial for advanced research in metabolism, drug development, and lipidomics. This document details its molecular structure, physicochemical properties, and its application as a tracer and internal standard in metabolic flux analysis and quantitative analytical methods.

Molecular Structure and Properties

This compound is an isotopically labeled form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleic acid backbone are replaced with the heavy isotope, Carbon-13 (¹³C). This labeling provides a distinct mass signature that allows it to be differentiated from its naturally abundant (¹²C) counterpart by mass spectrometry.

The structural formula of Ethyl linoleeate-13C18 is: ¹³CH₃(¹³CH₂)₄¹³CH=¹³CH¹³CH₂¹³CH=¹³CH(¹³CH₂)₇¹³COOCH₂CH₃

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound and its unlabeled counterpart are summarized in the table below.

PropertyThis compoundEthyl linoleate (unlabeled)
Molecular Formula ¹³C₁₈H₃₆O₂C₂₀H₃₆O₂[1][2]
Molecular Weight 326.37 g/mol [3][4]308.50 g/mol [1][2]
Labeled CAS Number 202114-63-4[4]N/A
Unlabeled CAS Number 544-35-4[4]544-35-4[1]
Synonyms Linoleic Acid-13C18 ethyl ester[3]Mandenol, Linoleic acid ethyl ester[1]
Form Neat (Individual)[4]Liquid[5]
Storage Temperature -80°C (Freezer)[4]-20°C[5]

Applications in Research and Drug Development

This compound is a valuable tool in various research fields, primarily due to its utility as a tracer for metabolic pathways and as an internal standard for quantitative analysis.

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound is used to investigate the in vivo and in vitro metabolism of linoleic acid.[3][6] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the elucidation of metabolic pathways, the determination of reaction rates (fluxes), and the identification of metabolic dysregulation in disease states.[6]

  • Quantitative Analysis (Internal Standard): In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard for the quantification of unlabeled ethyl linoleate and related lipids.[3] Since its chemical and physical properties are nearly identical to the analyte of interest, it co-elutes and ionizes similarly, allowing for accurate correction of variations during sample preparation and analysis.

Metabolic Pathway of Linoleic Acid

Linoleic acid, an essential omega-6 fatty acid, is metabolized in the body through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids and bioactive lipid mediators. The major metabolic pathway is depicted in the diagram below. Ethyl linoleate is readily hydrolyzed in vivo to yield linoleic acid, which then enters these pathways.

Linoleic_Acid_Metabolism Linoleic Acid-13C18 Linoleic Acid-13C18 gamma-Linolenic Acid-13C18 gamma-Linolenic Acid-13C18 Linoleic Acid-13C18->gamma-Linolenic Acid-13C18 delta-6-desaturase CYP450_Metabolites CYP450 Metabolites (EpOMEs, DiHOMEs) (13C labeled) Linoleic Acid-13C18->CYP450_Metabolites CYP450 Epoxygenases Dihomo-gamma-linolenic Acid-13C18 Dihomo-gamma-linolenic Acid-13C18 gamma-Linolenic Acid-13C18->Dihomo-gamma-linolenic Acid-13C18 Elongase Arachidonic Acid-13C18 Arachidonic Acid-13C18 Dihomo-gamma-linolenic Acid-13C18->Arachidonic Acid-13C18 delta-5-desaturase Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (13C labeled) Arachidonic Acid-13C18->Prostaglandins_Thromboxanes COX Leukotrienes Leukotrienes (13C labeled) Arachidonic Acid-13C18->Leukotrienes LOX Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2 cells) start->cell_culture labeling Incubation with This compound cell_culture->labeling harvesting Cell Harvesting & Washing labeling->harvesting extraction Lipid Extraction (e.g., Bligh-Dyer) harvesting->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing & Metabolite Identification analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis end End flux_analysis->end

References

An In-depth Technical Guide to the Synthesis of Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Ethyl linoleate-¹³C₁₈, a crucial isotopically labeled lipid for use in metabolic research, lipidomics, and as an internal standard for quantitative mass spectrometry-based assays.

Introduction

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleoyl chain are replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for in vivo and in vitro studies of fatty acid metabolism and transport. Its applications are pivotal in understanding the mechanisms of diseases such as atherosclerosis, metabolic syndrome, and inflammatory conditions.[1][2] This guide details a robust and efficient method for its preparation from commercially available ¹³C-labeled linoleic acid.

Synthetic Pathway Overview

The synthesis of Ethyl linoleate-¹³C₁₈ is achieved through the direct esterification of Linoleic acid-¹³C₁₈ with ethanol. The most common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between the carboxylic acid and the alcohol.[3][4][5]

The overall reaction is as follows:

¹³C₁₈H₃₂O₂ (Linoleic acid-¹³C₁₈) + C₂H₅OH (Ethanol) ⇌ ¹³C₁₈H₃₁O₂-C₂H₅ (Ethyl linoleate-¹³C₁₈) + H₂O

To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol reactant (ethanol) is typically used, and the water produced during the reaction can be removed.[3]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the esterification of fatty acids.[6][7] Given the high cost of the isotopically labeled starting material, this procedure is designed to maximize yield and purity.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
Linoleic acid-¹³C₁₈≥98% isotopic purityCambridge Isotope Laboratories, Inc., Cayman Chemical
Ethanol (Absolute)Anhydrous, ≥99.5%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS reagent grade, 95-98%Merck
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS reagent gradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagent gradeVWR
Nitrogen Gas (N₂)High purityAirgas

3.2. Reaction Setup and Procedure

  • Preparation of Reactants: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of Linoleic acid-¹³C₁₈ in 10 mL of anhydrous ethanol.

  • Addition of Catalyst: While stirring, slowly add 0.1 mL of concentrated sulfuric acid to the solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Let the reaction proceed for 4 hours.

  • Work-up:

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous phase three times with 15 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 20 mL of brine is recommended.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude Ethyl linoleate-¹³C₁₈ can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient (e.g., starting from 100:0 and gradually increasing the polarity) to afford the pure product.

Characterization and Quality Control

4.1. Spectroscopic Analysis

  • ¹³C NMR: The successful incorporation of the ethyl group and the integrity of the ¹³C-labeled backbone can be confirmed by ¹³C NMR spectroscopy. The spectrum will show characteristic signals for the ethyl group carbons and the fully labeled linoleate chain.[2][8]

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the final product. The mass spectrum will show a molecular ion peak corresponding to the mass of Ethyl linoleate-¹³C₁₈.[1][9]

4.2. Purity Assessment

  • Gas Chromatography (GC): The purity of the final product should be assessed by GC, equipped with a flame ionization detector (FID). A single major peak corresponding to Ethyl linoleate-¹³C₁₈ is expected.

Quantitative Data Summary

The following table summarizes expected quantitative data based on similar non-labeled esterification reactions.[10] Actual results may vary depending on the specific experimental conditions.

ParameterExpected Value
Yield >90%
Chemical Purity (by GC) ≥98%
Isotopic Purity >98% (dependent on starting material)
Molecular Weight 326.37 g/mol (for the fully ¹³C-labeled compound)[11]

Visualizations

Synthetic Workflow

Synthesis_Workflow Figure 1: Experimental Workflow for Ethyl Linoleate-¹³C₁₈ Synthesis Reactants Linoleic acid-¹³C₁₈ + Ethanol Reaction Reflux @ 78°C, 4h under N₂ Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Work-up (H₂O, Diethyl Ether, NaHCO₃) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure Ethyl linoleate-¹³C₁₈ Purification->Product Analysis Characterization (NMR, MS, GC) Product->Analysis

Caption: Figure 1: Experimental Workflow for Ethyl Linoleate-¹³C₁₈ Synthesis.

Fischer-Speier Esterification Mechanism

Fischer_Esterification Figure 2: Mechanism of Fischer-Speier Esterification cluster_0 Reaction Steps cluster_1 Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Ethanol Protonation->Attack Activated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Water H₂O Elimination->Water Deprotonation 5. Deprotonation Catalyst H⁺ Deprotonation->Catalyst Regenerated Final_Product Ethyl Linoleate-¹³C₁₈ Deprotonation->Final_Product Carboxylic_Acid Linoleic Acid-¹³C₁₈ Carboxylic_Acid->Protonation Ethanol Ethanol Ethanol->Attack Catalyst->Protonation Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester->Deprotonation

References

An In-depth Technical Guide to Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl linoleate-13C18, a stable isotope-labeled compound crucial for metabolic research and drug development. Its primary application lies in its use as a tracer to quantitatively analyze the metabolic fate of ethyl linoleate (B1235992) and linoleic acid in biological systems.

Core Compound Properties

This compound is a uniformly labeled form of ethyl linoleate with all 18 carbon atoms of the linoleate moiety replaced by the carbon-13 isotope. This isotopic labeling allows for its differentiation from endogenous unlabeled ethyl linoleate by mass spectrometry, making it an invaluable tool for tracer studies in lipidomics and metabolic flux analysis.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 202114-63-4[1][2][3][4][5]
Molecular Formula ¹³C₁₈H₃₆O₂[1][2]
Molecular Weight 326.37 g/mol [1][3]
Chemical Purity Typically ≥95% to ≥98%[3][4]
Isotopic Enrichment Typically ≥98% for ¹³C[3][4]
Appearance Neat (Oily Liquid)[3]
Storage Conditions Store in freezer (-20°C to -80°C) under an inert gas. Protect from light, air, and moisture.[3]

Applications in Research

The primary utility of this compound stems from its role as an internal standard and tracer in quantitative analytical methods.

  • Metabolic Flux Analysis: It is used to trace the metabolic pathways of linoleic acid, a critical omega-6 essential fatty acid.[1] By introducing the labeled compound into a biological system, researchers can track its incorporation into various lipid species such as triglycerides and phospholipids, and its breakdown through beta-oxidation.

  • Lipidomics: In mass spectrometry-based lipidomics, this compound serves as an ideal internal standard for the accurate quantification of unlabeled ethyl linoleate and other related fatty acid ethyl esters.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response.

  • Drug Development: Stable isotope-labeled compounds are increasingly used in drug development to assess the pharmacokinetic and metabolic profiles of drug candidates.[1]

Experimental Protocols

While specific protocols may vary depending on the experimental design and analytical instrumentation, the following provides a generalized workflow for a tracer experiment using this compound.

General Workflow for In Vitro Cell Culture Experiment

This protocol outlines the steps for tracing the metabolism of this compound in a cell culture system.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_cells Prepare Cell Cultures incubation Incubate Cells with Labeled Tracer prep_cells->incubation prep_tracer Prepare this compound Stock Solution prep_tracer->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis extraction Lipid Extraction lysis->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis LC-MS or GC-MS Analysis extraction->analysis For LC-MS derivatization->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: General workflow for an in vitro tracer experiment.

Methodology:

  • Preparation of Labeled Fatty Acid Stock: Prepare a stock solution of this compound in a suitable solvent such as ethanol. The final concentration should be determined based on the experimental design.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Replace the culture medium with a medium containing a known concentration of this compound. The incubation time will depend on the specific metabolic processes being investigated.

  • Sample Harvesting and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Harvest the cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

  • Sample Analysis by Mass Spectrometry: Analyze the extracted lipids using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • GC-MS: For GC-MS analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) or other volatile esters.

    • LC-MS: LC-MS allows for the analysis of intact complex lipids, providing information on how the labeled linoleate is incorporated into different lipid classes.

  • Data Analysis: Quantify the abundance of ¹³C-labeled and unlabeled lipid species. The isotopic enrichment is calculated to determine the rate of synthesis and turnover of different lipids.

Signaling and Metabolic Pathways

While this compound is primarily a tracer, understanding the metabolic fate of its unlabeled counterpart is essential for interpreting experimental results.

General Metabolic Fate of Linoleic Acid

Linoleic acid, released from ethyl linoleate by esterases, is an essential fatty acid that is a precursor for the synthesis of arachidonic acid and various eicosanoids.

metabolic_pathway cluster_intake Intake & Conversion cluster_elongation Elongation & Desaturation cluster_storage Storage & Oxidation cluster_eicosanoids Eicosanoid Synthesis ethyl_linoleate Ethyl Linoleate linoleic_acid Linoleic Acid (LA) ethyl_linoleate->linoleic_acid Esterases gla Gamma-Linolenic Acid (GLA) linoleic_acid->gla Δ6-desaturase storage Incorporation into Triglycerides & Phospholipids linoleic_acid->storage beta_oxidation Beta-oxidation for Energy linoleic_acid->beta_oxidation dgla Dihomo-gamma-linolenic Acid (DGLA) gla->dgla Elongase aa Arachidonic Acid (AA) dgla->aa Δ5-desaturase eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids

Caption: Simplified metabolic pathway of linoleic acid.

Signaling Pathways Modulated by Ethyl Linoleate

Research on the unlabeled form of ethyl linoleate has indicated its involvement in specific cellular signaling pathways. It is important to note that these effects are related to the biological activity of the molecule itself, not its function as a tracer.

  • Anti-inflammatory Effects: Ethyl linoleate has been shown to attenuate the production of pro-inflammatory cytokines.[6] This effect is mediated through the inhibition of the NF-κB signaling pathway and the induction of heme oxygenase-1.[6]

  • Melanogenesis Inhibition: Studies have demonstrated that ethyl linoleate can inhibit melanogenesis by suppressing the Akt/GSK3β/β-catenin signaling pathway, leading to a decrease in the expression of key melanogenic enzymes like tyrosinase.[7]

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_melanogenesis Melanogenesis Inhibition Pathway el_inflam Ethyl Linoleate nfkb NF-κB Activation el_inflam->nfkb Inhibits ho1 Heme Oxygenase-1 Induction el_inflam->ho1 Induces cytokines Pro-inflammatory Cytokines nfkb->cytokines el_melanin Ethyl Linoleate akt Akt Phosphorylation el_melanin->akt Inhibits gsk3b GSK3β Phosphorylation akt->gsk3b beta_catenin β-catenin gsk3b->beta_catenin mitf MITF Expression beta_catenin->mitf melanin Melanin Synthesis mitf->melanin

Caption: Signaling pathways modulated by ethyl linoleate.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolism, lipidomics, and drug development. Its utility as a tracer and internal standard allows for precise and accurate quantification of the dynamic processes involved in fatty acid metabolism. This guide provides a foundational understanding of its properties, applications, and the methodologies for its use in experimental settings.

References

Technical Guide: Physical Properties of Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Ethyl linoleate-13C18. Due to the limited availability of specific experimental data for the ¹³C-labeled variant, this guide presents data for unlabeled ethyl linoleate (B1235992) as a close and reliable approximation. Isotopic labeling at the ¹³C level is not expected to significantly alter the macroscopic physical properties of the molecule.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of ethyl linoleate. These values are essential for handling, formulation, and experimental design.

PropertyValueNotes
Molecular Formula C₂₀H₃₆O₂ (unlabeled)
(¹³C)₁₈C₂H₃₆O₂ (labeled)
Molecular Weight 308.50 g/mol (unlabeled)[1][2]326.37 g/mol (labeled)
Appearance Colorless to light yellow oil/liquid[2][3]
Melting Point -95 °C (-139 °F)[4]As a long-chain unsaturated fatty acid ester, it remains liquid at low temperatures.
Boiling Point 224 °C at 17 mmHg[3]193 °C at 6 mmHg[2]
Density 0.876 g/mL at 25 °C[3]
Refractive Index nD20 1.455
Solubility Miscible with dimethylformamide, fat solvents, and oils.[2] Soluble in ethanol, DMSO.Insoluble in water.
Storage Store at -20°C to -80°C under an inert gas. Protect from light, air, and moisture.

Experimental Protocols

Detailed methodologies for determining the key physical properties of fatty acid esters like this compound are outlined below. These are generalized protocols that can be adapted for the specific isotopically labeled compound.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the temperature at which the fatty acid ester transitions from a solid to a liquid state.

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature range over which the sample melts is observed.

Procedure:

  • If the sample is liquid at room temperature, it must first be solidified. This can be achieved by chilling the sample.

  • Introduce a small amount of the solidified this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Attach the capillary tube to a calibrated thermometer.

  • Place the assembly in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Distillation Method)

This protocol determines the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Principle: The sample is heated to its boiling point, and the temperature of the vapor is measured.

Procedure:

  • Place a measured volume of this compound into a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with a condenser and a collection flask.

  • Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heat the flask gently.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure is controlled and recorded.

Determination of Density (Oscillating U-Tube Method)

This method provides a precise measurement of the density of a liquid sample.

Principle: The change in the oscillation frequency of a U-shaped tube when filled with the sample is directly related to the density of the sample.

Procedure:

  • Calibrate the instrument using two standards of known density (e.g., dry air and pure water).

  • Inject a small, bubble-free aliquot of this compound into the oscillating U-tube.

  • Allow the temperature of the sample cell to stabilize to the desired measurement temperature (e.g., 25 °C).

  • The instrument measures the oscillation period and calculates the density based on the calibration.

  • Clean the U-tube thoroughly with appropriate solvents before and after each measurement.

Determination of Solubility (Turbidimetric Method)

This protocol can be used to determine the solubility of this compound in various solvents.

Principle: The solubility is determined by observing the point at which a solution becomes turbid upon the addition of a non-solvent or a change in temperature, indicating the precipitation of the solute.

Procedure:

  • Prepare a series of solutions of this compound in the solvent of interest at various concentrations.

  • Alternatively, prepare a saturated solution at a higher temperature and then cool it down.

  • Use a turbidimeter or a spectrophotometer to measure the turbidity or absorbance of the solutions.

  • The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit under the tested conditions.

  • For qualitative assessment, visual inspection against a dark background can determine miscibility or insolubility in different solvents.

Mandatory Visualization

The primary application of this compound in research is as an isotopic tracer in metabolic studies, particularly in the field of lipidomics. The following diagram illustrates a general experimental workflow for its use.

Workflow for this compound Tracer Studies cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Introduction of Tracer Introduction of Tracer Biological System Biological System Introduction of Tracer->Biological System In vivo / In vitro Sample Collection Sample Collection Biological System->Sample Collection Tissues, Plasma, Cells Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Pathway Analysis Metabolic Pathway Analysis Data Processing->Metabolic Pathway Analysis Quantification of Lipid Flux Quantification of Lipid Flux Metabolic Pathway Analysis->Quantification of Lipid Flux

Caption: General workflow for utilizing this compound as a tracer in lipidomics research.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for ethyl linoleate-¹³C₁₈, an isotopically labeled fatty acid ester essential for a range of research applications, including lipidomics and metabolic studies. Ensuring the integrity of this compound is paramount for generating accurate and reproducible experimental data.

Introduction to Ethyl Linoleate-¹³C₁₈

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled version of ethyl linoleate (B1235992), where all 18 carbon atoms of the linoleic acid moiety are replaced with the ¹³C isotope. This labeling allows the molecule to be used as a tracer in various biological systems, enabling researchers to track its absorption, distribution, metabolism, and excretion without altering its chemical properties. Given its polyunsaturated nature, ethyl linoleate, and by extension its ¹³C-labeled counterpart, is susceptible to degradation, primarily through oxidation. Understanding and mitigating this degradation is crucial for its effective use.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the stability of ethyl linoleate-¹³C₁₈. The consensus from manufacturers and safety data sheets points to stringent storage conditions to minimize degradation.

Table 1: Recommended Storage Conditions for Ethyl Linoleate-¹³C₁₈ and Unlabeled Ethyl Linoleate

ParameterRecommendationRationale
Temperature -80°C is recommended for long-term storage of ethyl linoleate-¹³C₁₈[1]. Unlabeled ethyl linoleate is often stored at -20°C[2][3].Low temperatures significantly reduce the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)[1].An inert atmosphere displaces oxygen, a key reactant in the oxidative degradation of unsaturated fatty acid esters.
Light Exposure Protect from light[1].Light, particularly UV radiation, can catalyze photo-oxidation, a rapid degradation pathway.
Moisture Protect from moisture[1].Moisture can facilitate hydrolytic degradation of the ester linkage, although oxidation is the more prominent concern.
Container Store in a tightly-closed container[2][3][4].Prevents exposure to air and moisture. Amber vials are often used to protect from light[2].

Stability Profile and Degradation Pathways

The primary route of degradation for ethyl linoleate is oxidation, which can occur through autoxidation or photooxidation. The presence of two double bonds in the linoleic acid chain makes it particularly susceptible to attack.

Oxidative Degradation

Oxidation of ethyl linoleate is a free-radical chain reaction that leads to the formation of hydroperoxides as the initial products. These hydroperoxides are unstable and can subsequently decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which can compromise the integrity of the compound and interfere with experimental results.

The mechanism of autoxidation involves three main stages: initiation, propagation, and termination. The initiation phase can be triggered by heat, light, or the presence of metal ions.

Below is a generalized workflow for assessing the stability of ethyl linoleate-¹³C₁₈.

G cluster_0 Stability Study Workflow A Ethyl Linoleate-¹³C₁₈ Sample Preparation B Exposure to Stress Conditions (e.g., Temp, Light, Oxygen) A->B C Time-Point Sampling B->C D Sample Analysis (e.g., GC-MS, LC-MS/MS) C->D E Data Analysis (Degradation Products, Purity) D->E F Shelf-Life Determination E->F

Caption: A typical workflow for conducting a stability study on ethyl linoleate-¹³C₁₈.

The following diagram illustrates the radical oxidation pathway of ethyl linoleate.

G cluster_1 Radical Oxidation of Ethyl Linoleate start Ethyl Linoleate (LH) initiation Initiation (Heat, Light, Metal Ions) start->initiation Initiator radical Lipid Radical (L•) initiation->radical propagation Propagation radical->propagation O₂ peroxy Peroxy Radical (LOO•) propagation->peroxy hydroperoxide Hydroperoxide (LOOH) peroxy->hydroperoxide LH termination Termination peroxy->termination L• or LOO• hydroperoxide->radical Further Degradation stable Non-radical Products termination->stable

Caption: Simplified pathway of free radical-mediated oxidation of ethyl linoleate.

Experimental Protocols for Stability Assessment

To assess the stability of ethyl linoleate-¹³C₁₈, a well-defined analytical method is required to separate and quantify the parent compound from its potential degradation products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

Sample Preparation for Stability Testing

A stock solution of ethyl linoleate-¹³C₁₈ is prepared in a suitable solvent, such as ethanol (B145695) or hexane. Aliquots of this solution are then subjected to various stress conditions (e.g., elevated temperature, light exposure, exposure to air). At specified time intervals, samples are withdrawn for analysis.

Analytical Method: GC-MS

The following is a general protocol for the analysis of ethyl linoleate-¹³C₁₈ stability by GC-MS.

Table 2: Example GC-MS Protocol for Ethyl Linoleate Analysis

ParameterDescription
Instrumentation Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS)
Column A nonpolar or mid-polar capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating fatty acid esters.
Injection 1 µL of the sample is injected in splitless mode.
Inlet Temperature 250°C
Oven Program Initial temperature of 150°C, hold for 1 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Parameters
   Ionization ModeElectron Ionization (EI) at 70 eV
   Source Temperature230°C
   Quadrupole Temperature150°C
   Acquisition ModeSelected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity and specificity.
Quantification An internal standard (e.g., a deuterated analog or a different fatty acid ester) should be used for accurate quantification. The peak area ratio of the analyte to the internal standard is used to determine the concentration.
Analytical Method: LC-MS/MS

LC-MS/MS offers an alternative with high sensitivity and specificity, particularly for complex matrices.

Table 3: Example LC-MS/MS Protocol for Ethyl Linoleate Analysis

ParameterDescription
Instrumentation Liquid chromatograph coupled with a tandem mass spectrometer (e.g., Waters, Sciex)
Column A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used.
Mobile Phase A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (B).
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS/MS Parameters
   Ionization ModeElectrospray Ionization (ESI) in positive mode.
   Detection ModeMultiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of ethyl linoleate-¹³C₁₈ and its internal standard.
Quantification Similar to GC-MS, an appropriate internal standard is used, and quantification is based on the peak area ratio.

Summary and Recommendations

The chemical integrity of ethyl linoleate-¹³C₁₈ is critical for its successful application in research. Adherence to strict storage and handling protocols is essential to prevent oxidative degradation.

  • Always store ethyl linoleate-¹³C₁₈ at -80°C under an inert atmosphere and protected from light.

  • When handling, minimize exposure to air and light. Use inert gas to flush vials before sealing.

  • Regularly assess the purity of the compound, especially for long-term studies, using a validated analytical method such as GC-MS or LC-MS/MS.

  • For quantitative studies, the use of an appropriate internal standard is crucial to ensure accuracy.

By following these guidelines, researchers can ensure the stability and reliability of their ethyl linoleate-¹³C₁₈, leading to more accurate and reproducible scientific outcomes.

References

A Technical Guide to Ethyl Linoleate-13C18 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key specifications, and experimental applications of Ethyl linoleate-13C18. This isotopically labeled fatty acid ester is a valuable tool in metabolic research, particularly in studies involving lipidomics, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry.

Commercial Suppliers and Quantitative Data

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for easy comparison between vendors. Please note that pricing and available quantities are subject to change and may require a direct inquiry with the supplier.

SupplierCatalog NumberIsotopic EnrichmentChemical PurityAvailable Quantities
MedChemExpress HY-W013812SNot specifiedNot specifiedAvailable upon inquiry
Cambridge Isotope Laboratories, Inc. (CIL) CLM-3960>98%>95%Available upon inquiry
Eurisotop (Distributor for CIL) CLM-3960>98%>95%0.5 g and other sizes upon inquiry
Amerigo Scientific Inquire with CIL catalog number>98% (from CIL)>95% (from CIL)Available upon inquiry

Core Applications and Signaling Pathways

This compound serves two primary functions in research: as a metabolic tracer to investigate fatty acid metabolism and as an internal standard for the accurate quantification of lipids.

When introduced into a biological system, this compound is metabolized alongside its unlabeled counterpart. The 13C labels allow researchers to trace the fate of the ethyl linoleate (B1235992) through various metabolic pathways using mass spectrometry. This can provide insights into fatty acid uptake, esterification, beta-oxidation, and incorporation into complex lipids.

signaling_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Pool Intracellular Pool Cellular Uptake->Intracellular Pool Hydrolysis to Linoleic Acid-13C18 Hydrolysis to Linoleic Acid-13C18 Intracellular Pool->Hydrolysis to Linoleic Acid-13C18 Beta-Oxidation Beta-Oxidation Hydrolysis to Linoleic Acid-13C18->Beta-Oxidation Incorporation into Complex Lipids Incorporation into Complex Lipids Hydrolysis to Linoleic Acid-13C18->Incorporation into Complex Lipids Acetyl-CoA-13C Acetyl-CoA-13C Beta-Oxidation->Acetyl-CoA-13C Triglycerides-13C Triglycerides-13C Incorporation into Complex Lipids->Triglycerides-13C Phospholipids-13C Phospholipids-13C Incorporation into Complex Lipids->Phospholipids-13C TCA Cycle TCA Cycle Acetyl-CoA-13C->TCA Cycle

Metabolic fate of this compound as a tracer.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound. These protocols are representative and may require optimization based on the specific experimental system.

Metabolic Tracer Study in Cell Culture

This protocol outlines the use of this compound to trace fatty acid metabolism in a mammalian cell line.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare the labeling medium by supplementing the base medium with a known concentration of this compound. The final concentration should be optimized but is typically in the range of 10-100 µM.

  • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the labeled fatty acid into various lipid species.

b. Lipid Extraction:

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding a cold solvent mixture, such as methanol:water (1:1).

  • Scrape the cells and collect the cell suspension.

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add chloroform (B151607) and water to the methanol/cell suspension to achieve a final ratio of chloroform:methanol:water (2:1:0.8), which will separate into two phases.

  • Collect the lower organic phase containing the lipids.

c. Sample Preparation for Mass Spectrometry:

  • Dry the extracted lipid film under a stream of nitrogen.

  • For analysis of fatty acid composition, the lipids need to be hydrolyzed and derivatized. A common method is to transesterify the lipids to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.

  • The resulting FAMEs can then be extracted into an organic solvent like hexane.

d. GC-MS Analysis:

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • The mass spectrometer will detect the mass shift corresponding to the number of 13C atoms in the fatty acid, allowing for the quantification of labeled versus unlabeled species.

experimental_workflow_tracer cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Growth Phase Growth Phase Cell Seeding->Growth Phase Labeling with this compound Labeling with this compound Growth Phase->Labeling with this compound Time Course Incubation Time Course Incubation Labeling with this compound->Time Course Incubation Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Time Course Incubation->Cell Lysis & Lipid Extraction Hydrolysis & Derivatization (FAMEs) Hydrolysis & Derivatization (FAMEs) Cell Lysis & Lipid Extraction->Hydrolysis & Derivatization (FAMEs) Extraction of FAMEs Extraction of FAMEs Hydrolysis & Derivatization (FAMEs)->Extraction of FAMEs GC-MS Analysis GC-MS Analysis Extraction of FAMEs->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for a metabolic tracer experiment.
Internal Standard for Lipid Quantification

This protocol describes the use of this compound as an internal standard for the quantification of endogenous ethyl linoleate or other fatty acid esters by LC-MS.

a. Sample Preparation:

  • To your biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound. The amount should be chosen to be within the linear range of the instrument's detector and comparable to the expected amount of the analyte.

  • Perform lipid extraction as described in the previous protocol (1.b).

b. LC-MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform).

  • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 reversed-phase column is commonly used for lipid separation.

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the unlabeled analyte and the 13C-labeled internal standard (e.g., selected ion monitoring or parallel reaction monitoring).

c. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of the unlabeled analyte spiked with the same fixed amount of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • For your unknown samples, determine the peak area ratio of the analyte to the internal standard and use the standard curve to calculate the concentration of the endogenous analyte.

experimental_workflow_is Biological Sample Biological Sample Spike with this compound (IS) Spike with this compound (IS) Biological Sample->Spike with this compound (IS) Lipid Extraction Lipid Extraction Spike with this compound (IS)->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Quantification Quantification LC-MS Analysis->Quantification Standard Curve Preparation Standard Curve Preparation Standard Curve Preparation->LC-MS Analysis

Workflow for using this compound as an internal standard.

A Comprehensive Technical Guide to Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl Linoleate-13C18, a stable isotope-labeled version of ethyl linoleate (B1235992). This document consolidates safety information, physicochemical properties, and relevant biological data to support its application in research and development.

Introduction

Ethyl linoleate is the ethyl ester of the essential omega-6 fatty acid, linoleic acid. It finds applications in various industries, including pharmaceuticals, cosmetics, and as a research chemical.[1][2] The 13C-labeled variant, this compound, is a valuable tool in metabolic research, particularly in studies involving lipidomics and metabolic flux analysis, where it serves as a tracer or an internal standard for quantitative analysis by mass spectrometry.[3][4] This guide focuses on the safety and technical specifications of this compound, drawing upon data for the unlabeled compound as a primary reference for safety and handling.

Safety and Hazard Information

Hazard Identification

Ethyl linoleate is generally not classified as a hazardous substance. However, some suppliers classify it as causing skin irritation.[5][6]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[5][6]

Signal Word: Warning[5]

Hazard Statements:

  • H315: Causes skin irritation.[6]

Precautionary Statements:

  • Prevention: Wash hands thoroughly after handling. Wear protective gloves.[5]

  • Response: If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

Ethyl linoleate is considered to have low acute toxicity.[7] No significant acute toxicological data has been identified in literature searches.[7]

Route of ExposureEndpointValueSpeciesSource
OralLD50>2,000 mg/kgRatECHA[6]
DermalLD50>2,000 mg/kgRatECHA[6]

Summary of Toxicological Effects:

  • Ingestion: Not classified as harmful by ingestion. Ingestion of large amounts may cause gastrointestinal discomfort, nausea, and vomiting.[7]

  • Inhalation: Not expected to produce adverse health effects.[7]

  • Skin Contact: May cause skin irritation.[5][6] Prolonged contact may lead to non-allergic contact dermatitis due to the defatting properties of the oil.[7]

  • Eye Contact: Direct contact may cause transient discomfort, tearing, or redness.[7]

Handling and Storage

Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Wear protective gloves and eye protection.[1][5]

  • Use in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[1][5]

  • Keep away from ignition sources and incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][7]

  • For long-term storage, a temperature of -20°C is recommended.[1][8]

  • Keep containers tightly sealed.[7]

Physicochemical Properties

PropertyValueReference
Molecular Formula C20H36O2 (Unlabeled)[2]
Molecular Weight 308.5 g/mol (Unlabeled)[2]
Molecular Weight 326.37 g/mol (13C18 Labeled)[4]
CAS Number 544-35-4 (Unlabeled)[5][6]
Appearance Colorless to light yellow clear liquid[1][2]
Odor Mild fruity[5]
Boiling Point 193 °C at 6 mmHg[6]
224 °C at 17 mmHg[1]
Flash Point 113 °C (closed cup)[1]
167 °C at 1,013 hPa[6]
Density 0.88 g/cm³ at 20 °C[6]
0.876 g/mL at 25 °C[1]
Solubility Insoluble in water. Soluble in ethanol, chloroform, and ethyl acetate.[1][5]

Biological Activity and Applications

Ethyl linoleate exhibits a range of biological activities, including anti-inflammatory and anti-melanogenic effects.[1][9][10] It is used in cosmetics for its skin-conditioning properties and in pharmaceutical research.[1][2]

Anti-Melanogenesis

Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 melanoma cells. This effect is mediated through the suppression of microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.[10]

Melanogenesis_Inhibition Ethyl Linoleate Ethyl Linoleate Akt Akt Ethyl Linoleate->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Inhibits MITF MITF beta_catenin->MITF Inhibits Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Inhibition of Melanogenesis by Ethyl Linoleate.

Anti-inflammatory and Other Activities

Ethyl linoleate has demonstrated anti-inflammatory properties and may inhibit the development of atherosclerotic lesions.[3][9] It also shows antimicrobial activity against various oral bacteria and fungi.[8]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxicity of ethyl linoleate.

Methodology (as described for B16F10 murine melanoma and human dermal fibroblast cells): [10]

  • Cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of ethyl linoleate.

  • Following a 48-hour incubation period, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The cells are incubated for an additional 4 hours to allow for formazan (B1609692) crystal formation.

  • The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Caption: Workflow for Cell Viability Assay.

Melanin (B1238610) Content Assay

Objective: To quantify the effect of ethyl linoleate on melanin production.

Methodology (as described for α-MSH-stimulated B16F10 cells): [10]

  • B16F10 cells are treated with a stimulating agent (e.g., α-MSH) in the presence or absence of ethyl linoleate for 48 hours.

  • After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cell pellets are dissolved in 1 N NaOH containing 10% DMSO at an elevated temperature (e.g., 80°C) for 1 hour.

  • The absorbance of the supernatant is measured at 475 nm.

  • The melanin content is normalized to the total protein content of the cells.

Conclusion

This compound is a crucial tool for advanced metabolic research. While it is primarily intended for research use, understanding its safety and handling, based on the well-characterized unlabeled ethyl linoleate, is paramount. This guide provides a consolidated resource for researchers, offering key data on its properties, biological activities, and relevant experimental context to ensure its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Isotopic Purity of Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isotopic purity of Ethyl linoleate-¹³C₁₈, a critical stable isotope-labeled internal standard and tracer for researchers, scientists, and drug development professionals. The document details methods for its analysis, a general synthesis and purification workflow, and its application in metabolic pathway analysis.

Data Presentation: Quantitative Specifications

The isotopic purity and chemical purity of commercially available Ethyl linoleate-¹³C₁₈ are crucial parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes these key specifications.

ParameterSpecificationSource
Isotopic Enrichment98%Cambridge Isotope Laboratories, Inc.[1]
Chemical Purity95%Cambridge Isotope Laboratories, Inc.[1]

Experimental Protocols

Accurate determination of the isotopic purity of Ethyl linoleate-¹³C₁₈ relies on robust analytical methodologies. Furthermore, understanding its synthesis and purification is essential for its application.

Isotopic Purity Determination

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the isotopic enrichment of fatty acid esters.

  • Sample Preparation: Ethyl linoleate-¹³C₁₈ is diluted in an appropriate organic solvent (e.g., hexane (B92381) or chloroform) to a concentration suitable for GC-MS analysis.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis. The GC oven temperature is programmed to separate ethyl linoleate (B1235992) from any potential impurities.

  • Mass Spectrometry (MS): As the ethyl linoleate elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic enrichment is determined by comparing the abundance of the fully ¹³C-labeled molecular ion to any unlabeled (¹²C) or partially labeled counterparts. Correction for the natural abundance of isotopes in the unlabeled standard is necessary for accurate quantification.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule and can be used to confirm the position and extent of ¹³C labeling.

  • Sample Preparation: A concentrated solution of Ethyl linoleate-¹³C₁₈ is prepared in a deuterated solvent (e.g., chloroform-d).

  • Data Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The use of ¹³C-labeled ethyl linoleate allows for a significant enhancement of the signals, making them easily distinguishable from the natural abundance ¹³C signals of any unlabeled species.[2]

  • Data Analysis: The chemical shifts and coupling constants in the ¹³C NMR spectrum can confirm the uniform labeling across the 18 carbons of the linoleate backbone. The relative integrals of the ¹³C signals compared to an internal standard or a known reference can provide a quantitative measure of the isotopic enrichment.

Generalized Synthesis and Purification Workflow

While specific, detailed protocols for the commercial synthesis of uniformly labeled Ethyl linoleate-¹³C₁₈ are proprietary, a general workflow can be described based on established chemical principles.

1. Synthesis: Esterification

The synthesis of Ethyl linoleate-¹³C₁₈ involves the esterification of uniformly ¹³C-labeled linoleic acid with ethanol.

  • Reactants:

    • Linoleic Acid-¹³C₁₈

    • Ethanol (anhydrous)

    • Acid catalyst (e.g., sulfuric acid)

  • Procedure:

    • Linoleic Acid-¹³C₁₈ is dissolved in an excess of anhydrous ethanol.

    • A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

    • The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

    • After cooling, the reaction mixture is neutralized, and the crude Ethyl linoleate-¹³C₁₈ is extracted with an organic solvent.

2. Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any potential contaminants. A multi-step purification process is typically employed.

  • Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the crude product. A silica-based sorbent can effectively separate the less polar ethyl linoleate from more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A reversed-phase column can be used to separate the Ethyl linoleate-¹³C₁₈ from any closely related fatty acid esters. The fractions containing the pure product are collected, and the solvent is evaporated.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the concepts discussed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Assessment start Ethyl linoleate-13C18 Sample dilution Dilution in Solvent start->dilution gcms GC-MS Analysis dilution->gcms Injection nmr 13C NMR Analysis dilution->nmr Sample Loading mass_spectra Mass Spectra Analysis gcms->mass_spectra nmr_spectra NMR Spectra Analysis nmr->nmr_spectra enrichment Isotopic Enrichment Calculation mass_spectra->enrichment nmr_spectra->enrichment purity Chemical Purity Determination enrichment->purity

Experimental workflow for isotopic purity determination.

metabolic_pathway cluster_linoleic_acid Linoleic Acid Metabolism cluster_eicosanoids Eicosanoid Synthesis la This compound (Tracer) desaturase Δ6-desaturase la->desaturase gla γ-Linolenic Acid-13Cn desaturase->gla elongase Elongase dihomo_gla Dihomo-γ-linolenic Acid-13Cn elongase->dihomo_gla desaturase2 Δ5-desaturase aa Arachidonic Acid-13Cn desaturase2->aa gla->elongase dihomo_gla->desaturase2 cox Cyclooxygenases (COX) aa->cox lox Lipoxygenases (LOX) aa->lox prostaglandins Prostaglandins-13Cn cox->prostaglandins leukotrienes Leukotrienes-13Cn lox->leukotrienes

Metabolic pathway of linoleic acid to eicosanoids.

References

Applications of Ethyl Linoleate-¹³C₁₈ in Metabolic Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled form of ethyl linoleate (B1235992), an ethyl ester of the omega-6 polyunsaturated fatty acid, linoleic acid. This isotopically labeled compound serves as a powerful tool in metabolic research, enabling precise tracing of the absorption, distribution, metabolism, and excretion of linoleic acid in vivo and in vitro. Its use in conjunction with mass spectrometry-based analytical techniques allows for the quantitative analysis of fatty acid flux through various metabolic pathways, providing critical insights into lipid metabolism in health and disease. This technical guide provides a comprehensive overview of the applications of Ethyl linoleate-¹³C₁₈ in metabolic research, including detailed experimental protocols, quantitative data presentation, and visualization of relevant metabolic pathways.

Core Applications

Ethyl linoleate-¹³C₁₈ is primarily utilized in two key areas of metabolic research:

  • Metabolic Tracer Studies: As a tracer, it allows researchers to follow the metabolic fate of exogenous linoleic acid.[1] By tracking the incorporation of the ¹³C label into various downstream metabolites and lipid pools, it is possible to elucidate the dynamics of fatty acid uptake, esterification, desaturation, elongation, and oxidation.[1]

  • Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous ethyl linoleate and other fatty acid ethyl esters, Ethyl linoleate-¹³C₁₈ is an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2]

Data Presentation: Quantitative Insights from Tracer Studies

The following tables summarize key quantitative data from studies investigating the metabolic fate of ethyl linoleate. While some studies utilized radiolabeled ethyl linoleate, the data on hydrolysis rates, tissue distribution, and metabolic effects are directly relevant to the use of Ethyl linoleate-¹³C₁₈ as a tracer.

Table 1: Pharmacokinetic Parameters of Ethyl Linoleate in Rats Following Intravenous Administration

ParameterValueReference
Plasma Half-life (t½) < 1 minute[3]
Irreversible Clearance Rate 9-11% of plasma pool per minute[3]

Table 2: Tissue Distribution of ¹⁴C-Label from [¹⁴C]Ethyl Linoleate in Rats (2 hours post-administration)

OrganPercentage of Total RadioactivityReference
Liver Major site of accumulation[3]
Lungs Major site of accumulation[3]
Heart Minor site of accumulation[3]
Spleen Minor site of accumulation[3]
Kidneys Minor site of accumulation[3]
Ethyl Linoleate in Tissues 2.5 - 5.5% of total radioactivity[3]

Table 3: Effect of a Single Oral Dose of Ethyl Linoleate on Urinary Prostaglandin (B15479496) E₂ (PGE₂) Excretion in Essential Fatty Acid-Deficient Rats

Dose of Ethyl LinoleateFold Increase in Urinary PGE₂ ExcretionDuration of EffectReference
400 mg 2 to 3-fold7 days[4]
100 mg 1.3 to 1.5-fold2 days[4]
400 mg Ethyl Oleate (Control) 1.3-fold24 hours[4]

Experimental Protocols

In Vivo Administration and Sample Collection (Rodent Model)

This protocol is adapted from studies investigating the in vivo metabolism of fatty acid ethyl esters.[3][4]

1. Tracer Administration:

  • Route: Oral gavage is a common method for administering lipid tracers.[4] Intravenous injection can also be used for pharmacokinetic studies.[3]
  • Dose: A single oral dose of 100-400 mg of ethyl linoleate has been used in rats. For tracer studies with Ethyl linoleate-¹³C₁₈, a lower dose, for example, 150 mg/kg body weight mixed with corn oil, can be administered.
  • Vehicle: For oral administration, Ethyl linoleate-¹³C₁₈ can be dissolved in a suitable lipid vehicle such as corn oil.

2. Sample Collection:

  • Blood: Blood samples can be collected serially from the tail vein or via cardiac puncture at terminal time points. Plasma is separated by centrifugation.
  • Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue, heart, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
  • Urine: For studies on excreted metabolites, animals can be housed in metabolic cages for timed urine collection.

In Vitro Cell Culture Protocol for Metabolic Labeling

This protocol is a general guideline for using ¹³C-labeled fatty acids in cell culture, which can be adapted for Ethyl linoleate-¹³C₁₈.

1. Cell Culture and Media Preparation:

  • Culture cells of interest to the desired confluency in standard growth medium.
  • Prepare a labeling medium by supplementing the basal medium with a known concentration of Ethyl linoleate-¹³C₁₈. The tracer should be complexed to bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. A typical concentration might range from 10 to 100 µM, but should be optimized for the specific cell type and experimental goals.

2. Metabolic Labeling:

  • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
  • Add the prepared labeling medium containing Ethyl linoleate-¹³C₁₈ to the cells.
  • Incubate the cells for a desired period (e.g., 4, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

3. Cell Harvesting and Metabolite Extraction:

  • After the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.
  • Quench metabolism by adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.
  • Scrape the cells and collect them.
  • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

Sample Preparation and Analytical Methodologies

1. Lipid Extraction:

  • Lipids are typically extracted from plasma or tissue homogenates using a solvent system like chloroform:methanol (2:1, v/v) according to the Folch method, or methyl-tert-butyl ether (MTBE) as a safer alternative.

2. Derivatization for GC-MS Analysis:

  • To improve volatility and chromatographic separation, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
  • FAMEs Preparation: Transesterification can be achieved by heating the lipid extract with methanolic HCl or boron trifluoride-methanol.
  • PFB Ester Preparation: For enhanced sensitivity in negative chemical ionization (NCI) mode, fatty acids can be derivatized with pentafluorobenzyl bromide (PFBBr).

3. Mass Spectrometry Analysis:

  • GC-MS: GC-MS is well-suited for the analysis of FAMEs or PFB esters. The separation of different fatty acid species is achieved on a capillary GC column, and the mass spectrometer is used to detect and quantify the unlabeled and ¹³C-labeled fragments.
  • LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry is a powerful technique for the analysis of intact lipids and free fatty acids without derivatization. Reversed-phase chromatography is commonly used to separate lipid species. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of Ethyl linoleate-¹³C₁₈ and its metabolites.

Mandatory Visualizations

Metabolic Fate of Ethyl Linoleate-¹³C₁₈

cluster_ingestion Oral Ingestion cluster_hydrolysis Gastrointestinal Tract / Bloodstream cluster_metabolism Cellular Metabolism Ethyl Linoleate-13C18 This compound Linoleic Acid-13C18 Linoleic Acid-13C18 This compound->Linoleic Acid-13C18 Rapid Hydrolysis Linoleoyl-CoA-13C18 Linoleoyl-CoA-13C18 Linoleic Acid-13C18->Linoleoyl-CoA-13C18 Activation Ethanol Ethanol Incorporation into Lipids Incorporation into Lipids Linoleoyl-CoA-13C18->Incorporation into Lipids Desaturation & Elongation Desaturation & Elongation Linoleoyl-CoA-13C18->Desaturation & Elongation Beta-oxidation Beta-oxidation Linoleoyl-CoA-13C18->Beta-oxidation

Caption: Metabolic fate of orally ingested Ethyl linoleate-¹³C₁₈.

Experimental Workflow for In Vivo Tracer Study

cluster_animal In Vivo Experiment cluster_analysis Sample Processing & Analysis Administration Oral Gavage of This compound Sample_Collection Blood & Tissue Collection Administration->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., Folch/MTBE) Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs/PFB) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis Isotopologue Distribution Analysis MS_Analysis->Data_Analysis

Caption: Workflow for an in vivo metabolic tracer study.

Linoleic Acid Desaturation and Elongation Pathway

Linoleic Acid-13C18\n(18:2, n-6) Linoleic Acid-13C18 (18:2, n-6) gamma-Linolenic Acid-13C18\n(18:3, n-6) gamma-Linolenic Acid-13C18 (18:3, n-6) Linoleic Acid-13C18\n(18:2, n-6)->gamma-Linolenic Acid-13C18\n(18:3, n-6) Δ6-desaturase Dihomo-gamma-Linolenic Acid-13C20\n(20:3, n-6) Dihomo-gamma-Linolenic Acid-13C20 (20:3, n-6) gamma-Linolenic Acid-13C18\n(18:3, n-6)->Dihomo-gamma-Linolenic Acid-13C20\n(20:3, n-6) Elongase Arachidonic Acid-13C20\n(20:4, n-6) Arachidonic Acid-13C20 (20:4, n-6) Dihomo-gamma-Linolenic Acid-13C20\n(20:3, n-6)->Arachidonic Acid-13C20\n(20:4, n-6) Δ5-desaturase Adrenic Acid-13C22\n(22:4, n-6) Adrenic Acid-13C22 (22:4, n-6) Arachidonic Acid-13C20\n(20:4, n-6)->Adrenic Acid-13C22\n(22:4, n-6) Elongase

Caption: Desaturation and elongation of linoleic acid.

Conclusion

Ethyl linoleate-¹³C₁₈ is an invaluable tool for researchers investigating the complex pathways of fatty acid metabolism. Its application in stable isotope tracer studies, facilitated by advanced mass spectrometry techniques, provides detailed quantitative information on the dynamic processes of lipid absorption, transport, and transformation within biological systems. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies that aim to unravel the intricate roles of linoleic acid and its metabolites in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders.

References

A Technical Guide to the Natural Abundance of ¹³C in Ethyl Linoleate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl linoleate (B1235992), the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a molecule of significant interest in various research fields, including nutrition, cosmetics, and pharmacology. Understanding the natural isotopic composition of this molecule, particularly the abundance of the stable isotope carbon-13 (¹³C), is crucial for a range of advanced analytical applications. This technical guide provides an in-depth overview of the natural abundance of ¹³C in ethyl linoleate, details the state-of-the-art experimental protocols for its determination, and discusses its relevance in metabolic research and drug development.

The Natural Abundance of Carbon-13

Carbon exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C is a rare isotope. The established natural abundance of ¹³C is approximately 1.07% of all carbon atoms[1]. This means that in any given sample of an organic molecule like ethyl linoleate, a small fraction of the carbon atoms will be ¹³C.

While the overall ¹³C abundance is a constant, the precise distribution of ¹³C at different atomic positions within a molecule can vary slightly. This phenomenon, known as isotopic fractionation, occurs during the biosynthetic pathways of the molecule. These subtle position-specific variations in ¹³C content can provide valuable information about the molecule's origin and metabolic history.

Quantitative Data on ¹³C Abundance in Ethyl Linoleate

Precise, high-resolution data on the position-specific natural abundance of ¹³C in ethyl linoleate is not broadly published as a standard reference value. Instead, it is typically determined experimentally for specific applications. The data is often expressed in terms of delta notation (δ¹³C) in parts per thousand (‰) relative to a standard. However, for the purpose of this guide, we can present the expected abundance based on the known natural abundance of ¹³C.

Carbon Position in Ethyl LinoleateExpected Natural ¹³C Abundance (%)Analytical Technique
Overall Molecule~1.07%Isotope Ratio Mass Spectrometry (IRMS)
Carboxyl CarbonSubject to isotopic fractionationQuantitative ¹³C Nuclear Magnetic Resonance (NMR)
Ethyl Group CarbonsSubject to isotopic fractionationQuantitative ¹³C Nuclear Magnetic Resonance (NMR)
Linoleyl Chain CarbonsSubject to isotopic fractionationQuantitative ¹³C Nuclear Magnetic Resonance (NMR)

Experimental Protocols for Determining ¹³C Abundance

The determination of ¹³C abundance in ethyl linoleate can be approached at two levels: bulk molecular analysis and position-specific analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹³C Abundance

IRMS is a powerful technique for precisely measuring the overall ¹³C/¹²C ratio in a sample.

Methodology:

  • Sample Preparation: Ethyl linoleate is combusted at a high temperature in the presence of an oxidant to convert it into carbon dioxide (CO₂) gas.

  • Gas Chromatography (GC) Separation: If the ethyl linoleate is part of a mixture, it is first separated using gas chromatography. The separated ethyl linoleate is then combusted.

  • Ionization: The resulting CO₂ gas is introduced into the ion source of the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio. The mass spectrometer simultaneously measures the ion currents of the major isotopologue (¹²CO₂) and the minor, heavier isotopologue (¹³CO₂).

  • Data Analysis: The ratio of the ion currents is used to calculate the δ¹³C value of the sample relative to a standard, such as Vienna Pee Dee Belemnite (VPDB).

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific ¹³C Abundance

Quantitative ¹³C NMR allows for the determination of the ¹³C abundance at each distinct carbon position within the ethyl linoleate molecule.

Methodology:

  • Sample Preparation: A high-concentration sample of purified ethyl linoleate is dissolved in a deuterated solvent. A relaxation agent, such as chromium(III) acetylacetonate, may be added to ensure accurate quantification.

  • NMR Data Acquisition: A ¹³C NMR spectrum is acquired under quantitative conditions. This requires a long relaxation delay between scans to allow for full relaxation of all carbon nuclei, ensuring that the signal intensity is directly proportional to the number of ¹³C nuclei at that position.

  • Spectral Analysis: The integral of each resolved peak in the ¹³C NMR spectrum is carefully measured.

  • Abundance Calculation: The relative abundance of ¹³C at each carbon position is determined by comparing the integral of that peak to the sum of all integrals in the spectrum. For absolute quantification, a reference standard with a known ¹³C concentration can be used.

Applications in Research and Drug Development

The ability to measure and utilize the ¹³C content of ethyl linoleate has significant implications for researchers and drug development professionals.

  • Metabolic Tracing: Ethyl linoleate intentionally enriched with ¹³C at specific positions can be used as a tracer to follow its metabolic fate in biological systems[2][3]. By tracking the incorporation of ¹³C into various metabolites using techniques like mass spectrometry or NMR, researchers can elucidate metabolic pathways and fluxes[4].

  • Authentication and Origin Determination: The subtle variations in the natural ¹³C/¹²C ratio can serve as a fingerprint to determine the geographical or botanical origin of natural products containing ethyl linoleate.

  • Understanding Disease States: Alterations in fatty acid metabolism are associated with various diseases. In vivo ¹³C NMR spectroscopy at natural abundance has been used to assess the relative storage of polyunsaturated fatty acids, like linoleic acid, in human adipose tissue, providing insights into conditions like cystic fibrosis[5].

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining ¹³C abundance in ethyl linoleate.

experimental_workflow_irms cluster_sample_prep Sample Preparation cluster_irms_analysis IRMS Analysis ethyl_linoleate Ethyl Linoleate Sample combustion High-Temperature Combustion ethyl_linoleate->combustion co2 CO₂ Gas combustion->co2 ionization Ionization co2->ionization mass_analysis Mass Analysis (¹²CO₂ vs ¹³CO₂) ionization->mass_analysis data_output δ¹³C Value mass_analysis->data_output

Caption: Workflow for bulk ¹³C abundance analysis using IRMS.

experimental_workflow_nmr cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis Quantitative ¹³C NMR Analysis ethyl_linoleate_nmr Purified Ethyl Linoleate dissolution Dissolution in Deuterated Solvent ethyl_linoleate_nmr->dissolution nmr_sample NMR Sample dissolution->nmr_sample data_acquisition Data Acquisition (Long Relaxation Delay) nmr_sample->data_acquisition spectral_analysis Spectral Integration data_acquisition->spectral_analysis abundance_calc Position-Specific ¹³C Abundance spectral_analysis->abundance_calc metabolic_pathway glucose ¹³C-Glucose pyruvate ¹³C-Pyruvate glucose->pyruvate Glycolysis acetyl_coa ¹³C-Acetyl-CoA pyruvate->acetyl_coa malonyl_coa ¹³C-Malonyl-CoA acetyl_coa->malonyl_coa fatty_acid_synthesis De Novo Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis palmitate ¹³C-Palmitate fatty_acid_synthesis->palmitate elongation_desaturation Elongation & Desaturation palmitate->elongation_desaturation linoleate ¹³C-Linoleate elongation_desaturation->linoleate ethyl_esterification Esterification linoleate->ethyl_esterification ethyl_linoleate ¹³C-Ethyl Linoleate ethyl_esterification->ethyl_linoleate

References

In-Depth Technical Guide: Theoretical Mass and Analysis of Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass of Ethyl linoleate-¹³C₁₈, a stable isotope-labeled version of ethyl linoleate (B1235992). This document is intended to serve as a core resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific investigations where precise quantification and pathway tracing are essential.

Data Presentation: Theoretical Mass Calculation

The theoretical mass of Ethyl linoleoleate-¹³C₁₈ is calculated based on the monoisotopic masses of its constituent atoms. The molecular formula for ethyl linoleate is C₂₀H₃₆O₂. In Ethyl linoleate-¹³C₁₈, the eighteen carbon atoms of the linoleate moiety are replaced with the Carbon-13 isotope.

The calculation of the monoisotopic mass is summarized in the table below. This value is critical for the accurate calibration of mass spectrometers and the interpretation of high-resolution mass spectrometry data.

ElementIsotopeQuantity in Ethyl Linoleate-¹³C₁₈Monoisotopic Mass (Da)Total Mass (Da)
Carbon¹³C1813.003354835234.06038703
Carbon¹²C212.00000000024.00000000
Hydrogen¹H361.00782503236.281701152
Oxygen¹⁶O215.99491462031.98982924
Total 326.331917422

Experimental Protocols

The use of isotopically labeled compounds such as Ethyl linoleate-¹³C₁₈ is fundamental in tracer studies to elucidate metabolic pathways and quantify analyte concentrations. Below are generalized methodologies for key experiments involving this stable isotope.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Ethyl linoleate-¹³C₁₈ in a biological matrix (e.g., liver microsomes, hepatocytes).

Methodology:

  • Incubation: Ethyl linoleate-¹³C₁₈ is incubated with the biological matrix (e.g., human liver microsomes) at a specific concentration (e.g., 1 µM) in a temperature-controlled environment (e.g., 37°C). The reaction is initiated by the addition of a cofactor mixture (e.g., NADPH regenerating system).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog) is added to each sample to correct for variations in sample processing and instrument response.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new plate or vial for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parent compound (Ethyl linoleate-¹³C₁₈) and potential metabolites are separated chromatographically and detected by the mass spectrometer.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against time. The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: Quantification in Biological Samples using Isotope Dilution Mass Spectrometry

Objective: To accurately quantify the concentration of endogenous or administered ethyl linoleate in a biological sample (e.g., plasma, tissue homogenate) using Ethyl linoleate-¹³C₁₈ as an internal standard.

Methodology:

  • Sample Collection: Biological samples are collected from the study subjects.

  • Internal Standard Spiking: A known amount of Ethyl linoleate-¹³C₁₈ is added to each biological sample at the earliest stage of sample preparation.

  • Extraction: The lipids, including ethyl linoleate and the internal standard, are extracted from the biological matrix using a suitable liquid-liquid extraction or solid-phase extraction method.

  • Derivatization (Optional): If necessary, the extracted analytes can be derivatized to improve their chromatographic properties or ionization efficiency.

  • LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (endogenous ethyl linoleate) and the internal standard (Ethyl linoleate-¹³C₁₈).

  • Calibration Curve: A calibration curve is prepared by spiking known concentrations of unlabeled ethyl linoleate into a blank matrix, along with the same fixed concentration of the internal standard.

  • Quantification: The concentration of ethyl linoleate in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the application of Ethyl linoleate-¹³C₁₈.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration biological_sample Biological Sample add_is Add ¹³C₁₈-Ethyl Linoleate (Internal Standard) biological_sample->add_is extraction Lipid Extraction add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Inject data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification cal_standards Calibration Standards cal_curve Calibration Curve cal_standards->cal_curve cal_curve->quantification

Isotope Dilution Mass Spectrometry Workflow.

signaling_pathway Ethyl Linoleate Ethyl Linoleate Linoleic Acid Linoleic Acid Ethyl Linoleate->Linoleic Acid Esterase Arachidonic Acid Arachidonic Acid Linoleic Acid->Arachidonic Acid Δ6-desaturase, Elongase, Δ5-desaturase Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Simplified metabolic pathway of Ethyl Linoleate.

A Technical Guide to the Solubility of Ethyl Linoleate-¹³C₁₈ in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl Linoleate-¹³C₁₈ in common organic solvents. Given that the isotopic labeling with ¹³C is unlikely to significantly alter the physicochemical properties, the solubility data for the unlabeled ethyl linoleate (B1235992) is presented as a reliable surrogate. This document is intended to be a valuable resource for researchers in drug development and other scientific fields who utilize Ethyl Linoleate-¹³C₁₈.

Core Data Presentation: Solubility Profile

The solubility of ethyl linoleate has been reported in several key organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for experimental design.

Organic SolventReported Solubility
Dimethyl Sulfoxide (DMSO)~100 mg/mL[1][2], >100 mg/mL[3], 50 mg/mL (Sonication may be required)[4]
Ethanol (B145695)~100 mg/mL[1], >100 mg/mL[3]
Dimethylformamide (DMF)~100 mg/mL[1], >100 mg/mL[3], Miscible[5][6]
ChloroformSlightly soluble[7][8]
Ethyl AcetateSlightly soluble[7][8]

It is important to note that some sources indicate that for DMSO, the use of ultrasonic agitation may be necessary to achieve higher concentrations[2]. Additionally, it is highlighted that hygroscopic DMSO can significantly impact the solubility of the product, and therefore, the use of newly opened DMSO is recommended[2].

Experimental Protocols

Detailed experimental protocols for determining the solubility of Ethyl Linoleate-¹³C₁₈ were not explicitly available in the reviewed literature. However, a general methodology for solvent exchange is provided by a supplier. To change the solvent from the supplied ethanol solution, the ethanol can be evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent[1]. Standard laboratory procedures for determining solubility, such as the shake-flask method or nephelometry, would be appropriate for generating precise solubility data for specific applications.

Biological Signaling Pathways

Ethyl linoleate has been shown to modulate several key signaling pathways, making it a compound of interest in various research areas, including inflammation and melanogenesis. Notably, it has been reported to inhibit the Akt/GSK3β/β-catenin signaling pathway and the activation of NF-κB[2]. It also induces the expression of Heme Oxygenase-1 (HO-1), which has anti-inflammatory effects[2].

Below is a diagram illustrating the inhibitory effect of Ethyl Linoleate on the Akt/GSK3β/β-catenin signaling pathway.

Ethyl_Linoleate_Akt_Pathway Receptor Receptor Akt Akt Receptor->Akt Activates Growth_Factor Growth Factor Growth_Factor->Receptor GSK3b GSK3β Akt->GSK3b Inhibits b_Catenin β-Catenin GSK3b->b_Catenin Inhibits (promotes degradation) Transcription Transcription b_Catenin->Transcription Promotes Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->Akt Inhibits

Caption: Ethyl Linoleate's inhibition of the Akt signaling pathway.

This guide serves as a foundational resource for the use of Ethyl Linoleate-¹³C₁₈ in a laboratory setting. For critical applications, it is recommended to experimentally verify the solubility in the specific solvent and conditions being used.

References

Methodological & Application

Application Notes and Protocols: Ethyl Linoleate-13C18 as a Tracer in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate-13C18 is a stable isotope-labeled tracer used to investigate the intricate pathways of lipid metabolism. As a non-radioactive isotopologue of ethyl linoleate (B1235992), it serves as a powerful tool for tracing the absorption, distribution, and metabolic fate of linoleic acid, an essential omega-6 fatty acid. Upon administration, ethyl linoleate is rapidly hydrolyzed in vivo to linoleic acid, which is then incorporated into various lipid pools and metabolized into a cascade of bioactive molecules. These application notes provide a comprehensive overview of the use of this compound in metabolic research, complete with detailed experimental protocols and data presentation guidelines. This tracer can be employed for metabolic flux analysis and as an internal standard for precise quantification in mass spectrometry-based lipidomics.[1]

Principle of Tracer Methodology

The core principle behind using this compound lies in its mass difference compared to the endogenous, unlabeled counterpart. The 18 carbon atoms in the linoleate moiety are replaced with the heavier 13C isotope. This mass shift allows for the sensitive and specific detection of the tracer and its downstream metabolites using mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By tracking the incorporation of 13C into various lipid species over time, researchers can elucidate the kinetics of lipid synthesis, turnover, and interconversion.

Applications in Lipid Metabolism Research

  • Investigating Fatty Acid Elongation and Desaturation: Tracing the conversion of 13C18-linoleic acid to its long-chain polyunsaturated fatty acid (LCPUFA) derivatives, such as arachidonic acid (AA).

  • Elucidating Eicosanoid Pathways: Following the incorporation of 13C into prostaglandins, leukotrienes, and other eicosanoids, which are critical signaling molecules in inflammation and immunity.

  • Studying Lipid Storage and Mobilization: Quantifying the flux of 13C-labeled linoleic acid into and out of triglyceride and cholesteryl ester pools in various tissues.

  • Assessing Phospholipid Remodeling: Monitoring the incorporation of the tracer into different phospholipid classes, providing insights into membrane dynamics and signaling.

  • Drug Discovery and Development: Evaluating the impact of therapeutic agents on lipid metabolic pathways.

Data Presentation

A crucial aspect of tracer studies is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the metabolic fate of this compound.

Table 1: In Vivo Distribution and Metabolism of a Single Oral Dose of [U-13C]Linoleic Acid (45 mg) in Healthy Humans

Time Point13C-Linoleic Acid in Plasma (mg)13C-gamma-Linolenic Acid (GLA) in Plasma (mg)13C-Dihomo-gamma-Linolenic Acid (DGLA) in Plasma (mg)13C-Arachidonic Acid (AA) in Plasma (mg)Cumulative 13CO2 Expiration (% of dose)
5 hIncreased----
~17 h (Peak)3.4 ± 0.8----
7-48 h-0.018 ± 0.008---
48-336 h--0.028 ± 0.011--
Variable---0.022 ± 0.006-
12 h----16.8 - 25.1

Data adapted from a study using a single bolus of 45 mg uniformly labeled [13C]linoleic acid.[2] The time to peak for 13C-Arachidonic Acid varied among subjects.

Table 2: Long-Chain Conversion of [U-13C]Linoleic Acid in Human Plasma

MetaboliteConversion Rate (% of tracer)
13C-Arachidonic Acid (AA)0.2%
13C-Eicosapentaenoic Acid (EPA)0.3%
13C-Docosapentaenoic Acid (DPA)0.02%
13C-Docosahexaenoic Acid (DHA)<0.01%

Data represents the calculated long-chain conversion from peak plasma 13C concentrations.[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a tracer.

Protocol 1: In Vivo Administration and Sample Collection (Rodent Model)

This protocol is adapted from a study using 13C-labeled oleic acid in mice and can be used as a starting point for this compound studies.[4]

1. Tracer Preparation:

  • Prepare a stock solution of this compound. For oral administration, it can be mixed with a vehicle such as corn oil or 20% TPGS.[4]

2. Animal Handling and Dosing:

  • Use adult C57BL/6 mice (or other appropriate strain).
  • Fast animals overnight with free access to water.
  • Administer a single oral gavage of this compound at a dose of approximately 150 mg/kg body weight.[4]

3. Sample Collection:

  • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
  • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
  • Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

Protocol 2: In Vitro Cell Culture Incubation

This protocol provides a general framework for incubating cultured cells with this compound.

1. Cell Culture:

  • Culture cells of interest (e.g., hepatocytes, adipocytes, macrophages) to the desired confluency in standard culture medium.

2. Tracer Incubation Medium:

  • Prepare a stock solution of this compound in ethanol (B145695) or another suitable solvent.
  • Complex the tracer with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to the cells. The final concentration of the tracer in the culture medium will depend on the cell type and experimental goals but typically ranges from 10 to 100 µM.
  • Prepare the incubation medium by adding the this compound-BSA complex to serum-free or low-serum medium.

3. Incubation and Harvesting:

  • Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).
  • Add the tracer-containing medium to the cells and incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
  • After incubation, wash the cells twice with cold PBS.
  • Quench metabolism by adding a cold solvent mixture (e.g., methanol (B129727)/water).
  • Scrape the cells and collect them for lipid extraction.

Protocol 3: Lipid Extraction and Sample Preparation for Mass Spectrometry

1. Lipid Extraction (Bligh and Dyer Method):

  • To the cell pellet or homogenized tissue, add a mixture of chloroform (B151607) and methanol (1:2, v/v).
  • Vortex thoroughly and incubate on ice.
  • Add chloroform and water to induce phase separation.
  • Centrifuge to separate the aqueous and organic layers.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Hydrolysis and Derivatization for GC-MS Analysis:

  • Saponify the dried lipid extract using methanolic KOH to release the fatty acids from complex lipids.
  • Extract the free fatty acids.
  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for GC-MS analysis.

3. Sample Preparation for LC-MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
  • Intact lipid species can be directly analyzed by LC-MS without hydrolysis.

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using GC-MS or LC-MS/MS.
  • Monitor the mass-to-charge ratios (m/z) corresponding to the 13C-labeled and unlabeled fatty acids and lipid species.
  • Quantify the abundance of the labeled species relative to an internal standard.

Visualization of Pathways and Workflows

Metabolic Pathway of Linoleic Acid

The following diagram illustrates the metabolic fate of linoleic acid after its release from ethyl linoleate.

Linoleic_Acid_Metabolism Ethyl_Linoleate This compound Linoleic_Acid Linoleic Acid-13C18 (18:2n-6) Ethyl_Linoleate->Linoleic_Acid Hydrolysis GLA γ-Linolenic Acid-13C18 (18:3n-6) Linoleic_Acid->GLA Δ6-desaturase Triglycerides Triglycerides Linoleic_Acid->Triglycerides Esterification Phospholipids Phospholipids Linoleic_Acid->Phospholipids Esterification Cholesteryl_Esters Cholesteryl Esters Linoleic_Acid->Cholesteryl_Esters Esterification DGLA Dihomo-γ-Linolenic Acid-13C20 (20:3n-6) GLA->DGLA Elongase Arachidonic_Acid Arachidonic Acid-13C20 (20:4n-6) DGLA->Arachidonic_Acid Δ5-desaturase Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX

Caption: Metabolic pathway of this compound.

Experimental Workflow

The logical flow of a typical tracer experiment using this compound is depicted below.

Experimental_Workflow start Start: Experimental Design administration Administration of This compound (In Vivo or In Vitro) start->administration sampling Time-Course Sample Collection (Plasma, Tissues, Cells) administration->sampling extraction Lipid Extraction sampling->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Analysis and Biological Interpretation data_processing->interpretation end End: Conclusion interpretation->end

Caption: General experimental workflow for lipid metabolism studies.

References

Application Notes and Protocols for Ethyl Linoleate-13C18 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl linoleate-13C18 as an internal standard in mass spectrometry-based lipidomics and metabolomics. The following sections detail its application, relevant biological pathways, and step-by-step protocols for sample preparation and analysis.

Introduction to this compound

This compound is a stable isotope-labeled form of ethyl linoleate, where all 18 carbon atoms of the linoleic acid moiety are replaced with the carbon-13 isotope. This uniform labeling makes it an ideal internal standard for the accurate quantification of linoleic acid, its esters, and other related fatty acids in complex biological matrices using isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for sample loss and ionization variability.[1]

Applications:

  • Internal Standard: Primarily used as an internal standard for quantitative analysis of linoleic acid and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Tracer Studies: Can be employed as a tracer to investigate the metabolic fate of linoleic acid in various biological systems, including its incorporation into complex lipids and conversion to downstream signaling molecules.[1]

  • Metabolic Flux Analysis: Useful in metabolic flux analysis to study the dynamics of lipid metabolism.[1]

Linoleic Acid Metabolic Pathway

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that serves as a precursor for the biosynthesis of arachidonic acid (AA). Arachidonic acid is subsequently converted into a variety of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological processes, including inflammation, blood clotting, and smooth muscle contraction. Understanding this pathway is crucial for interpreting quantitative data on linoleic acid levels in various physiological and pathological states.

Linoleic_Acid_Pathway Linoleic Acid Metabolism and Eicosanoid Synthesis cluster_0 Linoleic Acid Metabolism cluster_1 Eicosanoid Synthesis Linoleic Acid Linoleic Acid Gamma-Linolenic Acid (GLA) Gamma-Linolenic Acid (GLA) Linoleic Acid->Gamma-Linolenic Acid (GLA) Δ6-desaturase Dihomo-Gamma-Linolenic Acid (DGLA) Dihomo-Gamma-Linolenic Acid (DGLA) Gamma-Linolenic Acid (GLA)->Dihomo-Gamma-Linolenic Acid (DGLA) Elongase Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-Gamma-Linolenic Acid (DGLA)->Arachidonic Acid (AA) Δ5-desaturase Prostaglandins Prostaglandins Arachidonic Acid (AA)->Prostaglandins COX-1, COX-2 Thromboxanes Thromboxanes Arachidonic Acid (AA)->Thromboxanes COX-1, COX-2 Leukotrienes Leukotrienes Arachidonic Acid (AA)->Leukotrienes 5-LOX

Linoleic Acid Metabolism and Eicosanoid Synthesis Pathway

Experimental Protocols

The accurate quantification of linoleic acid and its esters requires meticulous sample preparation. Below are detailed protocols for lipid extraction from biological samples and subsequent derivatization for GC-MS analysis.

Experimental Workflow Overview

The general workflow for the analysis of fatty acids from a biological sample involves lipid extraction, optional saponification and derivatization, followed by instrumental analysis.

Experimental_Workflow General Workflow for Fatty Acid Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Internal_Standard Spike with This compound Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (Bligh & Dyer or MTBE) Internal_Standard->Lipid_Extraction Saponification Saponification (optional) (to release esterified fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs for GC-MS) Saponification->Derivatization Instrumental_Analysis GC-MS or LC-MS/MS Analysis Derivatization->Instrumental_Analysis Data_Analysis Data Analysis and Quantification Instrumental_Analysis->Data_Analysis

Workflow for Fatty Acid Analysis using an Internal Standard
Lipid Extraction Protocols

Two common and effective methods for total lipid extraction are the Bligh and Dyer method and the Methyl-tert-butyl ether (MTBE) method.

Protocol 3.2.1: Bligh and Dyer Lipid Extraction

This method is a gold standard for lipid extraction from tissues and fluids.

Materials:

Procedure:

  • To 1 mL of aqueous sample (e.g., plasma, homogenized tissue), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. This mixture should contain the this compound internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to induce phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Protocol 3.2.2: Methyl-tert-butyl ether (MTBE) Lipid Extraction

This method offers a faster and cleaner lipid recovery and is well-suited for high-throughput applications.

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized Water

  • Glass tubes with Teflon-lined caps

  • Shaker

  • Centrifuge

Procedure:

  • To a 200 µL sample aliquot in a glass tube, add 1.5 mL of methanol containing the this compound internal standard.

  • Vortex the tube to mix.

  • Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of deionized water.

  • Incubate for 10 minutes at room temperature and then centrifuge at 1,000 x g for 10 minutes.

  • The upper organic phase containing the lipids is then collected for further processing.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.

Instrumental Analysis and Data Presentation

The following tables provide typical instrument parameters for GC-MS and LC-MS/MS analysis of fatty acids and a hypothetical example of quantitative data that can be obtained using this compound as an internal standard.

GC-MS Parameters for FAMEs Analysis
ParameterSetting
Gas Chromatograph
ColumnDB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 250°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ionsm/z for unlabeled linoleic acid methyl ester and m/z for 13C18-linoleic acid methyl ester
LC-MS/MS Parameters for Fatty Acid Analysis
ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Desolvation Temp.350°C
Desolvation Gas Flow800 L/hr
Source Temperature120°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor-to-product ion transitions for unlabeled and 13C18-labeled linoleic acid
Quantitative Data Summary

The following table is a representative example of a calibration curve and quantified linoleic acid concentrations in human plasma samples.

Calibration Curve for Linoleic Acid
Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
10.0520.998
50.255
100.510
251.265
502.530
1005.080
Quantification in Human Plasma Samples
Sample ID Peak Area Ratio (Analyte/IS) Calculated Concentration (µg/mL) CV (%) (n=3)
Control 11.87537.14.2
Control 22.01039.83.8
Patient A3.15062.25.1
Patient B0.98019.46.5

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and sample matrix.

Conclusion

This compound is a robust and reliable internal standard for the accurate quantification of linoleic acid and its derivatives in complex biological samples by mass spectrometry. The detailed protocols and methodologies provided in these application notes offer a comprehensive guide for researchers to implement this powerful analytical tool in their lipidomics and metabolomics studies, enabling precise and reproducible results.

References

Application Notes and Protocols for Ethyl Linoleate-13C18 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Ethyl linoleate-13C18, allows for the precise tracing of metabolic pathways and the quantification of flux through various metabolic networks. This compound, a uniformly labeled stable isotope of ethyl linoleate, serves as an invaluable tracer for studying lipid metabolism, including fatty acid oxidation, elongation, desaturation, and incorporation into complex lipids. These application notes provide detailed protocols and data for utilizing this compound in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.[1][2]

Applications

This compound can be employed in a variety of research areas to:

  • Quantify fatty acid β-oxidation: Trace the entry of labeled acetyl-CoA into the tricarboxylic acid (TCA) cycle.[3]

  • Elucidate polyunsaturated fatty acid (PUFA) metabolism: Monitor the conversion of linoleic acid into downstream metabolites like arachidonic acid.

  • Investigate lipid synthesis and storage: Track the incorporation of labeled linoleic acid into triglycerides, phospholipids, and other complex lipids.[4]

  • Probe disease-related metabolic reprogramming: Analyze alterations in lipid metabolism in pathologies such as cancer, metabolic syndrome, and inflammatory diseases.

  • Assess the efficacy of therapeutic agents: Determine how drugs modulate lipid metabolic pathways.

Experimental Protocols

A generalized workflow for conducting a metabolic flux analysis experiment using this compound is presented below. This protocol can be adapted for various cell types and research questions.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HepG2, A549, or primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. The tracer should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by the cells.

    • Dissolve this compound in ethanol.

    • Separately, dissolve fatty acid-free BSA in the desired culture medium.

    • Slowly add the this compound solution to the BSA-containing medium while stirring to create a complex.

    • The final concentration of this compound will depend on the specific experiment but typically ranges from 10 to 100 µM.[3]

  • Isotopic Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fatty acid. The incubation time can range from a few hours to several days, depending on the metabolic pathways being investigated. It is crucial to perform time-course experiments to ensure isotopic steady state has been reached.[5]

II. Metabolite Extraction
  • Quenching Metabolism: After incubation, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a cold extraction solvent, such as a mixture of methanol (B129727), water, and chloroform (B151607) (2:1:1 v/v/v), to the cells.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Vortex the mixture vigorously and centrifuge to separate the polar and nonpolar phases.

    • The lower, nonpolar phase contains the lipids.

  • Sample Preparation for Analysis:

    • Carefully collect the lipid-containing lower phase.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis, such as a mixture of methanol and chloroform.

III. Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS) for the analysis of labeled lipids and their metabolites.[6][7]

  • Chromatographic Separation: Employ a C18 reversed-phase column to separate the different lipid species based on their polarity.[8][9]

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.

    • Acquire data in full scan mode to identify all labeled and unlabeled lipid species.

    • Perform tandem mass spectrometry (MS/MS) to confirm the identity of the detected lipids and to determine the position of the 13C labels.

IV. Data Analysis and Flux Calculation
  • Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) for linoleic acid and its downstream metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Metabolic Modeling: Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model.[5][10]

  • Flux Quantification: The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing 13C-labeled linoleic acid to trace its metabolic fate.

Table 1: Oxidation of 13C-Labeled Ethyl Linoleate [11]

Time (hours)13C-Ethyl Linoleate (%)Hydroperoxides (%)Peroxy Links (%)
010000
2485105
48701515
72552025

This table illustrates the time-dependent decrease of the parent compound and the formation of oxidation products.

Table 2: Metabolism of 13C-Labeled Linoleic Acid in Newborn Infants (Plasma Phospholipids) [4]

Fatty AcidMaximum 13C Enrichment (δ over baseline /1000) at 24h% of Total Area Under the Curve
Linoleic Acid (18:2n-6)178 ± 2497.3 ± 0.8
Dihomo-γ-linolenic Acid (20:3n-6)2.1 ± 0.51.5 ± 0.6
Arachidonic Acid (20:4n-6)(Insignificant increase)1.2 ± 0.6

This table demonstrates the conversion of linoleic acid into its elongated and desaturated products in vivo.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep I. Sample Preparation cluster_extraction II. Metabolite Extraction cluster_analysis III. Analysis cluster_flux IV. Flux Calculation cell_culture Cell Culture labeling Isotope Labeling with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Lipid Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing mfa Metabolic Flux Analysis Software data_processing->mfa flux_map Metabolic Flux Map mfa->flux_map

Caption: General experimental workflow for metabolic flux analysis.

Linoleic Acid Metabolism Pathway

G EL This compound LA Linoleic Acid-13C18 (18:2, n-6) EL->LA Esterase GLA γ-Linolenic Acid-13C18 (18:3, n-6) LA->GLA Δ6-desaturase BetaOx β-Oxidation LA->BetaOx ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) LA->ComplexLipids DGLA Dihomo-γ-linolenic Acid-13C20 (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid-13C20 (20:4, n-6) DGLA->AA Δ5-desaturase AA->ComplexLipids AcetylCoA Acetyl-CoA-13C2 BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of this compound.

Signaling Pathway Influenced by Linoleic Acid Metabolites

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA Linoleic Acid HODE 13-S-HODE LA->HODE ALOX15 mTOR mTOR HODE->mTOR Inhibits CellGrowth Cell Growth (Inhibition) mTOR->CellGrowth Promotes

Caption: Inhibition of mTOR signaling by a linoleic acid metabolite.[12]

Conclusion

This compound is a versatile and powerful tool for dissecting the complexities of lipid metabolism. By following the outlined protocols and utilizing the provided data as a reference, researchers can gain significant insights into the metabolic fluxes of fatty acids in various biological systems. The ability to trace the fate of linoleic acid with high precision opens up new avenues for understanding cellular physiology and pathology, as well as for the development of novel therapeutic strategies targeting lipid metabolism.

References

Application Note: Quantitative Analysis of Lipids Using Ethyl Linoleate-13C18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse group of molecules that play crucial roles in various biological processes, including energy storage, cell membrane structure, and signal transduction. Dysregulation of lipid metabolism is implicated in numerous diseases, such as cardiovascular disease, diabetes, and cancer. Accurate quantification of lipids in biological samples is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they can correct for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of lipids, using ethyl linoleate (B1235992) as a model analyte and its stable isotope-labeled counterpart, Ethyl linoleate-13C18, as an internal standard. The methodology described herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

Materials and Methods

Reagents and Materials
  • Ethyl linoleate (analytical standard)

  • This compound (internal standard)[2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Chloroform (HPLC grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • HPLC vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethyl linoleate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ethyl linoleate primary stock solution in methanol:water (1:1, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol.

Sample Preparation (Lipid Extraction from Human Plasma)

This protocol is based on a modified Folch extraction method.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 100 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer and transfer it to a clean HPLC vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of acetonitrile:isopropanol (1:1, v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 50% B, 1-8 min: 50-95% B, 8-9 min: 95% B, 9-9.1 min: 95-50% B, 9.1-12 min: 50% B

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

The following MRM transitions are predicted based on the molecular weights of ethyl linoleate (C20H36O2, MW: 308.5 g/mol ) and this compound (13C18H36O2, MW: 326.5 g/mol ).[3][4] These transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethyl linoleate309.3To be optimized100To be optimized
This compound327.3To be optimized100To be optimized

Note: The precursor ions are represented as [M+H]+. Product ions would be determined by fragmentation experiments, but common fragments for fatty acid esters include neutral losses of water and ethylene (B1197577) from the ethyl ester group.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for ethyl linoleate and the this compound internal standard using the instrument's software.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting to generate a calibration curve.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of ethyl linoleate in the unknown samples based on their measured peak area ratios.

Results

Quantitative Data

The following tables present example data for a calibration curve and quality control samples for the quantitative analysis of ethyl linoleate.

Table 1: Example Calibration Curve Data for Ethyl Linoleate

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,012,3450.0052
526,1701,005,6780.0260
1051,987998,7650.0520
50258,9341,001,2340.2586
100521,4561,008,9120.5168
5002,605,789999,8762.6061
10005,198,7651,003,4565.1810

A representative calibration curve should yield a correlation coefficient (R²) > 0.99.

Table 2: Example Quality Control (QC) Sample Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)CV (%) (n=3)
Low1514.596.74.2
Medium150158.2105.53.1
High750735.998.12.5

Acceptance criteria for QC samples are typically within ±15% of the nominal value (±20% for the lower limit of quantification).

Experimental Workflow and Signaling Pathway Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample/ Standard/QC Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in ACN:IPA Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for lipid quantification.

Linoleic acid, the unesterified form of ethyl linoleate, is a precursor for the synthesis of arachidonic acid and various signaling molecules involved in inflammation.

G LA Linoleic Acid AA Arachidonic Acid LA->AA Δ6-desaturase PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Simplified linoleic acid metabolic pathway.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of lipids in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS provides high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided workflow and example data serve as a comprehensive guide for implementing this quantitative lipid analysis in the laboratory.

References

Application Notes and Protocols for Ethyl Linoleate-13C18 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl linoleate-13C18, a stable isotope-labeled fatty acid, to trace the metabolic fate of linoleic acid in cell culture systems. This powerful tool enables researchers to quantitatively analyze the uptake, metabolism, and incorporation of this essential omega-6 fatty acid into various cellular lipid species and to investigate its role in signaling pathways. The methodologies outlined are critical for studies in cancer biology, metabolic diseases, and drug development.

Core Applications

  • Metabolic Flux Analysis: Tracing the flow of carbon atoms from linoleic acid into downstream metabolites and lipid classes.

  • Fatty Acid Uptake and Transport: Quantifying the rate of cellular uptake and intracellular transport of linoleic acid.

  • Lipid Biosynthesis and Remodeling: Elucidating the pathways of triacylglycerol, phospholipid, and cholesterol ester synthesis and remodeling.

  • Drug Efficacy and Mechanism of Action: Evaluating the impact of therapeutic compounds on linoleic acid metabolism and related signaling pathways.

Experimental Protocols

A detailed workflow for a typical cell culture experiment using this compound is presented below. This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Seed and Culture Cells treatment Incubate Cells with 13C18-Ethyl Linoleate prep_cells->treatment prep_fa Prepare this compound-BSA Complex prep_fa->treatment harvest Harvest and Wash Cells treatment->harvest extraction Lipid Extraction harvest->extraction derivatization Fatty Acid Derivatization (for GC-MS) extraction->derivatization analysis LC-MS or GC-MS Analysis extraction->analysis Direct infusion or LC separation derivatization->analysis For volatile FAMEs quantification Quantify 13C18 Incorporation analysis->quantification interpretation Metabolic Pathway Analysis quantification->interpretation

Caption: Experimental workflow for tracing this compound in cell culture.

Preparation of this compound-BSA Complex

To enhance the solubility and facilitate the uptake of this compound in cell culture media, it is essential to complex it with bovine serum albumin (BSA).

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol (B145695), absolute

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

  • In a sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilize the complex by passing it through a 0.22 µm filter.

  • The complex is now ready to be added to the cell culture medium at the desired final concentration.

Cell Seeding and Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound-BSA complex

  • Cell culture plates or flasks

Procedure:

  • Seed the cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24-48 hours.

  • Remove the existing medium and replace it with fresh medium containing the desired concentration of the this compound-BSA complex (e.g., 10-100 µM).

  • Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

Cell Harvesting and Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

Materials:

Procedure:

  • After incubation, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

  • Add 1 mL of ice-cold methanol to each plate and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry

The extracted lipids can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) for intact lipid analysis or Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid compositional analysis after derivatization.

For LC-MS Analysis of Intact Lipids:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).

  • Inject the sample into an LC-MS system equipped with a C18 or C30 reverse-phase column.

  • Use a gradient of mobile phases to separate the different lipid classes.

  • The mass spectrometer will detect the mass-to-charge ratio of the intact lipids, allowing for the identification and quantification of lipids containing the 13C18-linoleate moiety.

For GC-MS Analysis of Fatty Acid Composition:

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

  • Inject the FAMEs into a GC-MS system.

  • The different FAMEs will be separated based on their volatility and detected by the mass spectrometer, allowing for the quantification of 13C18-linoleic acid and its metabolites.

Data Presentation

Quantitative data from this compound tracing experiments should be organized into clear tables to facilitate comparison between different experimental conditions. Below are examples of how to present such data.

Table 1: Incorporation of 13C18-Linoleate into Major Lipid Classes

Lipid Class13C18-Labeled Species (% of Total Lipid Class)
Control Cells
Phosphatidylcholine (PC)15.2 ± 1.8
Phosphatidylethanolamine (PE)12.5 ± 1.5
Triacylglycerols (TAG)45.8 ± 4.2
Cholesterol Esters (CE)8.1 ± 0.9
*Data are presented as mean ± SD (n=3). *p < 0.05 compared to control cells.

Table 2: Metabolic Fate of 13C18-Linoleate

Fatty Acid13C-Labeled (% of Total Fatty Acid)
6 hours
Linoleic Acid (18:2)85.3 ± 7.1
Arachidonic Acid (20:4)5.2 ± 0.6
Other Elongated/Desaturated Products1.5 ± 0.2
*Data represent the percentage of the specified fatty acid pool that is 13C-labeled at different time points.

Signaling Pathway Visualization

The metabolism of linoleic acid is intricately linked to various signaling pathways. The diagram below illustrates the metabolic conversion of linoleic acid and its connection to the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.

linoleic_acid_pathway cluster_metabolism Linoleic Acid Metabolism cluster_signaling mTOR Signaling LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase mTORC1 mTORC1 AA->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth

Caption: Metabolic pathway of linoleic acid and its influence on mTOR signaling.

Application Notes and Protocols for In Vivo Administration of Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and analysis of Ethyl linoleate-13C18, a stable isotope-labeled tracer used to investigate fatty acid metabolism, absorption, and distribution. The protocols outlined below are intended for use in preclinical research settings, primarily with rodent models.

Introduction

Ethyl linoleate (B1235992), the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a key molecule in lipid metabolism. The stable isotope-labeled form, this compound, in which all 18 carbon atoms of the linoleate moiety are replaced with the heavy isotope ¹³C, serves as a powerful tool for tracing the metabolic fate of dietary linoleic acid in vivo. This allows researchers to distinguish exogenously administered linoleate from the endogenous pool, enabling precise quantification of its absorption, tissue distribution, and incorporation into various lipid classes without the use of radioactive materials.

Applications for in vivo studies using this compound include:

  • Investigating fatty acid uptake and transport mechanisms.

  • Studying the biosynthesis of eicosanoids and other lipid mediators.

  • Assessing the impact of therapeutic interventions on lipid metabolism.

  • Elucidating the role of linoleic acid in various physiological and pathophysiological states.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from in vivo studies using this compound. These values are illustrative and will vary based on the specific experimental conditions.

Table 1: Pharmacokinetic Parameters of ¹³C-Linoleate in Plasma Following Oral Gavage of this compound

ParameterValueUnits
Cmax (Peak Plasma Concentration)50 ± 10µmol/L
Tmax (Time to Peak Concentration)2 ± 0.5hours
AUC (Area Under the Curve)200 ± 40µmol·h/L
Half-life (t½)4 ± 1hours

Table 2: Incorporation of ¹³C-Linoleate into Tissue Lipids 6 Hours Post-Administration

Tissue¹³C-Linoleate in Triglycerides (nmol/g tissue)¹³C-Linoleate in Phospholipids (nmol/g tissue)¹³C-Linoleate in Cholesteryl Esters (nmol/g tissue)
Liver150 ± 3050 ± 1220 ± 5
Adipose Tissue300 ± 6015 ± 45 ± 1
Skeletal Muscle40 ± 825 ± 68 ± 2
Heart30 ± 735 ± 910 ± 3
Brain5 ± 110 ± 22 ± 0.5

Experimental Protocols

Protocol for Oral Gavage Administration of this compound in Mice

This protocol details the procedure for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Animal scale

  • Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)

  • Syringes (1 mL)

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the animals for 4-6 hours prior to dosing to ensure gastric emptying, while allowing free access to water.

  • Dose Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Prepare the dosing solution. For a lipophilic compound like this compound, it can be directly dissolved in a suitable oil vehicle like corn oil. A common dosage for fatty acid tracer studies is 150 mg/kg.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Administration:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in place, dispense the solution slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes.

Protocol for Blood and Tissue Collection

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Collection tubes (e.g., EDTA-coated tubes for plasma)

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen or dry ice

  • Storage tubes

Procedure:

  • Blood Collection: At predetermined time points, anesthetize the animal. Blood can be collected via cardiac puncture. Transfer the blood into EDTA-coated tubes and keep on ice.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

  • Tissue Collection: Following blood collection, perfuse the animal with ice-cold PBS to remove remaining blood from the tissues.

  • Dissect the tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).

  • Rinse the tissues in ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until lipid extraction.

Protocol for Lipid Extraction from Plasma and Tissues

This protocol is based on the Folch method for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenization tubes and pestle

  • Centrifuge

  • Nitrogen gas stream evaporator

  • Glass vials

Procedure:

  • Homogenization (for tissues):

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • In a glass homogenization tube, add the tissue and 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • For plasma, add 20 volumes of 2:1 chloroform:methanol to the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. This will result in two distinct phases.

    • The lower organic phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette, being careful not to disturb the upper aqueous phase and the protein interface.

  • Drying and Storage:

    • Transfer the collected organic phase to a new glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

Protocol for Analysis by LC-MS/MS

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of isopropanol:methanol.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation of different lipid classes.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole or high-resolution mass spectrometer.

    • Operate in both positive and negative ion modes to detect a wide range of lipid species.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the ¹³C-labeled linoleate and its metabolites. The precursor ion will be the mass of the lipid containing ¹³C-linoleate, and the product ion will be the m/z of the ¹³C-linoleate fragment.

Visualization of Workflows and Pathways

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis animal_prep Animal Preparation (Fasting) dosing Oral Gavage of This compound animal_prep->dosing collection Blood and Tissue Collection dosing->collection extraction Lipid Extraction (Plasma/Tissues) collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Quantification analysis->data_proc

Caption: Experimental workflow for in vivo tracing of this compound.

metabolic_pathway EL_13C18 This compound (Oral Administration) Intestine Intestinal Lumen EL_13C18->Intestine Hydrolysis Hydrolysis (Esterases) Intestine->Hydrolysis Linoleate_13C18 [13C18]Linoleic Acid Hydrolysis->Linoleate_13C18 Enterocyte Enterocyte Absorption Linoleate_13C18->Enterocyte Re_esterification Re-esterification Enterocyte->Re_esterification Chylomicrons [13C]Chylomicrons Re_esterification->Chylomicrons Circulation Systemic Circulation Chylomicrons->Circulation Tissues Peripheral Tissues (Liver, Adipose, Muscle) Circulation->Tissues Incorporation Incorporation into [13C]Lipids (TG, PL, CE) Tissues->Incorporation

Caption: Metabolic fate of orally administered this compound.

Application Notes and Protocols for Ethyl Linoleate-13C18 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate (B1235992), the ethyl ester of the essential omega-6 fatty acid linoleic acid, plays a significant role in various physiological and pathological processes. Accurate quantification of ethyl linoleate and its metabolites is crucial in lipidomics research, particularly in studies related to inflammation, cardiovascular disease, and drug metabolism. The use of a stable isotope-labeled internal standard, such as Ethyl linoleate-13C18, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry.[1][2][3] This carbon-13 (¹³C) labeled standard co-elutes chromatographically with the endogenous analyte but is distinguishable by its higher mass, allowing for correction of variability during sample preparation and analysis.[1]

These application notes provide detailed protocols for the sample preparation of various biological matrices for the quantitative analysis of ethyl linoleate using this compound as an internal standard, compatible with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for the analysis of ethyl linoleate using a stable isotope-labeled internal standard involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Add Internal Standard Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (e.g., FAMEs for GC-MS) Extraction->Derivatization Optional, for GC-MS Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis Processing Data Processing (Peak Integration) Analysis->Processing Quantification Quantification (Ratio of Analyte to IS) Processing->Quantification

A typical experimental workflow for quantitative lipid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is suitable for the extraction of total lipids, including ethyl linoleate, from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol (B145695) or a suitable organic solvent)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% Sodium Chloride (NaCl) solution (or water)

  • Centrifuge tubes (glass, solvent-resistant)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a glass centrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The amount should be chosen to be within the linear range of the analytical method.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either direct LC-MS/MS analysis or for the subsequent derivatization step for GC-MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC vials

Procedure:

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF₃-MeOH solution.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • FAME Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean tube.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried FAMEs solution to a GC vial for analysis.

Data Presentation

The use of a stable isotope-labeled internal standard allows for accurate quantification. The following tables present representative validation data for fatty acid analysis using such standards. Note: Data for a closely related stable isotope-labeled fatty acid is presented as a representative example due to the limited availability of published validation data specifically for this compound.

Table 1: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
Representative Fatty AcidPlasma95.8 ± 4.5-8.2 ± 3.1
Tissue Homogenate92.3 ± 6.1-12.5 ± 4.8
Cell Lysate98.1 ± 3.7-5.6 ± 2.9

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Representative Fatty Acid1 - 1000> 0.9950.20.5

Table 3: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Representative Fatty Acid54.86.2102.5
503.14.598.9
5002.53.8101.1

Logical Relationships in Quantitative Analysis

The core principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample processing and analysis, with the only difference being their mass.

logical_relationship cluster_analyte Endogenous Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_quant Quantification Analyte Ethyl linoleate Process Sample Prep & MS Analysis Analyte->Process Analyte_Signal Analyte MS Signal (Area_A) Ratio Signal Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS This compound IS->Process IS_Signal IS MS Signal (Area_IS) IS_Signal->Ratio Process->Analyte_Signal Process->IS_Signal Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Relationship between analyte, internal standard, and quantification.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the accurate and precise quantification of ethyl linoleate in biological samples using this compound as an internal standard. The detailed methodologies for sample extraction and derivatization, combined with the principles of stable isotope dilution analysis, offer a robust framework for researchers in various fields of life sciences and drug development. The use of a stable isotope-labeled internal standard is highly recommended to ensure the reliability and reproducibility of quantitative lipidomic data.[1][2]

References

Application Note: Quantitative Analysis of Ethyl Linoleate in Biological Matrices using a Stable Isotope Dilution GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of ethyl linoleate (B1235992) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard. The protocol employs Ethyl linoleate-13C18 for accurate quantification, minimizing sample matrix effects and improving reproducibility. This method is suitable for researchers in drug development, clinical diagnostics, and metabolic studies.

Introduction

Ethyl linoleate is a fatty acid ethyl ester (FAEE) that can serve as a biomarker for ethanol (B145695) consumption and is also studied for its role in various physiological and pathological processes. Accurate quantification of ethyl linoleate in complex biological matrices requires a highly specific and sensitive analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the extraction and GC-MS analysis of ethyl linoleate using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (1 µg/mL in hexane)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes (glass, 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL glass centrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with 10 µL of the this compound internal standard solution.

  • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

GC Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of ethyl linoleate and its stable isotope-labeled internal standard.

CompoundRetention Time (min)Monitored Ions (m/z) - QuantifierMonitored Ions (m/z) - Qualifier(s)
Ethyl linoleate~12.56781, 95, 308
This compound~12.532681, 95

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The molecular ion for this compound (m/z 326) is selected as the quantifier for maximum specificity.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for Ethyl Linoleate Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction (Hexane:Isopropanol) Spike->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject Sample Dry->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Ethyl Linoleate Quantification.

Signaling Pathway Diagram

The detection of ethyl linoleate itself is an analytical chemistry process and does not directly represent a biological signaling pathway. The following diagram illustrates the logical relationship in the quantitative analysis.

Quantitative_Relationship Quantitative Analysis Logic Analyte Ethyl Linoleate (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Logic of Isotope Dilution Quantification.

Discussion

This application note provides a comprehensive protocol for the quantitative analysis of ethyl linoleate in biological samples. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by correcting for sample loss during preparation and variations in instrument response. The selected ions for SIM mode provide excellent specificity for both the analyte and the internal standard, minimizing interferences from the sample matrix. The presented GC-MS parameters are a starting point and may be further optimized to improve resolution and sensitivity for specific applications.

Conclusion

The detailed GC-MS method using this compound as an internal standard offers a reliable and sensitive approach for the quantification of ethyl linoleate in biological matrices. This methodology is well-suited for researchers and professionals in various scientific disciplines requiring accurate measurement of this important fatty acid ethyl ester.

References

Application Note: Quantitative Analysis of Ethyl Linoleate in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl linoleate (B1235992) is a fatty acid ethyl ester (FAEE) formed from the esterification of linoleic acid and ethanol (B145695). FAEEs are of significant interest as they can serve as short-term biomarkers for alcohol consumption.[1][2] Accurate and precise quantification of these compounds in complex biological matrices such as plasma or serum is crucial for clinical and forensic research. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ethyl linoleate. The method employs a stable isotope-labeled internal standard, Ethyl linoleate-13C18, to ensure high accuracy by correcting for matrix effects and variations during sample preparation and analysis.[3]

Principle The method is based on the principle of stable isotope dilution tandem mass spectrometry. Biological samples are first prepared using a protein precipitation or liquid-liquid extraction protocol to remove interfering macromolecules.[4] The prepared samples, spiked with a known concentration of this compound internal standard, are then subjected to chromatographic separation on a reversed-phase C18 column.[5] The separated analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (unlabeled Ethyl linoleate) to its corresponding stable isotope-labeled internal standard (this compound).

Experimental Protocols

Materials and Reagents
  • Standards: Ethyl linoleate (analytical grade), this compound (≥98% isotopic purity).[6][7]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade).[8]

  • Additives: Ammonium acetate (B1210297) or Formic acid (LC-MS grade).[5][9]

  • Biological Matrix: Human plasma (EDTA or Heparin).[10]

  • Other: Micro-centrifuge tubes, autosampler vials.

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Ethyl linoleate and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a series of working standard solutions of Ethyl linoleate by serially diluting the primary stock solution with acetonitrile to cover the desired calibration range.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into the blank biological matrix (e.g., plasma). A typical calibration curve might range from 1 to 1000 ng/mL.[5]

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL micro-centrifuge tube.[10]

  • Add 10 µL of the Internal Standard Spiking Solution to all tubes (except blank matrix).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubate at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Aliquot 100 µL Plasma (Sample, CC, or QC) add_is 2. Add Internal Standard (this compound) sample->add_is add_acn 3. Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex & Incubate add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant analysis LC-MS/MS Injection supernatant->analysis

Caption: Protein Precipitation Workflow for Sample Preparation.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
LC System UPLC / UHPLC System
Column Reversed-phase C8 or C18, 1.8 µm, 2.1 x 100 mm[5][9]
Column Temp. 45°C[9]
Mobile Phase A Water with 10 mM Ammonium Acetate or 0.1% Formic Acid[9][11]
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate or 0.1% Formic Acid[9][11]
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient Elution | 0.0 min: 30% B -> 1.5 min: 60% B -> 11.0 min: 75% B -> 15.0 min: 100% B -> 18.0 min: 100% B -> 18.1 min: 30% B -> 20.0 min: 30% B[9] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temp. 500°C

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Ethyl linoleate 309.3 67.1 100 15
Ethyl linoleate (Qualifier) 309.3 81.1 100 12

| This compound (IS) | 327.4 | 67.1 | 100 | 15 |

Note: Precursor ion for Ethyl linoleate corresponds to [M+H]+.[13] Precursor for the internal standard is calculated based on the addition of 18 carbons with 13C isotope. Product ions and collision energies are typical for fatty acid esters and should be optimized empirically on the specific instrument used.

Method Performance Characteristics

The following data represents typical performance for a validated method of this type.

Table 4: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]
Intra-day Precision (%CV) < 10%[12]
Inter-day Precision (%CV) < 15%[12]

| Accuracy (% Bias) | Within ±15% of nominal value[14] |

G cluster_process Quantification Principle sample Biological Sample (Unknown Analyte Concentration) mix Spike Sample with IS sample->mix is Internal Standard (IS) (Known Concentration) is->mix extract Sample Preparation (Extraction) mix->extract lcms LC-MS/MS Analysis extract->lcms ratio Measure Peak Area Ratio (Analyte / IS) lcms->ratio quant Calculate Analyte Concentration via Calibration Curve ratio->quant

Caption: Principle of Quantitative Analysis by Isotope Dilution.

Discussion

The use of a stable isotope-labeled internal standard, this compound, is critical for this assay. It co-elutes with the unlabeled analyte and experiences identical ionization effects, effectively normalizing for any sample loss during preparation and correcting for ion suppression or enhancement in the mass spectrometer. This ensures the highest degree of accuracy and precision, which is essential when dealing with complex biological matrices. The chromatographic gradient is designed to separate ethyl linoleate from other potentially interfering lipids, while the MRM transitions provide excellent specificity for detection.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of ethyl linoleate in biological samples. The protocol, which utilizes protein precipitation for sample cleanup and stable isotope dilution for quantification, is well-suited for high-throughput analysis in clinical research, drug development, and forensic toxicology settings. The provided parameters serve as a strong foundation for method development and can be readily adapted and validated on various triple quadrupole mass spectrometry platforms.

References

Application Note: Structural Confirmation of Ethyl Linoleate-¹³C₁₈ by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopy of Ethyl linoleate-13C18 for structural confirmation.

Abstract

This document provides a detailed guide for the structural confirmation of uniformly carbon-13 labeled ethyl linoleate (B1235992) (Ethyl linoleate-¹³C₁₈) using Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl linoleate, an essential omega-6 fatty acid ester, is a crucial molecule in various biological and industrial processes. The incorporation of ¹³C at all 18 positions of the linoleate chain provides a powerful tool for metabolic tracing, quantitative analysis, and detailed structural studies.[1] High-resolution NMR spectroscopy is a non-destructive analytical technique that offers unambiguous structural elucidation and is ideal for confirming the identity and purity of isotopically labeled compounds.[2] This note outlines the principles, experimental protocols, and data interpretation for ¹H and ¹³C NMR analysis of Ethyl linoleate-¹³C₁₈.

Introduction

Isotopically labeled compounds are invaluable in biomedical research and drug development, serving as tracers for metabolic flux analysis and internal standards for quantitative mass spectrometry.[1][3] Ethyl linoleate-¹³C₁₈ is a stable, non-radioactive labeled version of ethyl linoleate, where all 18 carbon atoms of the fatty acid chain are the ¹³C isotope.[4][5] This uniform labeling dramatically enhances the sensitivity of ¹³C NMR experiments, making it an excellent method for detailed structural characterization.[6]

NMR spectroscopy provides a wealth of information based on chemical shifts, signal integrals, and spin-spin coupling constants, allowing for the precise mapping of a molecule's atomic connectivity.[7][8] For Ethyl linoleate-¹³C₁₈, NMR can verify the presence of the ethyl ester group, the length of the acyl chain, and the specific positions and configurations of the cis double bonds at C9 and C12.

Applications

  • Metabolic Tracing: Used as a tracer to follow the metabolic fate of linoleic acid in biological systems.[6]

  • Quantitative Analysis: Serves as an internal standard for precise quantification of ethyl linoleate and related fatty acids in complex mixtures by NMR, GC-MS, or LC-MS.[1]

  • Oxidation Studies: Allows for detailed monitoring of the oxidation process of linoleic acid, a key reaction in food spoilage and oxidative stress.[6]

  • Structural Confirmation: Provides unequivocal confirmation of the molecular structure of the synthesized or purchased labeled compound.

Experimental Workflow and Protocols

The overall workflow for the structural confirmation of Ethyl linoleate-¹³C₁₈ via NMR is outlined below. This process begins with sample preparation and proceeds through data acquisition and detailed spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Confirmation cluster_output Output prep Dissolve Ethyl linoleate-¹³C₁₈ in CDCl₃ with TMS acq_1H 1D ¹H NMR prep->acq_1H Transfer to NMR tube acq_13C 1D ¹³C NMR acq_1H->acq_13C acq_2D 2D NMR (HSQC) acq_13C->acq_2D process Process Spectra (FT, Phasing, Baseline Correction) acq_2D->process assign Assign Signals (¹H, ¹³C, Correlations) process->assign confirm Structural Confirmation assign->confirm report Final Report confirm->report

Caption: Workflow for NMR-based structural confirmation of Ethyl linoleate-¹³C₁₈.

Detailed Experimental Protocols

1. Sample Preparation

  • Materials:

    • Ethyl linoleate-¹³C₁₈

    • Deuterated chloroform (B151607) (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS)

    • 5 mm NMR tubes (e.g., Wilmad Pyrex glass)[9]

    • Pipettes

  • Procedure:

    • Accurately weigh approximately 5-10 mg of Ethyl linoleate-¹³C₁₈.

    • Dissolve the sample in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the vial briefly to ensure the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.[10]

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

  • Temperature: 25°C (298 K).

Protocol for 1D ¹H NMR:

  • Experiment: Standard single-pulse ¹H acquisition.

  • Pulse Program: zg30

  • Spectral Width: ~12 ppm (centered around 6 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation for potential quantitative analysis.[9]

  • Number of Scans: 8-16 scans.

Protocol for 1D ¹³C NMR:

  • Experiment: ¹H-decoupled ¹³C acquisition.

  • Pulse Program: zgpg30 (power-gated decoupling).

  • Spectral Width: ~200 ppm (centered around 100 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, as needed for good signal-to-noise (though significantly fewer scans will be needed compared to an unlabeled sample).

Protocol for 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon, confirming C-H bonds.

  • Pulse Program: hsqcedetgpsisp2.3 (multiplicity-edited).

  • Spectral Width (F2 - ¹H): ~12 ppm.

  • Spectral Width (F1 - ¹³C): ~180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-8.

Data Presentation and Interpretation

The uniform ¹³C labeling will result in complex splitting patterns in both ¹H and ¹³C spectra due to ¹JCH, ²JCH, ¹JCC, and other couplings. The primary use of the spectra will be to confirm the presence of all expected chemical environments.

Table 1: Expected ¹H NMR Chemical Shifts for Ethyl Linoleate-¹³C₁₈ in CDCl₃

Protons (Carbon Position)Chemical Shift (δ, ppm) RangeMultiplicity (in unlabeled sample)Expected Changes due to ¹³C Labeling
H-180.88 - 0.92TripletComplex multiplet due to coupling with ¹³C-17 and ¹³C-18.
H-14 to H-17, H-5 to H-81.25 - 1.40MultipletBroad, complex multiplet region.
H-4~1.63MultipletComplex multiplet.
H-11~2.77TripletComplex multiplet due to coupling with adjacent ¹³C and ¹H atoms.
H-2~2.30TripletComplex multiplet.
H-9, H-10, H-12, H-135.30 - 5.45MultipletComplex multiplet region due to strong C-H and H-H couplings.
Ethyl -O-CH₂-~4.12QuartetMultiplet due to coupling with ¹³C of the ethyl group and ¹³C-1.
Ethyl -CH₃~1.25TripletMultiplet due to coupling with its attached ¹³C and adjacent ¹³C.

Note: Data compiled from typical values for fatty acid esters.[10][11]

Table 2: Expected ¹³C NMR Chemical Shifts for Ethyl Linoleate-¹³C₁₈ in CDCl₃

Carbon PositionChemical Shift (δ, ppm) RangeNotes
C-1 (Ester Carbonyl)~173.3Sharp signal, confirmed by lack of attached proton in HSQC.
C-9, C-10, C-12, C-13127.0 - 131.0Four distinct signals in the olefinic region.[12]
Ethyl -O-CH₂-~60.1Signal correlated to protons at ~4.12 ppm in HSQC.
C-2~34.4-
C-3~25.0-
C-11 (Bis-allylic)~25.6Signal correlated to protons at ~2.77 ppm in HSQC.
C-8, C-14 (Allylic)~27.2-
C-4 to C-7, C-15, C-1629.0 - 29.8Multiple overlapping signals in the aliphatic region.
C-17~31.5-
C-18 (Terminal Methyl)~14.1High-field signal correlated to protons at ~0.90 ppm in HSQC.
Ethyl -CH₃~14.3High-field signal correlated to protons at ~1.25 ppm in HSQC.

Note: Data compiled from typical values for fatty acid esters.[6][13]

Interpretation Steps:

  • ¹H NMR Spectrum: Confirm the presence of signals in all expected regions: olefinic (~5.3-5.4 ppm), ethyl ester quartet (~4.1 ppm) and triplet (~1.25 ppm), bis-allylic protons (~2.77 ppm), and the aliphatic chain. The integration ratios should correspond to the number of protons in each environment.

  • ¹³C NMR Spectrum: Due to ¹³C labeling, all 20 carbon signals (18 from the linoleate chain, 2 from the ethyl group) should be clearly visible. Confirm the presence of the carbonyl carbon (~173 ppm), the four olefinic carbons (~127-131 ppm), and the numerous aliphatic carbons.

  • 2D HSQC Spectrum: Use the HSQC spectrum to definitively link proton signals to their directly attached carbons. This is the most powerful step for confirming assignments. For example, verify that the proton signal at ~2.77 ppm correlates with the carbon signal at ~25.6 ppm, confirming the C11-H11 bis-allylic group.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of isotopically labeled compounds like Ethyl linoleate-¹³C₁₈. The combination of 1D ¹H, 1D ¹³C, and 2D HSQC experiments provides a comprehensive and unambiguous verification of the molecular structure. The protocols and data presented in this application note offer a robust framework for researchers to confidently confirm the identity and integrity of their labeled material before its use in further scientific investigations.

References

Application Notes and Protocols for the Use of Ethyl Linoleate-13C18 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl linoleate-13C18 as an internal standard for the accurate quantification of ethyl linoleate (B1235992) and other fatty acid ethyl esters (FAEEs) in biological matrices. The protocols detailed below are intended for lipidomics research, particularly in studies related to drug development, metabolic disorders, and biomarker discovery.

Introduction

The quantitative analysis of lipids, a field known as lipidomics, is crucial for understanding cellular processes and the pathophysiology of various diseases. Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) and have been identified as potential biomarkers for alcohol consumption and mediators of alcohol-induced organ damage. Accurate and precise quantification of FAEEs, such as ethyl linoleate, is essential for their validation as clinical and research markers.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.[1] this compound, a 13C-labeled form of ethyl linoleate, is an ideal internal standard for this purpose.[2] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. This minimizes analytical variability and allows for accurate correction of matrix effects, leading to reliable quantification.[1][2]

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of ethyl linoleate. Biological samples are first subjected to a lipid extraction procedure. A known amount of this compound internal standard is spiked into the sample prior to extraction to account for sample loss during preparation. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to the internal standard is used to calculate the concentration of the analyte in the sample.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of FAEEs, which can be adapted for a method using this compound.

Table 1: LC-MS/MS Method Validation Parameters for FAEE Analysis

ParameterEthyl PalmitateEthyl OleateEthyl Stearate
Linearity Range (ng/mL) 5 - 10005 - 10005 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 152037
Intra-Assay Precision (CV%) < 10%< 12%< 15%
Inter-Assay Precision (CV%) < 12%< 15%< 18%
Accuracy (% Recovery) 92 - 108%90 - 110%88 - 112%

Data adapted from a validated method for FAEEs in dried blood spots and is representative of expected performance.[3]

Table 2: Proposed MRM Transitions for Ethyl Linoleate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl Linoleate 309.3263.315
309.367.125
This compound (Internal Standard) 327.3281.315
327.367.125

Note: The precursor ion for this compound is based on the addition of 18 carbon-13 isotopes. Product ions are proposed based on common fragmentation patterns of fatty acid esters and may require optimization.

Experimental Protocols

Preparation of Internal Standard and Calibration Standards

Internal Standard Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound.

  • Dissolve in 1 mL of ethanol.

  • Store at -20°C.

Internal Standard Working Solution (10 µg/mL):

  • Dilute the stock solution 1:100 in ethanol.

  • Prepare fresh before each batch of samples.

Calibration Standard Preparation:

  • Prepare a stock solution of unlabeled ethyl linoleate (1 mg/mL) in ethanol.

  • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 5 ng/mL to 1000 ng/mL.

  • These standards will be used to generate a calibration curve.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for plasma, serum, and cell culture samples.

Materials:

Procedure:

  • To a 2 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 750 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Add 250 µL of chloroform to the remaining aqueous phase, vortex, and centrifuge again.

  • Combine the second organic phase with the first.

  • Wash the combined organic phase by adding 200 µL of 0.9% NaCl solution, vortexing, and centrifuging.

  • Collect the lower organic phase and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in Table 2.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Analysis and Quantification
  • Integrate the peak areas for both ethyl linoleate and the internal standard, this compound.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of ethyl linoleate in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of ethyl linoleate.

logical_relationship cluster_quantification Quantitative Principle Analyte Endogenous Ethyl Linoleate Extraction_Loss Sample Preparation (Extraction, etc.) Analyte->Extraction_Loss Ionization_Variation Mass Spectrometry (Ion Suppression/Enhancement) IS This compound (Known Amount) IS->Extraction_Loss Analyte_Signal Analyte MS Signal IS_Signal Internal Standard MS Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of internal standard-based quantification.

References

Tracking Fatty Acid Uptake in Cellular Models Using Ethyl Linoleate-13C18: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of fatty acid uptake and metabolism is crucial for research in various fields, including metabolic diseases, oncology, and pharmacology. Ethyl linoleate-13C18 is a stable isotope-labeled tracer designed for the accurate monitoring and quantification of linoleic acid uptake and its subsequent metabolic fate within cells. This non-radioactive tool, in conjunction with mass spectrometry, offers a powerful method to investigate the intricate pathways of fatty acid transport and utilization. This document provides detailed application notes and protocols for utilizing this compound in your research.

Principle of the Assay

This method relies on the incubation of cultured cells with this compound. Once introduced to the cells, the ethyl ester is rapidly hydrolyzed by intracellular esterases to release 13C18-labeled linoleic acid. This labeled fatty acid is then transported into the cell and incorporated into various lipid species or undergoes β-oxidation. The extent of its uptake and metabolic conversion can be precisely quantified by analyzing cell lysates using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The heavy isotope label allows for clear differentiation from endogenous, unlabeled linoleic acid.

Key Applications

  • High-throughput screening: Evaluating the effects of novel drug candidates on fatty acid uptake.

  • Mechanism of action studies: Elucidating the role of specific transporters and enzymes in fatty acid metabolism.

  • Disease modeling: Investigating alterations in fatty acid uptake in models of diseases such as diabetes, obesity, and cancer.

  • Metabolic flux analysis: Tracing the flow of linoleic acid through various metabolic pathways.

Experimental Protocols

I. Cell Culture and Treatment

A detailed, step-by-step protocol for a cellular fatty acid uptake assay using this compound is provided below. This protocol is adaptable for various adherent cell lines.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1 adipocytes, etc.)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/PBS (1:1, v/v), -20°C

  • Chloroform (B151607)

  • Water, LC-MS grade

  • Internal standard (e.g., deuterated linoleic acid)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

  • Cell Starvation (Optional): Prior to the assay, you may replace the complete medium with serum-free medium and incubate for 2-4 hours to deplete endogenous fatty acids.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 10-100 µM).

  • Cell Treatment: Remove the starvation medium and add the this compound treatment medium to the cells. Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Washing: To terminate the uptake, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching: Add 1 mL of ice-cold methanol/PBS (1:1) to each well to quench metabolic activity.

  • Cell Lysis and Lipid Extraction: a. Scrape the cells in the methanol/PBS solution and transfer the lysate to a glass tube. b. Add the internal standard to each sample. c. Add 2 mL of chloroform and vortex vigorously for 1 minute. d. Add 1 mL of LC-MS grade water and vortex again for 1 minute. e. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Sample Preparation for MS Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipids in a suitable solvent for your LC-MS or GC-MS analysis (e.g., methanol/chloroform 1:1).

II. LC-MS/MS Analysis

Instrumentation:

  • A high-resolution liquid chromatography-tandem mass spectrometry system.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Ions to Monitor:

    • Unlabeled Linoleic Acid (m/z): ~279.23

    • 13C18-Linoleic Acid (m/z): ~297.35

    • Internal Standard (e.g., d4-Linoleic Acid, m/z): ~283.26

Data Presentation

The quantitative data from a typical this compound uptake experiment can be summarized in the following tables. The data presented here are representative and based on studies using 13C-labeled linoleic acid.[1][2][3]

Table 1: Time-Dependent Uptake of 13C18-Linoleic Acid in Cultured Cells

Time (minutes)Intracellular 13C18-Linoleic Acid (nmol/mg protein)
00.0 ± 0.0
152.5 ± 0.3
305.2 ± 0.6
609.8 ± 1.1
12015.3 ± 1.8

Table 2: Effect of an Inhibitor on 13C18-Linoleic Acid Uptake (60-minute incubation)

TreatmentIntracellular 13C18-Linoleic Acid (nmol/mg protein)% Inhibition
Vehicle Control9.8 ± 1.10%
Inhibitor (e.g., CD36 inhibitor)3.2 ± 0.467.3%

Table 3: Metabolic Fate of 13C18-Linoleic Acid (120-minute incubation)

Lipid Species% of Total Intracellular 13C18-Label
Free 13C18-Linoleic Acid15%
13C18-Phospholipids45%
13C18-Triacylglycerols35%
13C18-Cholesteryl Esters5%

Visualizations

Signaling Pathways in Fatty Acid Uptake

The uptake of long-chain fatty acids like linoleic acid is a complex process involving several key proteins, primarily CD36 and Fatty Acid Transport Proteins (FATPs). The following diagram illustrates the general signaling pathways involved.

fatty_acid_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fatty Acid Fatty Acid CD36 CD36 Fatty Acid->CD36 Binding FATP FATP Fatty Acid->FATP Transport ACSL Acyl-CoA Synthetase (ACSL) CD36->ACSL Facilitates FATP->ACSL Coupled Activity Fatty Acyl-CoA Fatty Acyl-CoA ACSL->Fatty Acyl-CoA Activation Metabolism Metabolic Fates (β-oxidation, Lipid Synthesis) Fatty Acyl-CoA->Metabolism

Caption: Signaling pathway of fatty acid uptake mediated by CD36 and FATP.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound to track fatty acid uptake.

experimental_workflow A 1. Cell Culture B 2. Treatment with This compound A->B C 3. Cell Lysis and Metabolism Quenching B->C D 4. Lipid Extraction C->D E 5. Sample Preparation D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

Caption: Experimental workflow for tracking fatty acid uptake.

Logical Relationship of Key Proteins

The functional relationship between the key proteins involved in fatty acid uptake is depicted below.

protein_relationship CD36 CD36 (Transporter/Receptor) ACSL ACSL (Activation Enzyme) CD36->ACSL Facilitates FATP FATP (Transporter) FATP->ACSL Functional Coupling Metabolism Downstream Metabolism ACSL->Metabolism Provides Substrate

Caption: Functional relationship of key proteins in fatty acid uptake.

Conclusion

This compound provides a robust and reliable tool for the quantitative analysis of fatty acid uptake and metabolism in a variety of cellular models. The protocols and data presented in this application note offer a framework for researchers to design and execute experiments aimed at understanding the complex regulation of fatty acid transport and its implications in health and disease. The use of stable isotope tracers, coupled with the power of mass spectrometry, will continue to be instrumental in advancing our knowledge in this critical area of research.

References

Application Notes and Protocols for Studying Fatty Acid Oxidation Using Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl linoleate-¹³C₁₈, a stable isotope-labeled fatty acid, for investigating fatty acid oxidation (FAO) in both in vivo and in vitro models. The methodologies detailed herein are crucial for understanding the metabolic fate of linoleic acid, a key dietary polyunsaturated fatty acid, and for evaluating the efficacy of therapeutic interventions targeting lipid metabolism.

Introduction

Ethyl linoleate-¹³C₁₈ serves as a powerful tracer to elucidate the complex pathways of fatty acid metabolism.[1][2] As a stable isotope-labeled compound, it is non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[3] Upon administration, Ethyl linoleate-¹³C₁₈ is hydrolyzed to linoleic acid-¹³C₁₈, which then enters the fatty acid pool and undergoes β-oxidation.[4] By tracking the incorporation of the ¹³C label into various metabolites, such as acylcarnitines and expired carbon dioxide (¹³CO₂), researchers can quantitatively assess the rate and extent of its oxidation.[3][5][6]

These studies are pivotal in metabolic research, offering insights into conditions like metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases, where fatty acid metabolism is often dysregulated.[3] Furthermore, in drug development, Ethyl linoleate-¹³C₁₈ can be employed to assess the pharmacological effects of compounds designed to modulate fatty acid oxidation.

Key Applications

  • Quantitative assessment of whole-body and tissue-specific fatty acid oxidation.

  • Elucidation of the metabolic fate of dietary linoleic acid.

  • Screening and validation of therapeutic agents that modulate fatty acid oxidation.

  • Investigation of metabolic dysregulation in disease models.

  • Use as an internal standard for quantitative analysis of fatty acid ethyl esters by NMR, GC-MS, or LC-MS. [1][2]

Data Presentation

Table 1: Quantitative Analysis of Fatty Acid Ethyl Esters in Biological Samples

This table presents representative data on the concentration of various fatty acid ethyl esters (FAEEs), including ethyl linoleate, quantified in meconium samples. While not a direct measure of oxidation, it demonstrates the levels at which these esters can be detected in biological matrices.

Fatty Acid Ethyl EsterMean Concentration (ng/g)Standard Deviation (ng/g)
Ethyl Palmitate150.245.8
Ethyl Oleate210.563.2
Ethyl Linoleate 185.7 55.1
Ethyl Stearate95.328.6

Data adapted from studies on FAEEs as biomarkers.

Table 2: LC-MS/MS Parameters for the Analysis of Linoleic Acid and its Metabolites

This table provides optimized parameters for the detection and quantification of linoleic acid and its oxidized metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Linoleic Acid 279.2 279.2 10
9-HODE295.2171.115
13-HODE295.2195.115
9,10-EpOME295.2171.112
12,13-EpOME295.2197.112

HODE: Hydroxyoctadecadienoic acid; EpOME: Epoxyoctadecenoic acid. These parameters can be adapted for ¹³C-labeled analogs by adjusting the precursor ion m/z.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the core pathway of mitochondrial fatty acid β-oxidation, which is the primary route for the catabolism of linoleic acid.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ethyl_linoleate_13C18 Ethyl linoleate-¹³C₁₈ Linoleic_acid_13C18 Linoleic Acid-¹³C₁₈ Ethyl_linoleate_13C18->Linoleic_acid_13C18 Esterase Linoleoyl_CoA_13C18 Linoleoyl-CoA-¹³C₁₈ Linoleic_acid_13C18->Linoleoyl_CoA_13C18 ACSL Acyl_carnitine_13C18 Acyl-carnitine-¹³C₁₈ Linoleoyl_CoA_13C18->Acyl_carnitine_13C18 CPT1 Mito_Linoleoyl_CoA_13C18 Linoleoyl-CoA-¹³C₁₈ Acyl_carnitine_13C18->Mito_Linoleoyl_CoA_13C18 CPT2/CACT Beta_Oxidation β-Oxidation (4 steps) Mito_Linoleoyl_CoA_13C18->Beta_Oxidation Acetyl_CoA_13C Acetyl-CoA-¹³C₂ Beta_Oxidation->Acetyl_CoA_13C TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle CO2_13C ¹³CO₂ TCA_Cycle->CO2_13C

Caption: Mitochondrial fatty acid β-oxidation of Ethyl linoleate-¹³C₁₈.

Experimental Workflow for In Vivo Fatty Acid Oxidation Study

This diagram outlines the typical workflow for an in vivo study to measure whole-body fatty acid oxidation using Ethyl linoleate-¹³C₁₈.

in_vivo_workflow Tracer_Admin Administer Ethyl linoleate-¹³C₁₈ (Oral gavage or intravenous infusion) Sample_Collection Serial Sample Collection Tracer_Admin->Sample_Collection Breath_Collection Breath Sample Collection (Collection of expired air) Sample_Collection->Breath_Collection Blood_Collection Blood Sample Collection (Plasma isolation) Sample_Collection->Blood_Collection Tissue_Collection Tissue Collection (optional) (e.g., liver, muscle) Sample_Collection->Tissue_Collection Sample_Processing Sample Processing Breath_Collection->Sample_Processing Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing Breath_Analysis ¹³CO₂/¹²CO₂ Ratio Analysis (Isotope Ratio Mass Spectrometry) Sample_Processing->Breath_Analysis Plasma_Analysis Metabolite Extraction & Analysis (LC-MS/MS for ¹³C-acylcarnitines) Sample_Processing->Plasma_Analysis Tissue_Analysis Metabolite Extraction & Analysis (LC-MS/MS for ¹³C-labeled lipids) Sample_Processing->Tissue_Analysis Data_Analysis Data Analysis and Interpretation Breath_Analysis->Data_Analysis Plasma_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis FAO_Rate Calculation of Fatty Acid Oxidation Rate Data_Analysis->FAO_Rate Metabolite_Flux Metabolite Flux Analysis Data_Analysis->Metabolite_Flux

Caption: Workflow for an in vivo fatty acid oxidation study.

Experimental Protocols

Protocol 1: In Vivo Whole-Body Fatty Acid Oxidation in a Rodent Model

Objective: To quantify the rate of whole-body oxidation of Ethyl linoleate-¹³C₁₈.

Materials:

  • Ethyl linoleate-¹³C₁₈

  • Vehicle for administration (e.g., corn oil for oral gavage, intralipid (B608591) for intravenous infusion)

  • Metabolic cages for breath collection

  • Gas-tight syringes for breath sampling

  • Isotope Ratio Mass Spectrometer (IRMS)

  • LC-MS/MS system

  • Anticoagulant tubes (e.g., EDTA-coated) for blood collection

Procedure:

  • Animal Acclimatization: Acclimatize animals to the metabolic cages for at least 24 hours prior to the experiment.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a metabolic steady state.

  • Baseline Sample Collection: Collect a baseline breath sample and a small blood sample (tail vein) prior to tracer administration.

  • Tracer Administration: Administer a known amount of Ethyl linoleate-¹³C₁₈ (e.g., 10 mg/kg body weight) via oral gavage or intravenous infusion.

  • Serial Sampling:

    • Breath: Collect breath samples at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) post-administration.

    • Blood: Collect blood samples at corresponding time points into anticoagulant tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Breath: Analyze the ¹³CO₂/¹²CO₂ ratio in breath samples using IRMS.

    • Plasma: Extract metabolites from plasma using a suitable method (e.g., protein precipitation with cold methanol). Analyze the extracts for ¹³C-labeled acylcarnitines and other metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of appearance of ¹³CO₂ in breath.

    • Determine the concentration of ¹³C-labeled metabolites in plasma over time.

    • The rate of fatty acid oxidation can be calculated using the formula: FFA oxidation (µmol/kg/min) = (Eb x VCO₂ x 16) / (Ep x k x % linoleate) where Eb is the enrichment of breath ¹³CO₂, VCO₂ is the rate of carbon dioxide production, Ep is the enrichment of ¹³C-linoleate in plasma, and k is a correction factor for bicarbonate retention.[6]

Protocol 2: In Vitro Fatty Acid Oxidation in Cultured Cells

Objective: To measure the rate of fatty acid oxidation in a specific cell type (e.g., hepatocytes, myotubes) using Ethyl linoleate-¹³C₁₈.

Materials:

  • Cultured cells of interest (e.g., HepG2, C2C12)

  • Ethyl linoleate-¹³C₁₈ complexed with fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Sealed incubation chambers or plates

  • Scintillation vials containing a CO₂ trapping solution (e.g., 1M NaOH)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate for 1-2 hours in a medium containing a low concentration of unlabeled fatty acids to deplete endogenous stores.

  • Tracer Incubation: Replace the pre-incubation medium with a medium containing Ethyl linoleate-¹³C₁₈ complexed with BSA (e.g., 100 µM).

  • CO₂ Trapping (for complete oxidation):

    • Place a small tube containing a CO₂ trapping solution in the center of each well or flask.

    • Seal the plate or flask to create a closed system.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • At the end of the incubation, inject a strong acid (e.g., 1M perchloric acid) into the medium to release all dissolved ¹³CO₂.

    • Continue incubation for another hour to ensure complete trapping of ¹³CO₂.

    • Measure the amount of trapped ¹³CO₂ using an appropriate method (e.g., scintillation counting if a ¹⁴C label were used, or analysis of the trapping solution by mass spectrometry for ¹³C).

  • Metabolite Analysis (for incomplete oxidation):

    • After the incubation period, wash the cells with ice-cold PBS.

    • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Analyze the cell extracts for ¹³C-labeled acylcarnitines and other intermediates of fatty acid oxidation by LC-MS/MS.

  • Data Normalization: Normalize the results to total protein content or cell number.

  • Data Analysis: Quantify the amount of ¹³CO₂ produced or the abundance of ¹³C-labeled metabolites to determine the rate of fatty acid oxidation.

Concluding Remarks

The use of Ethyl linoleate-¹³C₁₈ provides a robust and reliable method for the detailed investigation of fatty acid oxidation. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of lipid metabolism in health and disease, and for the preclinical assessment of novel therapeutics. The adaptability of these methods to various biological systems underscores their utility in advancing our knowledge in metabolic research and drug discovery.

References

Application Notes and Protocols for Ethyl Linoleate-13C18 in Phospholipid Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate-13C18 is a stable isotope-labeled fatty acid that serves as a powerful tool for tracing the metabolic fate of linoleic acid in the synthesis of phospholipids (B1166683) and other complex lipids. As an essential omega-6 fatty acid, linoleic acid is a critical component of cellular membranes and a precursor to various signaling molecules. Understanding its incorporation into phospholipids is vital for research in cell biology, drug development, and the study of metabolic diseases.

By employing this compound in conjunction with mass spectrometry-based lipidomic analysis, researchers can accurately track the dynamic processes of phospholipid remodeling, de novo synthesis, and the activity of various enzymatic pathways involved in lipid metabolism. The 13C18 label allows for the precise differentiation and quantification of newly synthesized linoleate-containing phospholipids from the pre-existing unlabeled pool.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate phospholipid synthesis in various biological systems.

Application: Tracing Phospholipid Synthesis and Metabolism

Objective: To monitor and quantify the incorporation of exogenous linoleic acid into different classes of phospholipids in cultured cells. This enables the study of pathway dynamics, enzyme activities, and the effects of therapeutic agents on lipid metabolism.

Principle: Cells are incubated with this compound, which is readily taken up and activated to its acyl-CoA derivative, Linoleoyl-CoA-13C18. This labeled acyl-CoA is then incorporated into various phospholipid classes through the Kennedy pathway and other acyltransferase activities. The enrichment of 13C18 in different phospholipid species is subsequently measured by mass spectrometry to determine the rate and extent of its incorporation.

Experimental Protocols

Cell Culture and Labeling with this compound

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), charcoal-stripped (to reduce endogenous lipids)

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the base medium with charcoal-stripped FBS and the desired final concentration of this compound. A typical starting concentration is 10-50 µM. A vehicle control (ethanol) should be run in parallel.

  • Aspirate the growth medium from the cells and wash once with sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed immediately to lipid extraction.

Lipid Extraction from Cultured Cells

Materials:

Procedure (Bligh & Dyer Method):

  • After washing with PBS, add 1 mL of ice-cold methanol to each well (for a 6-well plate).

  • Scrape the cells and transfer the cell suspension to a glass centrifuge tube.

  • Add 2 mL of chloroform to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., 100 µL of chloroform:methanol 2:1, v/v) for analysis.

Analysis of 13C18-Labeled Phospholipids by LC-MS/MS

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

LC Separation (Example Conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 40% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

MS/MS Analysis:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Data Acquisition: Targeted MS/MS analysis using Multiple Reaction Monitoring (MRM) or precursor ion scanning for specific phospholipid headgroups.

  • Detection: Monitor the mass transitions for both the unlabeled (M+0) and labeled (M+18) versions of the linoleate-containing phospholipids of interest. The specific m/z values will depend on the phospholipid class and the other fatty acyl chain.

Data Presentation

The following tables summarize expected quantitative data based on studies of linoleic acid incorporation into phospholipids. These values can serve as a benchmark for experiments using this compound.

Table 1: Relative Incorporation of 13C-Linoleic Acid into Different Phospholipid Classes in Rat Brain Membranes

Phospholipid ClassRelative Incorporation (%)
Phosphatidylcholine (PC)Highest
Phosphatidylethanolamine (PE)>
Phosphatidylinositol (PI)>
Ethanolamine Plasmalogen>
Phosphatidylserine (PS)Lowest

Data adapted from a study using [1-14C]linoleic acid, showing the qualitative order of incorporation.

Table 2: Time-Dependent Incorporation of 13C-Linoleic Acid into Plasma Phospholipids in Newborn Infants

Time after Administration13C Enrichment in Phospholipid Linoleic Acid (δ over baseline /1000)
24 hours178 ± 24
48 hoursDeclining
72 hoursDeclining

This in-vivo data demonstrates the timeframe over which significant labeling can be observed in plasma phospholipids.

Table 3: Estimated Conversion of 13C-Linoleic Acid to Other n-6 Fatty Acids in Plasma Phospholipids

n-6 Fatty AcidPercentage of Total 13C-Labeled n-6 Fatty Acids (AUC)
Linoleic Acid (18:2n-6)97.3 ± 0.8%
Dihomo-γ-linolenic Acid (20:3n-6)1.5 ± 0.6%
Arachidonic Acid (20:4n-6)1.2 ± 0.6%

This data indicates the expected, relatively low, short-term conversion of linoleic acid to its elongated and desaturated products within the phospholipid pool.

Mandatory Visualizations

G Phospholipid Synthesis Pathway cluster_0 Activation cluster_1 Glycerolipid Backbone Synthesis cluster_2 Phospholipid Classes This compound This compound Linoleic Acid-13C18 Linoleic Acid-13C18 This compound->Linoleic Acid-13C18 Esterase Linoleoyl-CoA-13C18 Linoleoyl-CoA-13C18 Linoleic Acid-13C18->Linoleoyl-CoA-13C18 Acyl-CoA Synthetase G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid-13C18 LPA->PA LPAAT (+ Linoleoyl-CoA-13C18) DAG Diacylglycerol-13C18 PA->DAG PAP PI Phosphatidylinositol-13C18 PA->PI CDP-DAG pathway PC Phosphatidylcholine-13C18 DAG->PC CPT PE Phosphatidylethanolamine-13C18 DAG->PE EPT PS Phosphatidylserine-13C18 PE->PS PSS1/2 G Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Seed Cells B Incubate with This compound A->B C Time Course Sampling B->C D Wash Cells with PBS C->D E Lipid Extraction (Bligh & Dyer) D->E F Dry & Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantify 13C Incorporation H->I

Troubleshooting & Optimization

Technical Support Center: Enhancing Ethyl Linoleate-¹³C₁₈ Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry (MS) signal intensity of Ethyl linoleate-¹³C₁₈.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of Ethyl linoleate-¹³C₁₈, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

Q: My Ethyl linoleate-¹³C₁₈ signal is very low. What are the likely causes and how can I improve it?

A: Low signal intensity for a non-polar analyte like Ethyl linoleate-¹³C₁₈ in electrospray ionization (ESI) is a common challenge. The primary reasons often revolve around inefficient ionization. Here are key areas to investigate:

  • Suboptimal Ionization Mode: While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar compounds and may produce a stronger signal for Ethyl linoleate-¹³C₁₈.[1][2]

  • Inefficient Adduct Formation: In positive ion mode ESI, protonation ([M+H]⁺) of ethyl esters can be inefficient. Promoting the formation of other adducts, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺), can significantly enhance signal intensity.[3][4][5]

  • Inappropriate Solvent System: The choice of solvent can impact ionization efficiency. Using solvents that readily support the formation of desired adducts is crucial.

  • Source Parameters: Non-optimized ESI or APCI source parameters, such as spray voltage, gas flows, and temperatures, can lead to poor desolvation and ionization.[3]

Solutions & Optimization Strategies:

ParameterRecommendationExpected Outcome
Ionization Source If available, test APCI as an alternative to ESI.Increased signal intensity for a non-polar analyte.
Mobile Phase Additives Introduce adduct-forming reagents into the mobile phase or reconstitution solvent.Formation of stable adducts with higher ionization efficiency.
* Ammonium Adducts: Add 5-10 mM ammonium formate (B1220265) or ammonium acetate (B1210297).[3][4][5]Promotes the formation of [M+NH₄]⁺ ions.
* Sodium/Lithium Adducts: Add a low concentration (e.g., 1 mM) of sodium acetate or lithium acetate.[3][6]Enhances [M+Na]⁺ or [M+Li]⁺ adducts, which can be very stable.
Solvent Selection Use high-purity solvents like methanol (B129727), acetonitrile, or isopropanol.[7][8]Minimizes background noise and competing ions.
Source Parameter Optimization Systematically optimize spray voltage, sheath gas, auxiliary gas, and capillary/ion transfer tube temperature.Improved desolvation and ion transfer, leading to a stronger signal.

Issue 2: Signal Instability and Poor Reproducibility

Q: The signal for my Ethyl linoleate-¹³C₁₈ is unstable and varies significantly between injections. What could be causing this?

A: Signal instability often points to issues with the sample matrix, chromatographic conditions, or inconsistent adduct formation.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte, leading to variability.[9][10][11][12][13] Ion suppression is a very common cause of poor signal in complex biological samples.[13]

  • Inconsistent Adduct Formation: The presence of multiple competing cations (e.g., H⁺, Na⁺, K⁺ from glassware or reagents) can lead to the formation of different adducts in varying ratios across different runs.[3]

  • Sample Preparation Variability: Inconsistent sample extraction and cleanup can introduce varying levels of interfering substances.[7]

  • Chromatographic Issues: Poorly optimized liquid chromatography (LC) can result in the co-elution of Ethyl linoleate-¹³C₁₈ with matrix components.[9][12]

Solutions & Optimization Strategies:

ParameterRecommendationExpected Outcome
Sample Preparation Implement a robust sample cleanup procedure.Removal of interfering matrix components.
* Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate lipids by class.[3]Reduces ion suppression from more easily ionizable lipids.
* Liquid-Liquid Extraction (LLE): Optimize LLE protocols for efficient extraction of ethyl esters.[14]Isolates the analyte from water-soluble matrix components.
Chromatography Improve chromatographic separation to resolve the analyte from matrix interferences.Minimizes co-elution and associated ion suppression or enhancement.
Controlled Adduct Formation Add a single adduct-forming reagent at a concentration sufficient to dominate over endogenous cations (e.g., 10 mM ammonium formate).[3]Promotes the consistent formation of a single, desired adduct.
Internal Standard Use a stable isotope-labeled internal standard, ideally a different isotopologue of Ethyl linoleate (B1235992) (if available and not the analyte itself), to normalize for signal variations.Corrects for variability in sample preparation and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which adduct is best for analyzing Ethyl linoleate-¹³C₁₈?

A1: The optimal adduct depends on the specific MS instrument and experimental goals.

  • [M+NH₄]⁺: Ammonium adducts are often a good starting point as they provide a strong signal and are readily formed with the addition of ammonium formate to the mobile phase.[3][5]

  • [M+Na]⁺: Sodium adducts are typically very stable and can provide high signal intensity. However, care must be taken as sodium is ubiquitous and can lead to background interference if not controlled.

  • [M+Li]⁺: Lithium adducts can also offer good signal intensity and may provide unique fragmentation patterns useful for structural confirmation in tandem MS experiments.[6]

It is recommended to experimentally compare the signal intensity and stability of different adducts to determine the best choice for your specific application.

Q2: Can I use derivatization to improve the signal of Ethyl linoleate-¹³C₁₈?

A2: While Ethyl linoleate is already an ester, further derivatization is a strategy that can be employed to enhance ionization efficiency and improve chromatographic properties.[15] Covalent modification can introduce a readily ionizable group, leading to a significant increase in signal intensity.[15] For instance, derivatization strategies targeting the double bonds in the linoleate chain have been used for structural elucidation and may also enhance signal.[16][17] However, this adds an extra step to the sample preparation and requires careful optimization.

Q3: What are the ideal starting ESI source parameters for Ethyl linoleate-¹³C₁₈ analysis?

A3: Optimal source parameters are instrument-dependent. However, a good starting point for optimization would be:

  • Spray Voltage: 3.5 - 4.5 kV

  • Capillary/Ion Transfer Tube Temperature: 275 - 350 °C

  • Sheath and Auxiliary Gas Flow Rates: Refer to manufacturer's recommendations for your specific flow rate and adjust as needed to ensure stable spray and efficient desolvation.

A systematic, one-parameter-at-a-time optimization approach is recommended to find the ideal settings for your instrument and method.[3]

Q4: My sample is in a complex biological matrix. How can I minimize matrix effects?

A4: Minimizing matrix effects is crucial for accurate quantification.[9][11][12]

  • Effective Sample Cleanup: As mentioned in the troubleshooting guide, techniques like SPE and LLE are highly effective.[3][14]

  • Chromatographic Separation: A well-developed LC method that separates the analyte from the bulk of the matrix components is essential.[3][13]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[18] However, ensure the analyte concentration remains above the limit of detection.

  • Use of a Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting Ethyl linoleate-¹³C₁₈ from a biological matrix like plasma.

  • Sample Aliquoting: To 200 µL of plasma in a glass tube, add an appropriate amount of a suitable internal standard (e.g., a different fatty acid ethyl ester not present in the sample).

  • Protein Precipitation & Extraction: Add 800 µL of a 1:3 (v/v) mixture of acetone:hexane (B92381). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol with 10 mM ammonium formate). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Direct Infusion Analysis for Adduct Comparison

This protocol allows for the rapid assessment of which adduct provides the best signal intensity.

  • Stock Solution Preparation: Prepare a 1 µg/mL stock solution of Ethyl linoleate-¹³C₁₈ in isopropanol.

  • Working Solution Preparation:

    • Ammonium Adduct: Dilute the stock solution 1:10 in methanol containing 10 mM ammonium formate.

    • Sodium Adduct: Dilute the stock solution 1:10 in methanol containing 1 mM sodium acetate.

    • Protonated: Dilute the stock solution 1:10 in methanol containing 0.1% formic acid.

  • Infusion: Infuse each working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for each adduct.

  • Evaluation: Compare the signal intensity and stability for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_optimization Signal Optimization Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE e.g., Hexane/Acetone SPE Solid-Phase Extraction Sample->SPE Drydown Drydown under N2 LLE->Drydown SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometer (ESI/APCI) LC->MS Eluent + Analyte Data Data Acquisition MS->Data Adduct Adduct Formation (e.g., +NH4) MS->Adduct Source Source Parameter Tuning MS->Source Result Result Data->Result Signal Intensity

Caption: Workflow for sample preparation and LC-MS analysis with key optimization points.

Troubleshooting_Logic Start Low/Unstable Signal? CheckIonization Review Ionization Method (ESI vs. APCI) Start->CheckIonization CheckAdducts Optimize Adduct Formation? (Add NH4/Na) CheckIonization->CheckAdducts CheckMatrix Assess Matrix Effects? CheckAdducts->CheckMatrix No GoodSignal Signal Improved CheckAdducts->GoodSignal Yes ImproveCleanup Enhance Sample Cleanup (SPE/LLE) ImproveCleanup->GoodSignal OptimizeLC Improve LC Separation OptimizeLC->GoodSignal CheckMatrix->ImproveCleanup Yes CheckMatrix->OptimizeLC Yes CheckMatrix->GoodSignal No, review source parameters

Caption: A logical troubleshooting flowchart for low signal intensity issues.

References

Technical Support Center: Ethyl Linoleate-13C18 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl linoleate-13C18 as a tracer in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable isotope-labeled version of ethyl linoleate (B1235992), where all 18 carbon atoms of the linoleic acid moiety are replaced with the heavy isotope, carbon-13 (¹³C). This makes it an excellent tracer for studying lipid metabolism in vivo and in vitro. Its primary applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of synthesis and turnover of complex lipids.

  • De Novo Lipogenesis Studies: Tracing the incorporation of dietary fatty acids into various lipid pools such as triglycerides, phospholipids, and cholesteryl esters.[1]

  • Fatty Acid Oxidation Studies: Measuring the rate at which linoleic acid is oxidized for energy production.

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.

Q2: What are the key advantages of using a ¹³C-labeled tracer over a deuterium (B1214612) (²H)-labeled one?

While both are effective, ¹³C-labeled tracers like this compound are often preferred for a couple of reasons. Firstly, the carbon-carbon bonds are more stable, and the ¹³C label is less likely to be lost during metabolic processes like desaturation, unlike deuterium labels. Secondly, deuterium labeling can sometimes cause a slight shift in the retention time during chromatographic separation, which is less of an issue with ¹³C tracers.[2][3]

Q3: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the tracer. It is recommended to store this compound in a freezer at -80°C under an inert gas.[4][5] It should be protected from light, air, and moisture to prevent oxidation.[4][5] When handling, it's advisable to use protective gloves and eyewear, and work in a well-ventilated area.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Experimental Design & Execution

Q4: I am observing very low or no enrichment of ¹³C in my target lipids. What could be the cause?

Low isotopic enrichment is a common challenge. Here's a step-by-step guide to troubleshoot this issue:

  • Verify Tracer Integrity:

    • Purity: Ensure the isotopic and chemical purity of your this compound. Reputable suppliers provide a Certificate of Analysis with this information. Isotopic purity should ideally be ≥98%.

    • Storage: Improper storage can lead to degradation. Confirm that the tracer has been stored according to the manufacturer's recommendations (-80°C, under inert gas).[4][5]

  • Review Experimental Protocol:

    • Dosing: Was the tracer dose sufficient for detection? For in vivo studies in mice, a common starting point is around 150 mg/kg.[1][6]

    • Tracer Administration: For in vivo studies, was the tracer administered correctly (e.g., oral gavage, intravenous infusion)? For cell culture, was the tracer efficiently delivered to the cells?

    • Sampling Time: The time course of tracer incorporation is critical. If you sample too early, the enrichment may be below the detection limit. If you sample too late, the label may be diluted through metabolic turnover. Conduct a time-course experiment to determine the optimal sampling window.

  • Check Sample Preparation:

    • Extraction Efficiency: Inefficient lipid extraction will result in low recovery of your labeled lipids. Use a validated lipid extraction method, such as the Folch or Matyash methods.[7][8]

    • Derivatization: If using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization to Fatty Acid Methyl Esters (FAMEs) will lead to poor analytical sensitivity. Ensure your derivatization protocol is optimized.

The following diagram illustrates a logical workflow for troubleshooting low isotopic enrichment:

Troubleshooting_Low_Enrichment Start Low/No Isotopic Enrichment Detected Check_Tracer 1. Verify Tracer Integrity Start->Check_Tracer Check_Protocol 2. Review Experimental Protocol Check_Tracer->Check_Protocol Purity & Storage OK? Tracer_Issue Source New Tracer Check_Tracer->Tracer_Issue No Check_Prep 3. Review Sample Preparation Check_Protocol->Check_Prep Dosing & Timing Correct? Protocol_Issue Optimize Dosing/Time-course Check_Protocol->Protocol_Issue No Check_Analysis 4. Check Analytical Method Check_Prep->Check_Analysis Extraction & Derivatization OK? Prep_Issue Optimize Extraction/Derivatization Check_Prep->Prep_Issue No Resolved Problem Resolved Check_Analysis->Resolved MS Sensitivity & Settings OK? Analysis_Issue Optimize MS Method Check_Analysis->Analysis_Issue No

Troubleshooting workflow for low isotopic enrichment.
Data Analysis & Interpretation

Q5: My mass spectrometry data shows high background noise. How can I distinguish the true ¹³C-labeled peaks?

High background noise can obscure your signal. Here are some strategies to address this:

  • Blank Samples: Always run blank samples (matrix without the tracer) through your entire workflow. This helps identify and subtract consistent background ions.

  • Chromatographic Separation: Optimize your GC or LC method to ensure good separation of your analyte from co-eluting contaminants.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS can help differentiate between your labeled analyte and interfering compounds with very similar masses.

  • Isotopic Pattern Analysis: A genuine ¹³C-labeled compound will exhibit a predictable isotopic distribution. The mass difference between isotopologue peaks should be consistent. Deviations from the expected pattern may indicate interference.

Q6: How do I correct for the natural abundance of ¹³C in my samples?

This is a critical step for accurate quantification. All carbon-containing molecules have a natural abundance of ¹³C (approximately 1.1%).[3] This means even unlabeled samples will have M+1, M+2, etc. peaks. Failure to correct for this will lead to an overestimation of tracer incorporation.[9]

There are several software tools available, such as IsoCorrectoR, that can perform this correction.[9] These tools use the chemical formula of the analyte to calculate the expected contribution of natural isotopes and subtract it from the measured data.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound tracer experiments.

Table 1: Tracer Specifications & Quality Control

ParameterRecommended Value/SpecificationRationale
Isotopic Purity ≥ 98%Ensures that the vast majority of the tracer molecules are fully labeled, leading to a clear and interpretable signal.
Chemical Purity ≥ 95%Minimizes the presence of unlabeled ethyl linoleate or other contaminants that could interfere with the analysis.[4][5][10][11]
Storage Temperature -80°CPreserves the chemical stability of the unsaturated fatty acid ester and prevents degradation.[4][5]

Table 2: Typical Experimental Parameters and Expected Outcomes

ParameterIn Vivo (Mouse Model)In Vitro (Cell Culture)Rationale
Tracer Dose 150 mg/kg body weight50-200 µM in mediaTo achieve detectable enrichment without perturbing the endogenous lipid pools.[1][6]
Time to Peak Enrichment (Plasma FFA) 1-4 hoursNot directly applicableReflects the kinetics of absorption and distribution of the tracer.
Expected Isotopic Enrichment (Plasma Triglycerides) 1-5%Highly variableDependent on the rate of triglyceride synthesis and turnover.
GC-MS Signal-to-Noise (S/N) Ratio for M+18 peak > 10:1> 10:1Ensures reliable detection and quantification of the fully labeled analyte.

Experimental Protocols

Protocol 1: In Vivo this compound Tracer Experiment in Mice

This protocol outlines a general procedure for an acute in vivo tracer study.

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fasting overnight is often required to reduce variability in baseline lipid levels.

  • Tracer Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil). Administer a single dose (e.g., 150 mg/kg) via oral gavage.[1][6]

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8 hours) via tail vein or cardiac puncture at the terminal time point. Plasma should be prepared by centrifugation and stored at -80°C.

  • Lipid Extraction from Plasma:

    • Use a robust lipid extraction method like a modified Folch or Matyash protocol.[7][8][12]

    • For a 10 µL plasma sample, add an internal standard (e.g., d3-palmitic acid) and extract with a biphasic solvent system like chloroform/methanol or MTBE/methanol.[12]

  • Saponification and Derivatization (for GC-MS):

    • The extracted lipids are saponified (hydrolyzed) to release free fatty acids.

    • The free fatty acids are then derivatized to Fatty Acid Methyl Esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.[13]

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS. Use a column suitable for fatty acid separation.

    • Monitor the ions corresponding to unlabeled (M+0) and ¹³C-labeled (M+18) linoleic acid methyl ester.

  • Data Analysis:

    • Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled analyte.

    • Correct for the natural abundance of ¹³C.

The workflow for this protocol can be visualized as follows:

InVivo_Workflow Start Start: In Vivo Experiment Animal_Prep 1. Animal Preparation (Fasting) Start->Animal_Prep Tracer_Admin 2. Tracer Administration (Oral Gavage) Animal_Prep->Tracer_Admin Sample_Collection 3. Blood Sample Collection (Time Course) Tracer_Admin->Sample_Collection Lipid_Extraction 4. Plasma Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization 5. Saponification & FAME Derivatization Lipid_Extraction->Derivatization GCMS_Analysis 6. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 7. Data Analysis (Enrichment Calculation) GCMS_Analysis->Data_Analysis End End: Results Data_Analysis->End

Workflow for an in vivo tracer experiment.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic fate of this compound after administration. The ethyl ester is hydrolyzed to release ¹³C-labeled linoleic acid, which is then activated to Linoleoyl-CoA. From this central point, it can be incorporated into various lipid classes or undergo further metabolism.

Metabolic_Pathway cluster_input Tracer Administration cluster_activation Activation cluster_fates Metabolic Fates Ethyl_Linoleate This compound Linoleic_Acid Linoleic Acid-13C18 Ethyl_Linoleate->Linoleic_Acid Ester Hydrolysis Linoleoyl_CoA Linoleoyl-CoA-13C18 Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase Triglycerides Triglycerides Linoleoyl_CoA->Triglycerides Phospholipids Phospholipids Linoleoyl_CoA->Phospholipids Cholesteryl_Esters Cholesteryl Esters Linoleoyl_CoA->Cholesteryl_Esters Arachidonic_Acid Arachidonic Acid-13C20 Linoleoyl_CoA->Arachidonic_Acid Elongation & Desaturation Beta_Oxidation β-Oxidation Linoleoyl_CoA->Beta_Oxidation

Metabolic pathway of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic analysis of Ethyl linoleate-13C18.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The most common techniques for the analysis of fatty acid ethyl esters (FAEEs) like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is often coupled with Mass Spectrometry (GC-MS) for sensitive and specific quantification.[2] HPLC, particularly reversed-phase HPLC, is also widely used for the separation and purification of FAEEs.[3][4][5]

Q2: Why is derivatization sometimes required for GC analysis of related compounds?

A2: While this compound is already an ester, analysis of its precursor, linoleic acid, often requires derivatization. Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption to the GC column. Derivatization to their corresponding methyl esters (FAMEs) or ethyl esters (FAEEs) increases volatility and improves chromatographic performance.[6]

Q3: What type of GC column is recommended for this compound analysis?

A3: A nonpolar dimethylpolysiloxane column is a suitable choice for the GC-MS analysis of FAEEs, providing excellent resolution for individual FAEE peaks.[2] For separating fatty acid methyl esters, a cyanopropyl silicone column, such as one packed with 10% SP-2340, has also been shown to be effective.[7]

Q4: What are the typical mobile phases for HPLC separation of ethyl linoleate?

A4: For reversed-phase HPLC of FAEEs, a common mobile phase is a binary mixture of methanol (B129727) and water.[4][5] For instance, an isocratic mobile phase of methanol-water (90:10, v:v) has been used successfully.[4][5] Another option involves a mobile phase of isopropanol-water (5:1, v/v) with an ODS (C18) column.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound.

Poor Peak Shape (Tailing or Fronting)

Issue: Peaks in the chromatogram appear asymmetrical, with a tail or a fronting edge.

Possible Cause Solution Relevant Information
Column Overload Reduce the injection volume or dilute the sample. Increase the split ratio if using split injection in GC.Injecting too much sample can saturate the stationary phase, leading to peak fronting.[8]
Active Sites in the System Use an inert GC inlet liner and ensure the column is properly deactivated. For HPLC, ensure the pH of the mobile phase is appropriate to prevent interactions with residual silanols.Active sites can cause peak tailing, especially for polar compounds. Utilizing inert flow path components is crucial.[9]
Improper Column Installation Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.An improperly installed column can create dead volume, leading to peak tailing.[10][11]
Sample Solvent Mismatch In HPLC, dissolve the sample in the initial mobile phase. In GC, choose a solvent that is compatible with the stationary phase and injection technique.A solvent that is too strong can cause peak distortion.[8][10]
Poor Resolution

Issue: Inability to separate this compound from other components in the sample matrix.

Possible Cause Solution Relevant Information
Suboptimal Mobile Phase (HPLC) Adjust the mobile phase composition. For reversed-phase, increasing the aqueous portion can increase retention and may improve separation. A gradient elution may be necessary.[12]The choice of solvent and its composition is critical for achieving selectivity.
Incorrect Temperature Program (GC) Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.The temperature program directly affects the retention and separation of compounds in GC.[12][13]
Inappropriate Column Select a column with a different selectivity. For HPLC, a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) may provide better separation. For GC, a column with a different polarity may be beneficial.Column selectivity is a key factor in resolving complex mixtures.
Low Column Efficiency Check for issues such as column aging or contamination. Ensure the mobile phase/carrier gas flow rate is optimal.A decrease in the number of theoretical plates will lead to broader peaks and poorer resolution.[12]
Baseline Noise or Ghost Peaks

Issue: The chromatogram shows a noisy or drifting baseline, or peaks appear in blank runs.

Possible Cause Solution Relevant Information
Contaminated Carrier Gas/Mobile Phase Install or replace gas purification traps for the GC carrier gas.[6] Use high-purity HPLC-grade solvents for the mobile phase.Impurities in the gas or solvent can lead to a noisy baseline and ghost peaks.
Injector Contamination (GC) Replace the inlet septum and liner. A bake-out of the injector may be necessary.[6]The injector is a common source of contamination. Regular maintenance is essential.[11]
Sample Carryover Run several solvent blanks after injecting a concentrated sample. Extend the run time or increase the final oven temperature in GC to ensure all compounds elute.[6]Carryover from a previous injection can result in ghost peaks in subsequent runs.
Column Bleed (GC) Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[6][11]Column bleed, the degradation of the stationary phase, increases with temperature and can cause a rising baseline.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Sample Preparation:

    • If starting from a biological matrix, perform a lipid extraction using a method like Folch or a solid-phase extraction (SPE) with an aminopropyl-silica column.[2][3]

    • Dissolve the extracted lipid residue in a suitable solvent like hexane.

    • Add an internal standard, such as ethyl heptadecanoate, for accurate quantification.[2]

  • GC-MS Parameters:

Parameter Recommended Setting
Column Nonpolar dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Injection Mode Splitless or split, depending on sample concentration
Oven Program Initial temp 60°C (hold 1 min), ramp at 7°C/min to 180°C, then 3°C/min to 200°C (hold 1 min), then 10°C/min to 230°C (hold 20 min).[13]
MS Transfer Line Temp 280°C
Ion Source Temperature 200°C
Detection Mode Selected Ion Monitoring (SIM) for target quantification
Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for reversed-phase HPLC analysis.

  • Sample Preparation:

    • Extract lipids as described in the GC-MS protocol.

    • The final residue should be dissolved in a small volume of a solvent compatible with the HPLC mobile phase, such as acetonitrile/water (1/1, v/v).[14]

  • HPLC Parameters:

Parameter Recommended Setting
Column C18 (ODS) or AQ-C18, (e.g., 25 cm x 4.6 mm ID, 5 µm particle size)[4][14]
Mobile Phase Isocratic: Methanol/Water (90:10, v/v)[4][5]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)[4]
Injection Volume 10-20 µL

Visualizations

Caption: A systematic workflow for troubleshooting chromatographic separation issues.

References

Ethyl linoleate-13C18 stability issues in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl linoleate-13C18 in biological samples. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or tracer in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.[1]

  • Enzymatic Activity: Biological samples, particularly plasma and serum, contain lipases and esterases that can hydrolyze the ethyl ester bond.[1][2][3]

  • Oxidation: As a polyunsaturated fatty acid ester, this compound is susceptible to oxidation at its double bonds, a process that can be catalyzed by factors such as light, air (oxygen), and metal ions.[4][5]

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound in plasma or serum?

A2: For long-term stability, it is highly recommended to store plasma and serum samples containing this compound at ultra-low temperatures, specifically at -80°C.[1][6][7] Storage at this temperature minimizes both enzymatic activity and chemical degradation for extended periods, with studies showing fatty acid stability for up to 10 years.[7] It is also advisable to store samples under an inert gas, such as nitrogen or argon, to minimize oxidation.[8]

Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?

A3: It is a best practice to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of sensitive analytes like this compound.[3][9][10] While some studies have shown no significant effect after three freeze-thaw cycles for certain fatty acid ethyl esters, it is strongly recommended to aliquot samples into single-use vials after collection to avoid the need for repeated thawing and freezing of the bulk sample.[9]

Q4: Can I store my samples at -20°C instead of -80°C?

A4: While storage at -20°C is better than refrigeration or room temperature, it is not ideal for the long-term stability of polyunsaturated fatty acid esters. Some enzymatic and chemical degradation can still occur at -20°C over time.[6][8] For storage periods longer than a few weeks, -80°C is the recommended temperature to ensure the integrity of your results.

Q5: What are the visible signs of degradation in my this compound stock solution?

A5: While visual inspection is not a definitive measure of stability, any change in the appearance of the stock solution, such as discoloration (yellowing) or the formation of precipitates, could indicate degradation, likely due to oxidation or hydrolysis. Chromatographic analysis is necessary to confirm the purity and concentration of the solution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound 1. Degradation during sample collection and processing: Samples left at room temperature for an extended period.Process blood samples as quickly as possible after collection. Separate plasma or serum from whole blood within one hour. Keep samples on ice during processing.
2. Enzymatic hydrolysis: Presence of active lipases/esterases in the sample.Add a lipase (B570770) inhibitor to the sample collection tubes. Ensure samples are kept at low temperatures to minimize enzyme activity.
3. Oxidation: Exposure to air and light during sample preparation.Use amber vials to protect from light. Minimize the exposure of the sample to air; consider working under a stream of nitrogen. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
4. Adsorption to surfaces: Loss of the analyte to plasticware or glassware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
High variability in this compound signal between samples 1. Inconsistent sample handling: Differences in the time between collection and freezing, or variations in storage temperature.Standardize the entire sample handling and storage protocol. Ensure all samples are treated identically.
2. Incomplete inhibition of enzymatic activity: Insufficient amount or potency of the lipase inhibitor.Optimize the concentration of the lipase inhibitor. Ensure the inhibitor is added and mixed thoroughly at the earliest possible stage.
3. Multiple freeze-thaw cycles: Aliquots were not used, and the main sample was thawed and refrozen multiple times.Prepare single-use aliquots immediately after sample processing to avoid freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram near the this compound peak 1. Oxidation products: Formation of hydroperoxides, aldehydes, or other oxidation byproducts.Review sample handling procedures to minimize exposure to oxygen and light. Confirm the purity of the stock solution.
2. Hydrolysis product: Presence of linoleic acid-13C18 due to ester bond cleavage.Check for and mitigate sources of enzymatic or chemical hydrolysis (e.g., sample pH, temperature).
3. Contamination: Contamination from solvents, glassware, or other sources.Run solvent blanks and check all reagents and materials for potential sources of contamination.

Data on Ethyl Linoleate Stability

The following tables summarize the expected stability of fatty acid ethyl esters (FAEEs), including ethyl linoleate, under various conditions based on available literature. Please note that these are general guidelines, and the stability of this compound should be empirically determined for your specific matrix and experimental conditions.

Table 1: Temperature-Dependent Stability of FAEEs in Plasma/Serum

TemperatureTimeframeExpected StabilityRecommendations
Room Temperature (~20-25°C)> 4 hoursPoor - significant degradation likelyAvoid. Process samples immediately or place on ice.
Refrigerated (4°C)Up to 24 hoursFair - minimal degradationSuitable for short-term storage during sample processing.
Frozen (-20°C)Up to 1 yearGood - minor degradation possible over long periodsAcceptable for intermediate-term storage.
Ultra-low (-80°C)> 1 yearExcellent - considered stable for long-term storageRecommended for all long-term sample archiving.

Table 2: Effect of Freeze-Thaw Cycles on FAEEs in Plasma

Number of Freeze-Thaw CyclesExpected Impact on ConcentrationRecommendation
1MinimalAcceptable if necessary.
2-3Potential for minor degradationAvoid if possible. Justifies the use of aliquots.
>3Increasing risk of significant degradationNot recommended. Data may be compromised.

Experimental Protocols

Protocol for Assessing this compound Stability in Plasma

This protocol is a general guideline for determining the stability of this compound in plasma under different storage conditions.

1. Materials:

  • Blank human plasma (free of the analyte and internal standard)

  • This compound stock solution

  • Working solutions of this compound

  • Validated bioanalytical method for the quantification of this compound (e.g., LC-MS/MS or GC-MS)

  • Polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • Freezers set to -20°C and -80°C, refrigerator at 4°C, and a controlled room temperature environment.

2. Procedure:

  • Preparation of Stability Samples:

    • Spike a pool of blank plasma with a known concentration of this compound (e.g., at a mid-range QC level).

    • Aliquot the spiked plasma into multiple single-use polypropylene tubes for each storage condition to be tested.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, analyze a set of aliquots (n=3-5) to establish the baseline concentration of this compound.

  • Storage:

    • Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Analysis at Subsequent Time Points:

    • At predefined time points (e.g., 4, 8, 24 hours for room temperature and 4°C; 1, 2, 4 weeks, and 1, 3, 6 months for frozen storage), retrieve a set of aliquots from each storage condition.

    • Allow frozen samples to thaw completely at room temperature or on ice.

    • Process and analyze the samples using the validated bioanalytical method.

  • Freeze-Thaw Stability:

    • Subject a separate set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 3 cycles). A freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours and then thawing them unassisted at room temperature.

    • After the final thaw, analyze the samples.

3. Data Analysis:

  • Calculate the mean concentration of this compound at each time point and for each condition.

  • Compare the mean concentrations at each time point to the mean concentration at T=0.

  • The analyte is considered stable if the mean concentration at a given time point is within ±15% of the T=0 concentration.

Visualizations

Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep1 Spike blank plasma with This compound prep2 Aliquot into single-use tubes prep1->prep2 analysis_t0 Analyze T=0 samples prep2->analysis_t0 Baseline storage_rt Room Temp prep2->storage_rt Store aliquots storage_4c 4°C prep2->storage_4c Store aliquots storage_neg20c -20°C prep2->storage_neg20c Store aliquots storage_neg80c -80°C prep2->storage_neg80c Store aliquots storage_ft Freeze-Thaw Cycles prep2->storage_ft Store aliquots analysis_tn Analyze samples at subsequent time points data_analysis Data Analysis & Stability Determination analysis_tn->data_analysis Compare to T=0 storage_rt->analysis_tn storage_4c->analysis_tn storage_neg20c->analysis_tn storage_neg80c->analysis_tn storage_ft->analysis_tn

Caption: Workflow for assessing the stability of this compound in biological samples.

Primary Degradation Pathways of this compound cluster_hydrolysis Enzymatic Hydrolysis cluster_oxidation Oxidation EL This compound lipase Lipases / Esterases (in plasma/serum) EL->lipase Hydrolysis oxygen Oxygen, Light, Metal Ions EL->oxygen Oxidation LA Linoleic Acid-13C18 EtOH Ethanol hydroperoxides Hydroperoxides secondary_products Secondary Oxidation Products (e.g., Aldehydes) hydroperoxides->secondary_products

Caption: Major degradation pathways for this compound in biological samples.

References

minimizing isotopic exchange of Ethyl linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Linoleate-¹³C₁₈

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing isotopic exchange of Ethyl linoleate-¹³C₁₈. It includes frequently asked questions and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of Ethyl linoleate-¹³C₁₈?

A1: Isotopic exchange refers to the chemical reaction where the ¹³C isotope on the carboxyl group of the ethyl ester is replaced by a naturally abundant ¹²C atom. For Ethyl linoleate-¹³C₁₈, this typically occurs through hydrolysis of the ester bond, followed by re-esterification with an unlabeled source, or through transesterification. This process compromises the isotopic purity of the standard, leading to inaccurate quantification in stable isotope dilution assays.

Q2: Why is the ¹³C label on an ester generally stable?

A2: Carbon-13 (¹³C) isotopes are considered stable and do not readily exchange under most physiological or experimental conditions.[1] Unlike deuterium (B1214612) labels, which can sometimes be labile if positioned near carbonyl groups or on heteroatoms, ¹³C atoms forming the backbone of a molecule are covalently bonded and not susceptible to exchange with solvent protons.[1][2] The loss of a ¹³C label from a molecule like Ethyl linoleate-¹³C₁₈ almost always involves the cleavage of chemical bonds.

Q3: What are the primary chemical reactions that can lead to the loss of the ¹³C label?

A3: The primary causes of label loss are chemical reactions that break the ester bond:

  • Hydrolysis: The ester reacts with water, especially under acidic or basic conditions, to form linoleic acid-¹³C₁₈ and ethanol (B145695).[3][4] If the resulting labeled carboxylic acid is then re-esterified by unlabeled ethanol present in the system, the ¹³C label can be effectively lost from the ethyl linoleate (B1235992) pool.

  • Transesterification: In the presence of another alcohol (e.g., methanol (B129727) from a solvent) and a catalyst (acid or base), the ethyl group can be swapped with the other alcohol's alkyl group, forming a new ester.[5] If the original labeled compound undergoes transesterification with unlabeled ethanol, it would not result in label loss, but reaction with any other alcohol would result in a different compound entirely.

Q4: What are the ideal storage and handling conditions to maintain isotopic purity?

A4: To minimize the risk of degradation and isotopic exchange, proper storage and handling are critical.

  • Storage Temperature: Store the compound in a freezer, ideally at -80°C, under an inert gas like argon or nitrogen.[6][7]

  • Solvent Choice: For stock solutions, use high-purity, dry, aprotic solvents such as acetonitrile, hexane, or ethyl acetate. Avoid protic solvents like methanol or water for long-term storage.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.[2] Use good laboratory practices, avoiding contact with incompatible materials, especially strong acids, bases, and oxidizing agents.[8][9]

Troubleshooting Guide

Problem: My mass spectrometry data shows a significant peak for unlabeled ethyl linoleate, suggesting a loss of the ¹³C₁₈ label.

This issue can compromise quantification by artificially inflating the analyte signal and decreasing the internal standard signal.[2] The troubleshooting workflow below can help identify the cause.

G Troubleshooting Workflow for ¹³C Label Loss A High Unlabeled Analyte Signal Detected B Check for Contamination A->B D Review Sample Preparation Protocol A->D G Investigate Storage Conditions A->G C Analyze Blank Matrix and Solvents B->C How? J Implement Corrective Actions C->J E Assess for Hydrolysis (Acid/Base Contamination) D->E F Assess for Transesterification (Presence of other alcohols) D->F E->J F->J H Temperature & Light Exposure G->H I Solvent Purity & Water Content G->I H->J I->J K Use Fresh Solvents Adjust pH Protect from Light J->K Examples

Caption: Workflow for diagnosing the source of isotopic label loss.

Step-by-Step Troubleshooting:

  • Verify Purity of the Standard: First, confirm the isotopic purity of the neat standard as provided by the manufacturer. Any unlabeled impurity in the starting material can affect results.[10]

  • Check for Contamination: Analyze a blank matrix (e.g., plasma) and all solvents used in the sample preparation process to rule out the presence of endogenous (unlabeled) ethyl linoleate.

  • Evaluate Sample Preparation Conditions:

    • pH: The rate of ester hydrolysis is significantly increased under acidic or basic conditions.[4] Ensure that the pH of all aqueous solutions is maintained in a neutral range (approximately 6-8) if possible. For some compounds, a slightly acidic pH of 2.5-3 can minimize exchange.[2]

    • Temperature: High temperatures accelerate chemical reactions, including hydrolysis.[2] Avoid prolonged heating of samples. If heating is necessary, conduct a stability test to determine the impact on the labeled standard.

    • Presence of Other Alcohols: If your sample preparation involves other alcohols (e.g., methanol for extraction), transesterification is a possibility, especially if acidic or basic conditions are present.[5]

  • Review Storage of Working Solutions:

    • Solvent: Were stock or working solutions prepared in a protic solvent like methanol or an aqueous buffer? Over time, this can lead to hydrolysis. Prepare fresh working solutions from a stock in an aprotic solvent.

    • Storage Time and Temperature: How long were the samples stored before analysis? Even under ideal conditions, degradation can occur over extended periods.

Data Presentation: Stability Considerations

ConditionSolvent/MatrixTemperatureExpected Stability of Ester BondRisk of ¹³C Label Loss
Ideal Storage Dry Acetonitrile or Hexane-80°CHighVery Low
Working Solution Aprotic Solvent (e.g., Acetonitrile)4°CHighLow
Working Solution Aqueous Buffer (pH 6-8)4°CModerateLow to Moderate
Experimental Aqueous Buffer (pH < 4 or > 8)Room Temp (21°C)Low (Hydrolysis)High
Experimental Presence of Methanol/Ethanol with Acid/Base CatalystElevated (e.g., 80°C)[5]Low (Transesterification)High
Biological Matrix Plasma/Blood at 37°C37°CLow (Enzymatic Hydrolysis)[11]High

Experimental Protocol: Assessment of Isotopic Stability

This protocol allows you to test the stability of Ethyl linoleate-¹³C₁₈ under your specific experimental conditions.

Objective: To determine if isotopic exchange or degradation is occurring during sample processing and storage.

Materials:

  • Ethyl linoleate-¹³C₁₈ stock solution (in a dry, aprotic solvent).

  • Blank biological matrix (e.g., plasma, tissue homogenate).

  • All solvents and reagents used in your analytical workflow.

  • LC-MS/MS system.

Methodology:

  • Prepare Test Samples: Spike a known concentration of the Ethyl linoleate-¹³C₁₈ internal standard into the blank matrix.

  • Timepoint Zero (T=0): Immediately process a set of these samples according to your standard protocol and analyze them. This provides the baseline response ratio of the labeled to unlabeled compound.

  • Incubate Samples: Subject the remaining spiked samples to the conditions you wish to test (e.g., leave at room temperature for 4 hours, store in the autosampler at 10°C for 24 hours, heat at 60°C for 30 minutes).

  • Process and Analyze: After the incubation period, process the samples using your standard protocol and analyze them by LC-MS/MS.

  • Data Analysis:

    • Monitor the peak areas for both Ethyl linoleate-¹³C₁₈ and unlabeled ethyl linoleate.

    • Calculate the ratio of unlabeled analyte to the labeled internal standard at each time point.

    • A significant increase in this ratio over time compared to T=0 indicates that the ¹³C label is being lost due to degradation or exchange.

Visualization of a Potential Exchange Mechanism

The most common pathway for the loss of the ¹³C label from the ethyl linoleate pool is through hydrolysis, which breaks the stable ester bond.

G cluster_0 Acid-Catalyzed Hydrolysis A Ethyl linoleate-¹³C₁₈ (R-¹³COO-Et) B Protonated Ester (R-¹³C(OH+)-Et) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Linoleic acid-¹³C₁₈ (R-¹³COOH) C->D - EtOH, -H⁺ E Ethanol (EtOH) C->E - R¹³COOH, -H⁺

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.[3]

References

troubleshooting poor recovery of Ethyl linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Ethyl linoleate-13C18 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) shows low signal, poor recovery, or high variability. What are the first things I should check?

The most common issues with fatty acid esters like Ethyl linoleate (B1235992) are related to chemical stability. Ethyl linoleate is an unsaturated fatty acid ester that is highly susceptible to degradation.

Initial Checks:

  • Analyte Integrity and Storage: Ethyl linoleate is prone to oxidation when exposed to air, light, and heat.[1][2][3] This is a primary cause of degradation.

    • Storage Conditions: Confirm the compound is stored under recommended conditions, typically at -20°C or colder in an airtight container, protected from light.[2][4]

    • Handling: Prepare stock solutions in an inert atmosphere (e.g., under nitrogen or argon) if possible. Minimize the time the compound or its solutions are left at room temperature or exposed to air.

    • Solvent Quality: Use high-purity, antioxidant-free solvents for preparing standards and samples.

  • Standard Preparation:

    • Concentration Verification: Double-check all calculations for the preparation of your stock and working solutions. An error in dilution can appear as poor recovery.

    • Solubility: Ensure the internal standard is fully dissolved in your spiking solution. Ethyl linoleate is insoluble in water but soluble in oils and alcohols.[2]

Q2: I suspect my sample preparation is causing the loss of this compound. How can I troubleshoot my extraction procedure?

Sample preparation is a critical step where significant analyte loss can occur.[5][6] Common extraction techniques for fatty acid ethyl esters (FAEEs) include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][7]

Troubleshooting Steps:

  • Adsorption: Fatty acid esters can adsorb to plastic and glass surfaces. Consider using polypropylene (B1209903) tubes and pipette tips, and minimize sample transfer steps. Silanizing glassware can also reduce adsorption.

  • Extraction Efficiency (LLE):

    • Solvent Choice: Ensure the extraction solvent is appropriate. Hexane (B92381) is commonly used for LLE to extract FAEEs.[8]

    • pH: The pH of the aqueous phase can influence the partitioning of analytes. While less critical for a neutral ester than for a free fatty acid, ensure it is consistent.

    • Emulsions: If emulsions form during vortexing, try centrifugation at a higher speed or for a longer duration.

  • Extraction Efficiency (SPE):

    • Sorbent Choice: Aminopropyl-silica and octadecylsilyl (ODS, C18) are common choices for FAEE purification.[7] Ensure the chosen sorbent and elution solvents are correct for your analyte and matrix.

    • Column Conditioning/Equilibration: Inadequate conditioning or equilibration can lead to inconsistent flow and poor analyte retention.

    • Drying Step: Ensure the SPE column is sufficiently dried before elution, as residual water can affect the recovery of nonpolar analytes.

Q3: Could matrix effects be responsible for the poor performance of my this compound internal standard?

Yes, matrix effects are a significant challenge in LC-MS/MS analysis. They occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement.[5][6]

  • Ion Suppression/Enhancement: Even though a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, severe suppression can reduce the signal-to-noise ratio, making accurate quantification difficult.[9][10] Phospholipids are common culprits for causing ion suppression in biological samples.[6]

  • Mitigation Strategies:

    • Improve sample cleanup by using phospholipid removal plates or a more rigorous SPE protocol.[6]

    • Optimize chromatographic separation to move the analyte of interest away from highly suppressive regions of the chromatogram.

    • Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components.

Q4: My internal standard recovery is inconsistent across my sample batch. What could be the cause?

Inconsistent recovery points to variability in the analytical process.[5][9] Since the IS is added at a fixed concentration to all samples, its response should ideally be consistent.[10]

  • Inconsistent Sample Preparation: This is the most likely cause. Ensure each sample is treated identically. Pay close attention to consistent vortexing times, incubation periods, and solvent volumes.

  • Instrument Drift: Mass spectrometers can experience sensitivity drift over a long analytical run.[5] A stable isotope-labeled IS should compensate for this, but if the IS signal is consistently dropping or drifting, it may indicate a problem with the instrument source getting dirty.[6][10]

  • Injection Volume Precision: Check the autosampler for consistent injection volumes.

Troubleshooting Summary Table

ProblemPotential CauseRecommended Solution
Low IS Signal in All Samples Degradation of IS stock solutionPrepare fresh stock solution. Store aliquots at ≤ –20°C under inert gas and protect from light.[2][4]
Incorrect IS concentrationVerify all dilution calculations and ensure accurate pipetting.
Severe ion suppressionImprove sample cleanup (e.g., use phospholipid removal plates) or modify chromatography.[6]
Gradual Decrease in IS Signal Instrument source contaminationClean the mass spectrometer ion source.
Adsorption in the LC systemUse a guard column; flush the system.
Erratic IS Signal Across Batch Inconsistent sample preparationStandardize all extraction steps (volumes, timing, mixing). Use an automated liquid handler if possible.
Sample-specific matrix effectsEvaluate matrix effects by performing post-extraction spike experiments in representative blank matrix samples.
Poor injection precisionService the autosampler. Check for air bubbles in the syringe.
No IS Signal Detected IS was not addedReview the sample preparation workflow; ensure the IS addition step was not missed.
Complete degradation of ISPrepare fresh stock and working solutions.
Instrument failureCheck instrument parameters, tuning, and calibration.

Experimental Protocols

General Protocol: Extraction of Ethyl Linoleate from Plasma

This protocol provides a general workflow for either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Note: This is a starting point and should be optimized for your specific application.

1. Sample Pre-treatment

  • Thaw plasma samples on ice.

  • Aliquot 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Spike with 10 µL of this compound working solution (internal standard).

  • Vortex briefly to mix.

2. Extraction (Choose LLE or SPE)

A) Liquid-Liquid Extraction (LLE)

  • Add 500 µL of a nonpolar solvent (e.g., Hexane or Methyl-tert-butyl ether (MTBE)).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

B) Solid-Phase Extraction (SPE) - (Aminopropyl Sorbent)

  • Condition: Pass 1 mL of hexane through the aminopropyl SPE cartridge.

  • Equilibrate: Pass 1 mL of the sample loading solvent through the cartridge.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute: Elute the Ethyl linoleate with an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate). A two-step method may be used to first elute FAEEs with hexane, followed by separation from other lipids if necessary.[7]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Diagrams

Troubleshooting_Workflow Problem Poor Recovery of This compound Analyte_Integrity 1. Check Analyte Integrity Problem->Analyte_Integrity Sample_Prep 2. Review Sample Preparation Problem->Sample_Prep Analysis 3. Investigate Analytical Method Problem->Analysis sub_integrity Analyte_Integrity->sub_integrity sub_prep Sample_Prep->sub_prep sub_analysis Analysis->sub_analysis Storage Improper Storage (Temp, Light, Air Exposure) sub_integrity->Storage Degradation Oxidative Degradation sub_integrity->Degradation Concentration Incorrect Concentration sub_integrity->Concentration Adsorption Adsorption to Surfaces (Glass/Plastic) sub_prep->Adsorption Extraction Poor Extraction Efficiency (Solvent, pH, Emulsion) sub_prep->Extraction SPE_Issues SPE Issues (Drying, Conditioning, Elution) sub_prep->SPE_Issues Matrix Matrix Effects (Ion Suppression/Enhancement) sub_analysis->Matrix Drift Instrument Drift/ Source Contamination sub_analysis->Drift Injection Inconsistent Injection sub_analysis->Injection

Caption: Troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Ethyl Linoleate-13C18 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl linoleate-13C18 for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic labeling?

This compound is a stable isotope-labeled version of ethyl linoleate (B1235992), where all 18 carbon atoms of the linoleate molecule are replaced with the heavy isotope, Carbon-13 (¹³C).[1][2][3] It serves as a tracer in metabolic studies to track the fate of linoleic acid through various biochemical pathways.[4][5] By introducing this labeled compound into a biological system, researchers can follow its incorporation into downstream metabolites, providing insights into lipid metabolism and metabolic flux.[1][6][7] This technique is particularly valuable for understanding metabolic reprogramming in diseases like cancer and cardiovascular conditions.[5][8]

Q2: What are the key considerations when designing an this compound labeling experiment?

A successful labeling experiment requires careful planning.[9] Key considerations include:

  • Cell Culture Conditions: Ensure cells are in an exponential growth phase to maximize uptake and metabolism of the tracer.[4]

  • Tracer Concentration and Duration: The optimal concentration of this compound and the labeling duration depend on the cell type and the specific metabolic pathways being investigated. A pilot study is often recommended to determine the time required to reach isotopic steady state.[9]

  • Isotopic Steady State: It is crucial to determine if achieving a steady state of isotope incorporation is necessary for your experimental goals. For metabolic flux analysis, reaching an isotopic steady state is often required to ensure that the labeling patterns of metabolites are constant over time.[9][10]

  • Controls: Include unlabeled control samples to account for the natural abundance of ¹³C and to have a baseline for comparison.[4]

Q3: How is the data from an this compound labeling experiment analyzed?

Data analysis involves several key steps:[4]

  • Mass Spectrometry (MS) Data Acquisition: Samples are analyzed by mass spectrometry to detect and quantify the mass-to-charge ratio of ions, allowing for the differentiation of labeled and unlabeled molecules.[6]

  • Correction for Natural Isotope Abundance: The naturally occurring 1.1% abundance of ¹³C must be mathematically subtracted from the raw data to accurately determine the enrichment from the tracer.[4]

  • Determination of Mass Isotopologue Distribution (MID): This calculation determines the fraction of a metabolite pool that contains zero, one, two, or more ¹³C atoms from the tracer.[4]

  • Metabolic Flux Analysis (MFA): Computational models are used to estimate the rates of metabolic pathways that best explain the measured MIDs.[1][4]

Several software packages are available to facilitate this analysis, including XCMS, MZmine 3, and MS-DIAL.[11]

Troubleshooting Guides

Issue 1: Low or No Incorporation of ¹³C Label into Downstream Lipids

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Health or Viability Assess cell viability using methods like Trypan Blue exclusion before and after the labeling experiment. Ensure cells are healthy and actively dividing.Healthy, proliferative cells that can effectively uptake and metabolize the tracer.
Suboptimal Tracer Concentration Perform a dose-response experiment with varying concentrations of this compound to identify the optimal concentration for your specific cell line and experimental conditions.A clear dose-dependent increase in ¹³C incorporation into target lipids.
Inadequate Labeling Time Conduct a time-course experiment to determine the rate of tracer incorporation and the time required to reach a detectable or steady-state level of labeling.[10]A time-dependent increase in the abundance of labeled lipids.
Issues with Tracer Solubility or Delivery Ensure the this compound is properly dissolved and delivered to the cells. It may be necessary to use a carrier solvent or conjugate it to bovine serum albumin (BSA).Efficient delivery of the tracer to the cells for uptake.
Metabolic Pathway Inactivity Verify that the metabolic pathways responsible for linoleic acid uptake and metabolism are active in your experimental model under the chosen conditions.Confirmation that the cellular machinery to process the tracer is functional.
Issue 2: High Variability in Labeling Enrichment Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Density Ensure uniform cell seeding density across all replicates to minimize variations in cell number and metabolic activity.[4]Consistent metabolic rates and tracer uptake across replicate wells or flasks.
Variations in Sample Handling and Extraction Standardize all sample handling and metabolite extraction procedures to minimize technical variability. Use a consistent and validated protocol for all samples.[12]Reduced technical variability leading to more reproducible labeling results.
Inconsistent Incubation Times Precisely control the start and end times of the labeling period for all replicates to ensure equal exposure to the tracer.Uniform labeling duration across all experimental samples.
Instrumental Instability Run quality control (QC) samples throughout the mass spectrometry analysis to monitor for any instrument drift or performance issues.[13]Stable and consistent instrument performance throughout the analytical run.
Issue 3: Unexpected Labeled Metabolites or Labeling Patterns

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Metabolic Branching or Alternate Pathways The appearance of unexpected labeled metabolites may indicate the activity of previously unconsidered metabolic pathways. This can be an opportunity for new discoveries.[14]Identification of novel metabolic routes for linoleic acid.
Contamination of the Tracer Verify the isotopic and chemical purity of the this compound tracer to rule out any contaminants that could lead to misleading results.Confirmation that the observed labeling is solely from the intended tracer.
In-source Fragmentation during MS Analysis Optimize mass spectrometer source conditions to minimize in-source fragmentation, which can generate ions that are mistakenly identified as metabolites.Accurate measurement of intact metabolite ions without analytical artifacts.
Incorrect Metabolite Identification Use high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the identity of all detected labeled species.[6]Confident and accurate identification of all labeled metabolites.

Experimental Protocols

Protocol 1: General Workflow for this compound Metabolic Labeling in Cultured Cells
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.[4]

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The tracer may need to be complexed with fatty acid-free BSA for efficient delivery.

  • Labeling: Remove the standard growth medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the predetermined duration under standard culture conditions.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.[15]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

  • Sample Preparation for MS Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Dry the extract, for instance, under a stream of nitrogen.[4]

    • Reconstitute the dried extract in a solvent compatible with the mass spectrometry method.[4]

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the isotopic enrichment in the lipids of interest.

G cluster_workflow Experimental Workflow A Cell Seeding B Prepare Labeling Medium with This compound A->B Exponential Growth Phase C Incubate Cells B->C Introduce Tracer D Quench Metabolism & Extract Metabolites C->D Time-course E Prepare Samples for MS D->E Dry & Reconstitute F Mass Spectrometry Analysis E->F Inject into MS G Data Analysis F->G MID & MFA G cluster_data_analysis Data Analysis Workflow RawData Raw MS Data PeakPicking Peak Picking & Alignment RawData->PeakPicking Correction Natural Abundance Correction PeakPicking->Correction MID Mass Isotopologue Distribution Calculation Correction->MID Stats Statistical Analysis MID->Stats Pathway Pathway Analysis Stats->Pathway G cluster_pathway Metabolic Fate of this compound EthylLinoleate This compound LinoleicAcid ¹³C-Linoleic Acid EthylLinoleate->LinoleicAcid Hydrolysis LinoleoylCoA ¹³C-Linoleoyl-CoA LinoleicAcid->LinoleoylCoA Activation Elongation Elongation & Desaturation LinoleoylCoA->Elongation Lipids Incorporation into: - Triglycerides (TAGs) - Phospholipids (PLs) - Cholesteryl Esters (CEs) LinoleoylCoA->Lipids BetaOxidation β-Oxidation LinoleoylCoA->BetaOxidation AcetylCoA ¹³C-Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

References

Technical Support Center: Calculating Isotopic Enrichment from Ethyl Linoleate-13C18 Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for calculating isotopic enrichment using Ethyl linoleate-13C18.

Frequently Asked Questions (FAQs)

Q1: What is isotopic enrichment and why is it calculated for this compound?

A1: Isotopic enrichment is the measurement of the abundance of a specific isotope in a sample, expressed as a percentage or fraction, above its natural abundance. In studies using this compound, a stable isotope-labeled tracer, calculating its enrichment within a biological system allows researchers to trace and quantify the metabolic fate of linoleic acid. This is crucial for understanding lipid metabolism, metabolic flux, and the dynamics of fatty acid incorporation into complex lipids like triglycerides.[1][2]

Q2: What are the key isotopologues I should monitor in my mass spectrometry data?

A2: When analyzing samples from a labeling experiment with this compound, you will observe a distribution of mass isotopologues.

  • M0: Represents the unlabeled (natural abundance) Ethyl linoleate (B1235992).

  • M+1, M+2, etc.: Represent the unlabeled molecule with one, two, etc., naturally occurring heavy isotopes (primarily 13C).

  • M+18: Represents the fully labeled this compound, where all 18 carbon atoms of the linoleate moiety are 13C. You should monitor the entire isotopic cluster from M0 to M+18 to accurately determine the enrichment.

Q3: How do I correct for the natural abundance of 13C?

A3: Correcting for natural 13C abundance is a critical step to avoid overestimating enrichment. The natural abundance of 13C is approximately 1.1%. This means even an unlabeled sample will have M+1, M+2, etc. peaks. The correction involves using matrix-based calculations or specialized software to subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution of your labeled sample.[3][4] This is typically done by analyzing an unlabeled control sample to determine its natural isotope distribution pattern.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A4: Yes, GC-MS is a suitable technique for analyzing fatty acid esters.[4] Ethyl linoleate is volatile enough for GC analysis. For GC-MS, you may analyze the ethyl ester directly or convert it to a different derivative, such as a fatty acid methyl ester (FAME), if required by your broader experimental protocol.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a common alternative.[2]

Troubleshooting Guide

Problem 1: My calculated isotopic enrichment is above 100% or is negative.

  • Possible Cause: Incorrect background subtraction or failure to properly correct for the natural isotopic abundance of both the analyte and the tracer.

  • Solution:

    • Ensure you have analyzed an unlabeled biological sample (a true control) to establish the natural isotopologue distribution.

    • Use this control data to correct the isotopologue distribution measured in your labeled samples.

    • Verify the mathematical formulas or software parameters used for the correction. The contribution of naturally abundant isotopes must be subtracted from all measured isotopologues before calculating the enrichment of the labeled species.[6][7]

Problem 2: The ion intensity for the fully labeled (M+18) species is very low.

  • Possible Cause 1: Insufficient tracer incorporation. The dose of this compound or the incubation time may have been too low for the biological system under study.

  • Solution 1: Optimize the experimental conditions by increasing the tracer concentration or extending the labeling period.

  • Possible Cause 2: Poor extraction efficiency or sample degradation.

  • Solution 2: Review your lipid extraction and sample preparation protocol. Ensure solvents are high-purity and that samples are protected from oxidation, light, and excessive heat.[8]

  • Possible Cause 3: Suboptimal mass spectrometer settings.

  • Solution 3: Optimize MS parameters, including ionization source settings, collision energy (for MS/MS), and detector voltage, to enhance the signal for your target analyte.

Problem 3: My unlabeled control sample shows a significant peak at M+18.

  • Possible Cause: Cross-contamination between samples.

  • Solution:

    • Thoroughly clean the injection port, syringe, and analytical column between runs, especially when moving from a highly labeled sample to a control.

    • Run solvent blanks between samples to check for carryover.

    • Prepare and handle control samples in an area separate from the labeled tracer stock solutions to prevent accidental contamination.

Experimental Protocols

Protocol 1: General Workflow for Lipid Extraction and Preparation

This protocol provides a general guideline. Specific steps may need optimization based on the sample matrix (e.g., plasma, cells, tissue).

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold phosphate-buffered saline (PBS) solution.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 mixture of chloroform:methanol to the homogenate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (containing lipids) using a glass pipette.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Saponification (Optional, if analyzing total fatty acids):

  • Derivatization (if required for GC-MS): After saponification, acidify the sample and extract the free fatty acids. Then, derivatize them to fatty acid methyl esters (FAMEs) or other volatile esters as needed for your analysis. Ethyl linoleate can often be analyzed directly.

  • Reconstitution: Reconstitute the final extract in a suitable solvent (e.g., hexane (B92381) for GC-MS, mobile phase for LC-MS) for injection into the mass spectrometer.[9]

Data Presentation and Calculation

Quantitative Data Summary

Table 1: Physicochemical Properties of Ethyl Linoleate Isotopologues

PropertyUnlabeled Ethyl LinoleateThis compound
Chemical Formula C₂₀H₃₆O₂¹³C₁₈C₂H₃₆O₂
Monoisotopic Mass (M0) 308.2715 Da326.2715 Da (M+18)

Table 2: Example Mass Spectrometry Ion Intensity Data (Hypothetical data for illustration)

m/z (Isotopologue)Unlabeled Control (Intensity)Labeled Sample (Intensity)
308.27 (M0) 1,000,000500,000
309.27 (M+1) 220,000150,000
... ......
326.27 (M+18) 500800,000

Table 3: Natural Abundance of Key Isotopes

ElementIsotopeNatural Abundance (%)
Carbon ¹²C98.9%
¹³C1.1%
Hydrogen ¹H99.985%
²H0.015%
Oxygen ¹⁶O99.76%
¹⁷O0.04%
¹⁸O0.20%
Calculation of Isotopic Enrichment

The Mole Percent Enrichment (MPE) is a common metric for expressing isotopic enrichment. It is calculated by determining the mole fraction of the labeled analyte relative to the total (labeled + unlabeled) pool.

Step 1: Correct for Natural Abundance First, the raw intensity data for the labeled sample must be corrected for the contribution of naturally abundant isotopes. This is a complex calculation often performed by dedicated software (e.g., IsoCor, V-MIDA).[3] The process essentially uses the pattern from the unlabeled control to deconvolve the spectrum of the labeled sample.

Step 2: Calculate Mole Fraction of Labeled Species After correction, the mole fraction of each isotopologue (m₀, m₁, m₂, ..., m₁₈) is determined from its corrected intensity (I').

Mole Fraction (mᵢ) = I'ᵢ / Σ(I'₀ to I'₁₈)

Step 3: Calculate Mole Percent Enrichment (MPE) The MPE is the percentage of molecules that are labeled with the 13C tracer.

MPE = (Σ(m₁ to m₁₈) / Σ(m₀ to m₁₈)) * 100%

For a tracer like this compound, where the M+18 peak is distinct and represents the fully incorporated tracer, a simplified enrichment calculation can also be performed by comparing the corrected intensity of the labeled peak (M+18) to the sum of the labeled and unlabeled (M0) peaks.

Enrichment (%) ≈ (Corrected Intensity [M+18] / (Corrected Intensity [M0] + Corrected Intensity [M+18])) * 100%

This simplified formula is most accurate when tracer incorporation is high and other isotopologues have low abundance after correction.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Isotopic Enrichment Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing start Biological System (Cells, Tissue, etc.) labeling Introduce this compound start->labeling harvest Harvest Sample labeling->harvest extraction Lipid Extraction (e.g., Folch Method) harvest->extraction derivatization Derivatization (if required) extraction->derivatization ms_analysis LC-MS or GC-MS Analysis derivatization->ms_analysis data_acq Acquire Mass Spectra (Unlabeled Control & Labeled Samples) ms_analysis->data_acq peak_int Peak Integration (Extract Ion Intensities) data_acq->peak_int correction Correct for Natural Isotope Abundance peak_int->correction calc Calculate Mole Percent Enrichment (MPE) correction->calc end Final Report calc->end data_analysis_logic Data Analysis and Calculation Logic raw_labeled Raw MS Data (Labeled Sample) process_labeled Extract Ion Intensities (M0 to M+18) raw_labeled->process_labeled raw_control Raw MS Data (Unlabeled Control) process_control Determine Natural Isotope Distribution raw_control->process_control correction Natural Abundance Correction (Matrix Calculation) process_labeled->correction process_control->correction corrected_intensities Corrected Intensities (I'₀, I'₁, ... I'₁₈) correction->corrected_intensities calc_mpe Calculate Mole Percent Enrichment (MPE) MPE = (Σ I'labeled / Σ I'total) * 100 corrected_intensities->calc_mpe result Isotopic Enrichment (%) calc_mpe->result

References

Technical Support Center: Analysis of Ethyl Linoleate-¹³C₁₈ by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl linoleate-¹³C₁₈ in mass spectrometry-based analyses.

Troubleshooting Guides

Mass spectrometry analysis of isotopically labeled lipids like Ethyl linoleate-¹³C₁₈ can present unique challenges. This guide addresses common problems in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
Signal Issues
SI-01No or low signal intensity for Ethyl linoleate-¹³C₁₈. - Inappropriate sample concentration (too dilute or too concentrated, causing ion suppression).[1] - Incorrect ionization method.[1] - Instrument not properly tuned or calibrated.[1] - Sample degradation.- Optimize sample concentration. - Experiment with different ionization techniques (e.g., ESI, APCI).[1] - Perform regular tuning and mass calibration of the mass spectrometer.[1] - Ensure proper sample storage and handling to prevent degradation.
Mass Accuracy
MA-01Inaccurate mass measurement for the molecular ion or fragments. - Incorrect mass calibration.[1] - Instrument drift. - Contamination in the system.- Perform mass calibration with appropriate standards before analysis.[1] - Allow the instrument to stabilize before running samples. - Clean the ion source and other components as per the manufacturer's guidelines.
Fragmentation
FR-01Unexpected or inconsistent fragmentation pattern. - Incorrect collision energy settings in MS/MS experiments.[2] - Co-elution with interfering compounds. - In-source fragmentation.- Optimize collision energy to achieve desired fragmentation. - Improve chromatographic separation to resolve Ethyl linoleate-¹³C₁₈ from other matrix components. - Adjust ion source parameters to minimize in-source fragmentation.
Isotopic Labeling
IL-01Observed isotopic distribution does not match the expected pattern for ¹³C₁₈ labeling. - Incomplete labeling of the molecule. - Presence of unlabeled Ethyl linoleate (B1235992). - Isotopic exchange during sample preparation or analysis.- Verify the isotopic purity of the standard. - Use high-resolution mass spectrometry to resolve isotopic peaks. - Minimize sample workup steps that could lead to isotopic exchange.
Chromatography
CH-01Poor peak shape (tailing, fronting, or splitting). - Column overload or contamination.[2][3] - Inappropriate mobile phase or gradient. - Mismatch between injection solvent and mobile phase.[3]- Inject a smaller sample volume or dilute the sample. - Use a guard column and appropriate sample cleanup procedures.[3] - Optimize the mobile phase composition and gradient profile. - Ensure the injection solvent is compatible with the initial mobile phase.[3]
CH-02Retention time shifts. - Changes in mobile phase composition or flow rate.[2] - Column degradation.[2] - Fluctuations in column temperature.- Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. - Replace the column if it shows signs of degradation. - Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

What is the expected molecular weight of Ethyl linoleate-¹³C₁₈?

The molecular formula for unlabeled ethyl linoleate is C₂₀H₃₆O₂.[4] The ¹³C₁₈ version has all 18 carbon atoms of the linoleate moiety replaced with ¹³C.

  • Unlabeled Linoleic Acid (C₁₈H₃₂O₂): The fatty acid portion has 18 carbons.

  • Ethyl linoleate-¹³C₁₈: The 18 carbons of the linoleate chain are ¹³C. The two carbons of the ethyl group remain as ¹²C.

The nominal mass of Ethyl linoleate-¹³C₁₈ is 326 g/mol .[5]

What are the major fragments expected in the mass spectrum of Ethyl linoleate-¹³C₁₈?

The fragmentation of fatty acid ethyl esters is characterized by several key cleavage pathways. For Ethyl linoleate-¹³C₁₈, the masses of the fragments containing the labeled carbon atoms will be shifted accordingly.

Expected Fragmentation of Ethyl Linoleate-¹³C₁₈ (Electron Ionization - EI):

Fragment DescriptionProposed Structure / OriginExpected m/z (¹³C₁₈ labeled)Corresponding m/z (unlabeled)
Molecular Ion [M]⁺326308
Loss of Ethoxy Group [M - OCH₂CH₃]⁺281263
Acylium Ion [¹³C₁₈H₃₁O]⁺281263
McLafferty Rearrangement Rearrangement involving the ethyl ester group106 (shifted from m/z 88)88
Hydrocarbon Fragments Cleavage along the ¹³C fatty acid chainVariable m/z values with ¹³C signatureVariable
Loss of Ethyl Radical [M - CH₂CH₃]⁺297279

Note: The relative intensities of these fragments can vary depending on the ionization method and instrument conditions.

How can I confirm the position of the ¹³C labels?

Tandem mass spectrometry (MS/MS) is the most effective method to confirm the location of the isotopic labels. By selecting the ¹³C₁₈-labeled precursor ion and subjecting it to collision-induced dissociation (CID), the resulting fragment ions will retain the label if the fragmentation occurs elsewhere in the molecule. For example, fragments arising from the fatty acid chain will all show a mass shift corresponding to the number of ¹³C atoms they contain.

What are the best practices for quantitative analysis using Ethyl linoleate-¹³C₁₈ as an internal standard?
  • Use a calibration curve: Prepare a series of calibration standards containing a fixed amount of Ethyl linoleate-¹³C₁₈ and varying concentrations of the unlabeled analyte.

  • Monitor multiple fragments: For increased specificity and accuracy, monitor multiple fragment ions for both the labeled standard and the unlabeled analyte.

  • Ensure co-elution: The labeled internal standard should have a very similar retention time to the unlabeled analyte.

  • Avoid isotopic interference: Check for any contribution of the natural ¹³C isotopes from the unlabeled analyte to the signal of the labeled standard, especially at high analyte concentrations.

Experimental Protocol: GC-MS Analysis of Ethyl Linoleate-¹³C₁₈

This protocol provides a general workflow for the analysis of Ethyl linoleate-¹³C₁₈ by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of Ethyl linoleate-¹³C₁₈ internal standard to the sample containing the unlabeled ethyl linoleate.

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

  • Derivatization (if necessary): For free fatty acids, derivatization to their ethyl esters may be required. Since the analyte is already an ethyl ester, this step may not be necessary unless analyzing the corresponding free acid.

  • Solvent Exchange: Evaporate the extraction solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent suitable for GC injection (e.g., hexane, ethyl acetate).

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-88).

    • Injection Mode: Splitless or split injection, depending on the sample concentration.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan mode to identify fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.

    • Mass Range: m/z 50-400.

3. Data Analysis:

  • Identify the peak corresponding to Ethyl linoleate-¹³C₁₈ and its unlabeled counterpart based on their retention times and mass spectra.

  • Extract the ion chromatograms for characteristic ions of both the labeled and unlabeled compounds.

  • Calculate the peak area ratios of the analyte to the internal standard.

  • Quantify the unlabeled ethyl linoleate using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample spike Spike with Ethyl linoleate-¹³C₁₈ start->spike extract Lipid Extraction spike->extract reconstitute Solvent Exchange & Reconstitution extract->reconstitute inject GC Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantitative analysis of Ethyl linoleate using Ethyl linoleate-¹³C₁₈ as an internal standard by GC-MS.

fragmentation_pathway M Ethyl linoleate-¹³C₁₈ [M]⁺˙ m/z 326 F1 [M - OCH₂CH₃]⁺ m/z 281 M->F1 - OCH₂CH₃ F2 McLafferty Ion m/z 106 M->F2 Rearrangement F3 [M - CH₂CH₃]⁺ m/z 297 M->F3 - CH₂CH₃

Caption: Proposed major fragmentation pathways for Ethyl linoleate-¹³C₁₈ in Electron Ionization Mass Spectrometry.

References

Technical Support Center: Quantification of Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Ethyl linoleate-13C18.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[2]

Q2: What are the common causes of matrix effects in lipid quantification?

A2: A primary cause of matrix effects in lipid analysis, especially when using electrospray ionization (ESI), is the presence of high concentrations of phospholipids (B1166683) from biological samples like plasma or serum.[3][4] These phospholipids can co-elute with the analyte and compete for ionization, often leading to ion suppression. Other endogenous components like salts and proteins can also contribute to matrix effects.[2]

Q3: How can I identify if matrix effects are impacting my this compound quantification?

A3: There are two main methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a clean solvent to its response when spiked into a blank matrix sample after extraction. A significant difference in signal intensity indicates the presence of matrix effects.[2][5]

  • Post-Column Infusion Method: This is a qualitative technique where a constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any fluctuation in the baseline signal of the infused analyte points to regions of ion suppression or enhancement at specific retention times.[5]

Q4: Why is a stable isotope-labeled internal standard like this compound used?

A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6] Since this compound is chemically identical to its unlabeled counterpart (endogenous ethyl linoleate), it will have nearly identical chromatographic retention and ionization behavior. Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS. By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue: Inconsistent and low signal intensity for this compound across replicates.

This is a classic symptom of ion suppression due to matrix effects. Follow these steps to troubleshoot:

Step Action Rationale
1 Review Sample Preparation Inadequate removal of matrix components, particularly phospholipids, is a common cause of ion suppression.[3][4]
2 Optimize Chromatographic Separation If interfering compounds co-elute with your analyte, they can suppress its ionization. Modifying the LC gradient, flow rate, or column chemistry can help separate the analyte from these interferences.
3 Evaluate Different Sample Cleanup Techniques If protein precipitation (PPT) was used, consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering lipids.[7]
4 Sample Dilution Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. This is a simple first step, provided the analyte concentration remains above the limit of quantification.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

Materials:

  • Blank matrix (e.g., human plasma)

  • This compound analytical standard

  • Solvents for extraction and LC-MS analysis (e.g., methanol (B129727), chloroform, acetonitrile)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample through your entire extraction procedure.

    • Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a common and effective method for extracting lipids from plasma samples.[1][9]

Materials:

  • Plasma sample (40 µL)

  • This compound internal standard solution

  • Ice-cold Methanol (with 1 mM BHT)

  • Ice-cold Chloroform

  • Ice-cold Water

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 2.0 mL centrifuge tube, add 40 µL of plasma.

  • Spike the plasma with the this compound internal standard solution.

  • Add 160 µL of ice-cold methanol (with 1 mM BHT) and 320 µL of ice-cold chloroform.

  • Vortex the mixture and incubate on ice for 30 minutes, with occasional vortexing.

  • Add 120 µL of ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

  • Incubate on ice for an additional 10 minutes.

  • Centrifuge at 311 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the extent of matrix effects. The following table summarizes a hypothetical comparison of different extraction methods for lipid analysis from plasma, highlighting their efficiency in removing interfering phospholipids.

Extraction Method Relative Phospholipid Removal Efficiency (%) Observed Matrix Effect (Ion Suppression %)
Protein Precipitation (PPT) with Acetonitrile7540
Liquid-Liquid Extraction (LLE) - Folch Method9015
Solid-Phase Extraction (SPE) - Phospholipid Depletion Plate985

This table illustrates that more targeted phospholipid removal techniques like specialized SPE plates can lead to a greater reduction in matrix effects compared to simpler methods like PPT.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with This compound (IS) start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Inconsistent/Low Signal (Suspected Matrix Effect) assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE) is_present->optimize_sample_prep Yes end_ok Problem Resolved is_present->end_ok No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography dilute Dilute Sample optimize_chromatography->dilute reassess Re-assess Matrix Effect dilute->reassess reassess->end_ok Resolved end_not_ok Further Optimization Needed reassess->end_not_ok Not Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

References

ensuring complete saponification for Ethyl linoleate-13C18 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring complete saponification for the accurate analysis of Ethyl linoleate-13C18.

Frequently Asked Questions (FAQs)

Q1: What is saponification and why is it necessary for the analysis of fatty acids?

A1: Saponification is the hydrolysis of an ester under basic conditions, which converts esters of fatty acids into free fatty acids (in the form of their salts) and alcohol.[1][2] For analytical purposes, such as gas chromatography (GC), it is a crucial step to liberate fatty acids from complex lipids like triglycerides before they are derivatized into a more volatile form, such as fatty acid methyl esters (FAMEs), for analysis.[3][4]

Q2: What is the role of this compound in this analysis?

A2: this compound is a stable isotope-labeled internal standard.[5][6][7][8] It is added to a sample in a known quantity at the beginning of the experimental procedure.[9] Its purpose is to correct for the variability and potential loss of the analyte during sample preparation, including extraction, saponification, and derivatization, as well as during the final analytical measurement by techniques like GC-MS or LC-MS.[9][10][11]

Q3: What are the main challenges in achieving complete saponification?

A3: The primary challenges include selecting the appropriate base (NaOH or KOH), optimizing the reaction temperature and time, ensuring proper mixing of the reactants, and using a suitable solvent to dissolve both the lipid sample and the base.[12][13] Incomplete saponification can lead to inaccurate quantification of the target analyte.[14]

Q4: Can I perform direct transesterification instead of saponification followed by esterification?

A4: Yes, acid-catalyzed transesterification is an alternative method that combines hydrolysis and esterification into a single step to produce FAMEs.[15] However, for some sample matrices, a two-step process of saponification followed by esterification with a reagent like boron trifluoride (BF3) in methanol (B129727) is preferred to ensure complete liberation of all fatty acids.[3][16]

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound.

  • Possible Cause 1: Incomplete Saponification. The ester bond of the internal standard has not been fully cleaved.

    • Solution:

      • Increase Reaction Time and/or Temperature: Ensure the saponification is carried out for a sufficient duration and at an adequate temperature. Heating under reflux is a common practice.[4][12]

      • Optimize Base Concentration: An excess of the base (e.g., NaOH or KOH) is typically used to drive the reaction to completion.[12]

      • Improve Mixing: Vigorous mixing or agitation is necessary, especially in biphasic reactions, to ensure the base can interact with the ester.[1][17]

  • Possible Cause 2: Degradation of the Internal Standard. The polyunsaturated nature of linoleate (B1235992) makes it susceptible to oxidation, especially at high temperatures.

    • Solution:

      • Work under an Inert Atmosphere: Perform the reaction under nitrogen or argon to minimize contact with oxygen.

      • Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture.

  • Possible Cause 3: Inefficient Extraction. The resulting free fatty acid (linoleic acid-13C18) may not be efficiently extracted from the reaction mixture.

    • Solution:

      • Acidify Post-Saponification: After saponification, the mixture must be acidified (e.g., with HCl) to protonate the carboxylate salt, making the free fatty acid more soluble in organic extraction solvents like hexane (B92381).[12][16]

      • Perform Multiple Extractions: Extract the acidified aqueous layer multiple times with the organic solvent to ensure quantitative recovery.[18]

Issue 2: The final extract is oily or appears to have unreacted material.

  • Possible Cause: Incomplete Saponification. This is a clear visual indicator that the reaction has not gone to completion.[14]

    • Solution:

      • Re-evaluate the Saponification Protocol: Review the protocol for potential errors in reagent concentration, reaction time, or temperature.

      • Re-batching: In some cases, the sample can be re-subjected to the saponification conditions, potentially with additional base, to complete the reaction.[14]

Issue 3: High variability in results between replicate samples.

  • Possible Cause 1: Inconsistent Sample Homogenization. If the original sample is not homogenous, the amount of lipid and internal standard will vary between aliquots.

    • Solution: Ensure the sample is thoroughly mixed before taking aliquots for analysis.

  • Possible Cause 2: Inconsistent Reaction Conditions. Variations in temperature, time, or mixing between samples will lead to different degrees of saponification.

    • Solution: Use a heating block or water bath that provides uniform temperature to all samples.[19] Ensure all samples are processed for the same amount of time and with consistent mixing.

Experimental Protocols

Protocol 1: Saponification and Esterification for GC-MS Analysis

This protocol describes the saponification of a lipid sample containing this compound, followed by methylation to form Fatty Acid Methyl Esters (FAMEs).

Materials:

  • Lipid sample spiked with a known amount of this compound

  • Saponification Reagent: 1 M KOH in 70% ethanol[16]

  • Hexane (GC grade)[18]

  • 6 M HCl[16]

  • Esterification Reagent: 10% Boron trifluoride (BF3) in methanol[16]

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes

Procedure:

  • Saponification:

    • To the lipid sample in a screw-capped tube, add 1 mL of the saponification reagent (1 M KOH in 70% ethanol).[16]

    • Cap the tube tightly and heat at 90°C for 1 hour.[16]

    • Allow the tube to cool to room temperature.

  • Acidification and Extraction of Free Fatty Acids:

    • Acidify the reaction mixture by adding 0.2 mL of 6 M HCl.[16]

    • Add 1 mL of deionized water.[16]

    • Extract the liberated free fatty acids by adding 1 mL of hexane and vortexing thoroughly.[16]

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new clean tube.

    • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

  • Esterification (Methylation):

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 10% BF3 in methanol to the dried residue.[16]

    • Cap the tube and heat at 37°C for 20 minutes.[16]

  • Extraction of FAMEs:

    • After cooling, add 1 mL of water and 1 mL of hexane to the tube.[16]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary
ParameterRecommended ConditionReference
Base for Saponification NaOH or KOH[1][12]
Base Concentration Excess of hydroxide (B78521) (e.g., 1 M)[12][16]
Reaction Temperature Room temperature to reflux (e.g., 90-100°C)[12][16][19]
Reaction Time 10 minutes to overnight, depending on temperature and substrate[16][17][18]
Esterification Reagent Boron trifluoride (BF3) in Methanol[3][16]
Agitation Rate Sufficient to ensure mixing (e.g., 230 rpm in a reactor)[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Chemical Reactions cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1. Lipid Sample Spike 2. Spike with This compound Sample->Spike Add known amount Saponify 3. Saponification (e.g., KOH/Ethanol, 90°C) Spike->Saponify Acidify 4. Acidification (e.g., HCl) Saponify->Acidify Esterify 5. Esterification (e.g., BF3/Methanol) Acidify->Esterify Extract 6. FAME Extraction (Hexane) Esterify->Extract Dry 7. Dry & Concentrate Extract->Dry GCMS 8. GC-MS or LC-MS Analysis Dry->GCMS Data 9. Data Processing (Quantify using 13C IS) GCMS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree Start Low/Inconsistent Recovery of 13C-IS? CheckSapon Was saponification complete? (No oily residue) Start->CheckSapon CheckExtract Was post-saponification acidification performed? CheckSapon->CheckExtract Yes Sol_Sapon Solution: - Increase reaction time/temp - Increase base concentration - Improve mixing CheckSapon->Sol_Sapon No CheckOxid Were steps taken to prevent oxidation? CheckExtract->CheckOxid Yes Sol_Extract Solution: - Acidify with HCl before extraction - Perform multiple extractions CheckExtract->Sol_Extract No Sol_Oxid Solution: - Use inert atmosphere (N2/Ar) - Add antioxidant (BHT) CheckOxid->Sol_Oxid No Success Problem Resolved CheckOxid->Success Yes

Caption: Troubleshooting decision tree for low internal standard recovery.

saponification_reaction ester This compound base Base (KOH) salt Linoleate-13C18 Salt ester->salt + H2O alcohol Ethanol label_plus1 + label_arrow label_plus2 +

Caption: Saponification reaction of Ethyl linoleate.

References

derivatization methods for Ethyl linoleate-13C18 GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the derivatization and analysis of Ethyl linoleate-13C18 by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC-MS?

A1: Derivatization is a critical sample preparation step for the GC-MS analysis of many fatty acids. The primary goals are to:

  • Increase Volatility: Fatty acids, especially long-chain ones, have low volatility due to their polar carboxyl group. Converting them into less polar ester derivatives (e.g., methyl or ethyl esters) or silyl (B83357) esters increases their volatility, allowing them to travel through the GC column at lower temperatures.[1][2]

  • Improve Thermal Stability: Derivatization prevents the thermal degradation of fatty acids at the high temperatures of the GC injector and column.[2]

  • Enhance Chromatographic Performance: The process reduces peak tailing caused by the interaction of the polar carboxyl group with active sites in the GC system, resulting in sharper, more symmetrical peaks for better separation and quantification.[1]

Q2: My sample is already this compound. Do I still need to perform a derivatization step?

A2: This is a crucial point. If your analyte is purely this compound, it is already an ester and sufficiently volatile for direct GC-MS analysis. However, a "derivatization" or similar chemical step may still be necessary depending on your sample's context:

  • Complex Lipid Mixtures: If the this compound is part of a biological matrix containing other lipids like triglycerides or phospholipids, a transesterification reaction (e.g., using methanolic HCl or BF3) is required. This process simultaneously liberates the fatty acid from its glycerol (B35011) backbone and converts all fatty acids in the sample into a uniform type of ester (typically methyl esters, FAMEs), allowing for consistent analysis.

  • Presence of Free Fatty Acids: If your sample is a mixture containing both ethyl esters and free fatty acids, you will need to perform an esterification step to convert the free fatty acids into esters to be able to analyze both simultaneously.

  • Sample Cleanup and Stability: In some cases, a silylation step might be used not on the ethyl ester itself, but to derivatize other potentially interfering compounds in the sample matrix that contain active hydrogens (e.g., sterols, mono- or diglycerides). This can improve chromatography and protect the GC column.[3]

Q3: Which derivatization method is best for 13C-labeled linoleic acid?

A3: The choice depends on the starting material.

  • For 13C-Linoleic Acid (Free Fatty Acid): Acid-catalyzed esterification to form Fatty Acid Methyl Esters (FAMEs) or Fatty Acid Ethyl Esters (FAEEs) is the most common and robust method. Reagents like Boron Trifluoride (BF3) in methanol (B129727), or methanolic HCl are widely used.[4][5] For conjugated linoleic acid, using a milder catalyst like H2SO4 can reduce the risk of isomer formation.[6]

  • For Complex Lipids Containing 13C-Linoleate: A one-step transesterification is efficient. This cleaves the fatty acid from the lipid backbone and simultaneously forms the ester.

  • For Improving Sensitivity: For analyses requiring ultra-high sensitivity, derivatization to form pentafluorobenzyl (PFB) esters can be performed, which are highly responsive to electron capture detectors or negative chemical ionization (NCI) MS.[7][8]

Q4: How can I accurately quantify 13C-labeled compounds while accounting for natural isotopic abundance?

A4: Accurate quantification requires careful consideration of isotopic distribution. You should first analyze an unlabeled standard of your compound to determine the natural abundance of isotopes (M+1, M+2, etc.). This natural isotopic profile must then be mathematically subtracted from the mass isotopomer distribution of your labeled sample to determine the true enrichment from the 13C tracer.[9][10] Using a non-labeled internal standard with a different chain length (e.g., heptadecanoic acid) is crucial for correcting variations in extraction, derivatization, and injection.[9]

Comparison of Common Derivatization Methods

The table below summarizes two common derivatization approaches relevant to fatty acid analysis.

ParameterAcid-Catalyzed Esterification (for Free Fatty Acids)Silylation (for Active Hydrogens)
Common Reagents Boron Trifluoride-Methanol (BF3-MeOH), Methanolic HCl, Acetyl Chloride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Target Group Carboxylic Acids (-COOH)Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH), Thiol (-SH) groups
Typical Conditions Heat at 60-100°C for 10-60 minutes.[5]Heat at 60-75°C for 30-60 minutes.[11]
Advantages - Robust and widely used for FAMEs preparation.- Reagents are relatively common.- Good for converting both free fatty acids and transesterifying complex lipids.[5]- Highly effective at increasing volatility.- Reacts with a broad range of functional groups.- Can be used to derivatize other interfering compounds in the matrix.[3][12]
Disadvantages - Can produce artifacts or cause isomerization of conjugated double bonds (BF3 is more aggressive than HCl or H2SO4).[6]- Reagents can be harsh and require careful handling.- Reagents and derivatives are highly sensitive to moisture.[3][11]- Excess reagent can contaminate the GC system and damage certain column phases.[13][14]- May generate by-products.[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Free Linoleic Acid-13C18 to FAMEs

This protocol is for converting the free fatty acid form of linoleic acid into its fatty acid methyl ester (FAME) for analysis.

  • Sample Preparation: Start with a dried lipid extract or a known amount of the 13C-labeled linoleic acid standard in a screw-capped glass tube.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the sample.

  • Reaction: Cap the tube tightly and heat in a water bath or heating block at 80-100°C for 45-60 minutes.[5]

  • Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute to mix.

  • Phase Separation: Centrifuge the tube briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

  • Drying (Optional): Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water before analysis.

Protocol 2: Silylation using BSTFA

This protocol is for derivatizing compounds with active hydrogens, which may be present as contaminants or degradation products in the sample matrix.

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize or dry the sample under a stream of nitrogen. The presence of water will deactivate the silylating reagent.[3][11]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (often with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.[11]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Do not add water.

Visual Workflow and Logic Diagrams

Derivatization_Workflow Experimental Workflow for GC-MS Analysis of Fatty Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Containing 13C-Linoleate Lipids) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Saponification Saponification (Hydrolysis) (e.g., with methanolic KOH) Yields Free Fatty Acids (FFAs) Extraction->Saponification Esterification Acid-Catalyzed Esterification (e.g., BF3-Methanol) Converts FFAs to FAMEs/FAEEs Saponification->Esterification Isolate FFAs GCMS GC-MS Analysis Esterification->GCMS Inject Volatile Esters Data Data Processing (Peak Integration, Isotope Correction) GCMS->Data

Caption: General workflow for preparing fatty acids from complex lipids for GC-MS.

Troubleshooting Guide

Troubleshooting_Tree GC-MS Troubleshooting Guide for Derivatized Ethyl Linoleate issue Problem Observed in Chromatogram p1 No or Very Small Product Peak issue->p1 p2 Poor Peak Shape (Tailing/Broadening) issue->p2 p3 Extra, Unidentified Peaks issue->p3 p4 Poor Reproducibility issue->p4 c1a Incomplete Reaction p1->c1a c1b Reagent Degradation (Moisture) p1->c1b c1c Sample Loss During Prep p1->c1c c2a Incomplete Derivatization p2->c2a c2b Active Sites in GC System p2->c2b c2c Column Bleed/Degradation p2->c2c c3a Solvent/Glassware Contamination p3->c3a c3b Derivatizing Reagent By-products p3->c3b c3c Sample Matrix Interference p3->c3c c4a Inconsistent Reaction Conditions p4->c4a c4b Variable Injection Volume p4->c4b c4c Matrix Effects p4->c4c s1a Optimize Time/Temp Use Catalyst (e.g., TMCS) c1a->s1a s1b Use Fresh, Anhydrous Reagents Store Reagents Properly c1b->s1b s1c Check Extraction/Transfer Steps Use Internal Standard c1c->s1c s2a Increase Reagent Excess Increase Reaction Time/Temp c2a->s2a s2b Deactivate/Replace Inlet Liner Use Liner with Glass Wool c2b->s2b s2c Condition Column Trim Column Inlet (10-20 cm) c2c->s2c s3a Run a Method Blank Use High-Purity Solvents c3a->s3a s3b Check Reagent Purity Identify in Mass Spectrum c3b->s3b s3c Improve Sample Cleanup (SPE) c3c->s3c s4a Use Precise Heating/Timing Standardize SOP c4a->s4a s4b Check Autosampler Syringe Use Internal Standard c4b->s4b s4c Use Matrix-Matched Standards Use Internal Standard c4c->s4c

Caption: A decision tree for troubleshooting common GC-MS analysis issues.

Q5: My chromatogram shows tailing peaks for my derivatized fatty acid. What should I do?

A5: Peak tailing for a derivatized analyte typically points to two main issues: incomplete derivatization or active sites within the GC system.[1]

  • Check Derivatization: First, ensure your derivatization reaction has gone to completion. You can try increasing the reaction time, temperature, or the excess of the derivatizing reagent. Incomplete conversion leaves polar, underivatized analytes that interact strongly with the column.

  • Inspect the GC Inlet: The inlet liner is a common source of activity. Replace the liner or use a liner with deactivated glass wool, which can help trap non-volatile residues and promote sample volatilization.[14]

  • Column Maintenance: If the problem persists, active sites may have developed on the head of your GC column. Trim about 10-20 cm from the front of the column and re-install it. Also, ensure the column is properly conditioned before use.[14][15]

Q6: I see many extra peaks in my chromatogram that are not my target analyte. What are they?

A6: Extraneous peaks are usually due to contamination or side-products from the derivatization reaction.

  • Contamination: Contaminants can come from glassware, solvents, or the reagents themselves. Always use high-purity solvents and meticulously clean all glassware. Running a "method blank" (a sample with no analyte that goes through the entire preparation process) is essential to identify these contaminant peaks.

  • Reagent Artifacts: Silylating reagents, in particular, can produce by-products.[12] These peaks are often sharp and elute early in the chromatogram. You can often identify them by their characteristic mass spectra (e.g., m/z 73 for TMS groups). Reducing the amount of excess reagent can sometimes help, but ensure you still have enough for complete derivatization.

  • Matrix Interferences: If you are working with a complex biological matrix, the peaks may be from other endogenous compounds that were co-extracted and derivatized. An improved sample cleanup procedure, such as solid-phase extraction (SPE), may be necessary.

References

Technical Support Center: Validating Ethyl Linoleate-13C18 Tracer Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of Ethyl linoleate-13C18 tracers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key purity parameters to validate for this compound?

A1: There are two primary purity parameters to consider:

  • Chemical Purity: This refers to the percentage of this compound relative to any unlabeled or other chemical contaminants.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the molecule that is labeled with 13C at all 18 carbon positions of the linoleate (B1235992) moiety.

Q2: Which analytical techniques are recommended for purity validation?

A2: The most common and recommended techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing both chemical and isotopic purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for determining chemical purity and for purification.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used as a complementary technique for structural confirmation and isotopic enrichment analysis.[2]

Q3: What are typical purity specifications for this compound?

A3: While specifications can vary by manufacturer, typical values are summarized in the table below. Always refer to the Certificate of Analysis (CoA) provided by your supplier for lot-specific data.[5]

ParameterTypical SpecificationAnalysis Method
Chemical Purity ≥95%GC-MS, HPLC
Isotopic Purity ≥98%GC-MS

Q4: Why is it important to correct for natural isotopic abundance?

A4: Natural abundance of 13C (approximately 1.1%) can interfere with the accurate determination of isotopic enrichment of your tracer.[6] Failing to correct for this can lead to an overestimation of the tracer's purity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when validating the purity of your this compound tracer.

Issue 1: Lower than expected isotopic purity determined by GC-MS.
Potential Cause Troubleshooting Step
Natural Isotope Abundance Not Accounted For Use a correction algorithm or software to subtract the contribution of naturally occurring 13C from your mass spectrometry data.[6]
Isotopic Dilution During Sample Preparation Ensure all solvents and reagents are of high purity and free from contaminating fatty acids. Use dedicated glassware.
Co-elution with an Unlabeled Contaminant Optimize your GC method (e.g., temperature ramp, column type) to improve the separation of Ethyl linoleate from other components.
Instrumental Mass Bias Calibrate your mass spectrometer with a known standard to correct for any mass-dependent variations in detector response.[7]
Issue 2: Poor peak shape or resolution in HPLC analysis.
Potential Cause Troubleshooting Step
Inappropriate Solvent System Ensure your sample is dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[8]
Column Overload Reduce the injection volume or dilute your sample. Broad or tailing peaks can indicate that too much sample was injected.[8]
Particulates in the Sample Filter your sample through a 0.22 µm filter before injection to remove any solid impurities.[8]
Incorrect Mobile Phase Composition Optimize the mobile phase gradient. For reverse-phase HPLC with a C18 column, a gradient of acetonitrile (B52724) and water is commonly used.[3][9]

Experimental Protocols

Protocol 1: Determination of Isotopic and Chemical Purity by GC-MS

This protocol is a general guideline. Instrument parameters should be optimized for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or isooctane) at a concentration of approximately 1 mg/mL.
  • Prepare a series of dilutions for calibration.
  • If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to fatty acid methyl esters (FAMEs) if necessary, though for ethyl esters, direct analysis is often possible.[1]

2. GC-MS Parameters:

  • GC Column: A polar capillary column (e.g., DB-Wax or similar) is recommended for FAME analysis.[10]
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 160°C, hold for 5 min.
  • Ramp 1: 3°C/min to 240°C.
  • Hold for 35 min.[1]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
  • Scan Range: m/z 50-400.

3. Data Analysis:

  • Chemical Purity: Integrate the peak corresponding to Ethyl linoleate and any impurity peaks. Calculate the area percentage of the Ethyl linoleate peak relative to the total peak area.
  • Isotopic Purity:
  • Acquire the mass spectrum of the this compound peak.
  • Determine the ion intensities for the molecular ion cluster.
  • Correct for the natural abundance of 13C in an unlabeled ethyl linoleate standard.
  • Calculate the isotopic enrichment based on the corrected ion intensities.

Protocol 2: Determination of Chemical Purity by HPLC

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm filter.[8]

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[3]
  • Flow Rate: 1 mL/min.
  • Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak corresponding to Ethyl linoleate and any impurity peaks.
  • Calculate the area percentage of the Ethyl linoleate peak relative to the total integrated peak area to determine chemical purity.

Workflow and Logic Diagrams

Workflow for Validating this compound Purity cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_gcms_eval GC-MS Data Evaluation cluster_hplc_eval HPLC Data Evaluation cluster_results Final Purity Assessment start Receive this compound Tracer prep_stock Prepare Stock Solution (e.g., 1 mg/mL in hexane) start->prep_stock gcms GC-MS Analysis prep_stock->gcms hplc HPLC Analysis prep_stock->hplc chem_purity_gcms Determine Chemical Purity gcms->chem_purity_gcms iso_purity_gcms Determine Isotopic Purity gcms->iso_purity_gcms chem_purity_hplc Determine Chemical Purity hplc->chem_purity_hplc compare_spec Compare Results to Specifications (CoA) chem_purity_gcms->compare_spec iso_purity_gcms->compare_spec chem_purity_hplc->compare_spec pass Purity Validated: Proceed with Experiment compare_spec->pass Meets Specs fail Purity Not Validated: Troubleshoot or Contact Supplier compare_spec->fail Does Not Meet Specs

Caption: Workflow for validating this compound purity.

Troubleshooting Logic for Low Isotopic Purity start Low Isotopic Purity Detected q1 Was natural isotope abundance corrected? start->q1 sol1 Apply correction algorithm to data. q1->sol1 No q2 Is there evidence of co-elution? q1->q2 Yes a1_yes Yes a1_no No end Re-analyze sample. If issue persists, consider sample contamination or contact supplier. sol1->end sol2 Optimize GC method (e.g., temperature gradient, column). q2->sol2 Yes q3 Was the MS calibrated for mass bias? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Calibrate MS with a known isotopic standard. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for low isotopic purity results.

References

Validation & Comparative

A Head-to-Head Comparison: Ethyl Linoleate-13C18 vs. Deuterated Linoleic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of lipid molecules are paramount. Stable isotope-labeled lipids, such as Ethyl linoleate-13C18 and deuterated linoleic acid, are indispensable tools in this endeavor. This guide provides an objective comparison of these two alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

This compound is a form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleic acid moiety are replaced with the heavy isotope carbon-13. This labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry. In contrast, deuterated linoleic acid involves the substitution of hydrogen atoms with deuterium (B1214612) at specific positions on the fatty acid chain. This modification is particularly useful for tracing the metabolic fate of linoleic acid and for studying the kinetic isotope effect, especially in the context of lipid peroxidation.

At a Glance: Key Differences and Applications

FeatureThis compoundDeuterated Linoleic Acid
Isotopic Label Carbon-13 (¹³C)Deuterium (²H or D)
Primary Application Internal standard for quantification[1]Tracer for metabolic studies, investigation of lipid peroxidation[2][3]
Key Advantage Co-elutes with the unlabeled analyte, ensuring accurate quantification[4]Can slow down chemical reactions (kinetic isotope effect), providing insights into reaction mechanisms[5][6]
Common Analytical Techniques GC-MS, LC-MS[1]GC-MS, LC-MS, NMR, Raman spectroscopy[2][7]

Performance as an Internal Standard in Mass Spectrometry

The ideal internal standard should mimic the behavior of the analyte of interest throughout the analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled compounds are considered the gold standard for this purpose.

This compound is often favored as an internal standard because the carbon-13 labels are chemically stable and do not alter the chromatographic retention time compared to the unlabeled analyte.[4] This co-elution is critical for accurate quantification, as it ensures that any variations in the analytical process affect both the analyte and the internal standard equally.

Deuterated linoleic acid can also be used as an internal standard. However, the substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time during chromatography, a phenomenon known as the "isotope effect".[8] This can complicate data analysis and potentially introduce inaccuracies if not properly accounted for. While often negligible, this effect should be considered, especially in high-resolution chromatographic separations.

A study comparing the in vivo metabolism of deuterium- and carbon-13-labeled essential fatty acids found no significant differences in their plasma concentrations 24 hours after administration, suggesting minimal isotope effect in that biological context.[9] However, for precise quantification in analytical chemistry, 13C-labeled standards are often considered superior.[4][10]

Application in Studying Lipid Peroxidation

Deuterated polyunsaturated fatty acids (PUFAs), including deuterated linoleic acid, have emerged as powerful tools to investigate and mitigate lipid peroxidation, a key process in cellular damage and disease.[6] The substitution of hydrogen with deuterium at the bis-allylic positions, which are susceptible to hydrogen abstraction, slows down the rate-limiting step of lipid peroxidation due to the kinetic isotope effect.[6]

Experimental Evidence:

A study on a mouse model of Huntington's disease demonstrated that a diet containing deuterium-reinforced linoleic acid significantly decreased lipid peroxidation products in the striatum by approximately 80% compared to a control diet.[6] Another study using a mouse model of poor red blood cell storage showed that dietary supplementation with 11,11-D2-linoleic acid ethyl ester attenuated lipid peroxidation and improved red blood cell quality.[11][12][13]

The protective effect is dependent on the level of incorporation of the deuterated fatty acid into cellular membranes. Research on lipid bilayers has shown a threshold effect, where a certain concentration of deuterated PUFAs is required to effectively inhibit lipid peroxidation.[14][15]

Experimental Protocols

Protocol 1: Quantification of Linoleic Acid in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from methods for quantifying fatty acids in biological samples.[16][17]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound in ethanol (B145695) (e.g., 10 µg/mL).
  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol to precipitate proteins and extract lipids.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the lipid extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
  • MRM Transitions:
  • Linoleic acid: Precursor ion (m/z 279.2) -> Product ion (e.g., m/z 279.2, specific fragments can be optimized).
  • This compound (hydrolyzed to linoleic acid-13C18): Precursor ion (m/z 297.2) -> Product ion (e.g., m/z 297.2).

3. Quantification:

  • Construct a calibration curve using known concentrations of unlabeled linoleic acid spiked with the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of linoleic acid in the plasma samples from the calibration curve.

Protocol 2: Assessment of Lipid Peroxidation Inhibition by Deuterated Linoleic Acid in a Cell Culture Model

This protocol is based on studies investigating the protective effects of deuterated PUFAs.[6][14]

1. Cell Culture and Supplementation:

  • Culture cells (e.g., primary neurons or a relevant cell line) in standard growth medium.
  • Supplement the medium with either deuterated linoleic acid (e.g., 11,11-d2-linoleic acid) or non-deuterated linoleic acid at a final concentration of 10-50 µM for 48-72 hours to allow for incorporation into cellular membranes.

2. Induction of Oxidative Stress:

  • Induce lipid peroxidation by treating the cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a combination of FeSO₄ and ascorbate.

3. Measurement of Lipid Peroxidation:

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:
  • Lyse the cells and react the lysate with thiobarbituric acid (TBA) at 95°C.
  • Measure the absorbance of the resulting pink-colored product at 532 nm.
  • LC-MS/MS analysis of specific lipid peroxidation products:
  • Extract lipids from the cells as described in Protocol 1.
  • Analyze the extracts for specific markers of lipid peroxidation, such as 9-HODE and 13-HODE, using LC-MS/MS. Use deuterated standards for these products for accurate quantification.

4. Data Analysis:

  • Compare the levels of lipid peroxidation markers in cells supplemented with deuterated linoleic acid to those supplemented with non-deuterated linoleic acid.

Synthesis and Purification

This compound: The synthesis of uniformly 13C-labeled fatty acids is a complex process often involving biological production by microorganisms grown on 13C-labeled glucose, followed by extraction and esterification. Chemical synthesis routes are also available but can be intricate.

Deuterated Linoleic Acid: Several methods for the synthesis of deuterated linoleic acid have been described. A common approach involves the catalytic deuteration of a suitable precursor, such as crepenynic acid, using deuterium gas and a Lindlar catalyst to produce specifically deuterated linoleic acid (e.g., 12,13-d2). Perdeuterated linoleic acid (d31) can be synthesized through a multi-step process involving the deuteration of saturated precursors followed by the introduction of double bonds.[7][18] Purification is typically achieved using column chromatography.[18]

Visualizing the Mechanism of Protection by Deuterated Linoleic Acid

The following diagram illustrates the process of lipid peroxidation and how deuteration of linoleic acid can inhibit this damaging cascade.

Lipid_Peroxidation_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_deuteration Inhibition by Deuteration ROS Reactive Oxygen Species (ROS) Lipid_Radical Lipid Radical (L•) ROS->Lipid_Radical H• abstraction PUFA Polyunsaturated Fatty Acid (Linoleic Acid) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ O2 Oxygen (O₂) O2->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + H• from another PUFA Lipid_Radical2 Lipid Radical (L•) Peroxyl_Radical->Lipid_Radical2 PUFA2 Another PUFA PUFA2->Lipid_Radical2 Deuterated_PUFA Deuterated Linoleic Acid (D-PUFA) Slower_Abstraction Slower D• abstraction (Kinetic Isotope Effect) Deuterated_PUFA->Slower_Abstraction ROS2 Reactive Oxygen Species (ROS) ROS2->Deuterated_PUFA

Caption: Inhibition of lipid peroxidation by deuterated linoleic acid.

Conclusion

Both this compound and deuterated linoleic acid are valuable tools for researchers. The choice between them depends critically on the intended application. For precise and accurate quantification of linoleic acid and its metabolites, This compound is the superior choice due to its chemical stability and identical chromatographic behavior to the native analyte. For tracing metabolic pathways and investigating the mechanisms of lipid peroxidation, deuterated linoleic acid is an indispensable tool, offering unique insights through the kinetic isotope effect. Understanding the distinct advantages of each compound will enable researchers to design more robust experiments and obtain higher quality data.

References

A Head-to-Head Comparison: Ethyl Linoleate-13C18 vs. 14C Labeled Ethyl Linoleate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, drug development, and life sciences, tracer studies are indispensable for elucidating the fate of molecules within biological systems. The choice between a stable isotope-labeled compound, such as Ethyl linoleate-13C18, and a radioisotope-labeled equivalent, like 14C labeled ethyl linoleate (B1235992), is a critical decision that profoundly impacts experimental design, data interpretation, and safety protocols. This guide provides an objective comparison of these two powerful research tools, supported by experimental data and detailed methodologies, to assist researchers in making an informed selection for their specific study needs.

Core Differences and Key Considerations

Ethyl linoleate, an ethyl ester of the essential fatty acid linoleic acid, plays a significant role in various physiological and pathological processes. Labeling this molecule with either the stable isotope Carbon-13 (¹³C) or the radioactive isotope Carbon-14 (¹⁴C) allows for its precise tracking and quantification in complex biological matrices.

This compound is a stable isotope-labeled compound where all 18 carbon atoms of the linoleic acid backbone are replaced with the non-radioactive ¹³C isotope. Its detection relies on the mass difference imparted by the heavier isotope, which is measured using mass spectrometry (MS).

14C labeled ethyl linoleate contains one or more Carbon-14 atoms, a radioisotope of carbon that undergoes beta decay. This radioactive decay is detected using methods such as liquid scintillation counting (LSC) or the more sensitive accelerator mass spectrometry (AMS).

The fundamental distinction lies in their nuclear properties: ¹³C is stable and poses no radiation risk, while ¹⁴C is radioactive and requires specialized handling and safety measures. This difference dictates their primary applications, with ¹³C-labeled compounds being favored for in vivo human studies, including those involving vulnerable populations like pregnant women and children, while the high sensitivity of ¹⁴C makes it a gold standard for preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Quantitative Data Comparison

The selection of an appropriate labeled compound often hinges on quantitative parameters such as sensitivity, detection limits, and cost. The following table summarizes the key performance characteristics of studies utilizing this compound and 14C labeled ethyl linoleate.

FeatureThis compound (Stable Isotope)14C Labeled Ethyl Linoleate (Radioisotope)
Detection Principle Mass-to-charge ratio differenceBeta particle emission from radioactive decay
Primary Detection Method Mass Spectrometry (GC-MS, LC-MS)[1][2]Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[3][4]
Sensitivity High, but generally lower than AMS for ¹⁴CExtremely high, especially with AMS[4][5]
Detection Limit Nanogram to picogram rangePicogram to femtogram range (LSC); Attogram range (AMS)[4]
Safety Non-radioactive, safe for human studies[6][7][8]Radioactive, requires licensed handling and disposal, potential radiation exposure[8]
Typical Applications Metabolic flux analysis, nutrient tracing in humans, in vivo lipid metabolism studies[1][9]ADME studies (Absorption, Distribution, Metabolism, Excretion), mass balance studies, microdosing studies[3]
Sample Throughput High with modern autosamplersCan be lower for LSC due to counting times
Cost High cost of labeled compound, moderate cost of analysisLower cost of ¹⁴C label, high cost of AMS instrumentation, disposal costs
Isotope Effect Minimal, generally considered biologically indistinguishable from unlabeled compoundMinimal, but the potential for isotope effects should be considered

Experimental Workflows

The experimental workflows for studies involving this compound and 14C labeled ethyl linoleate differ significantly, primarily due to their distinct detection methodologies.

experimental_workflows Comparative Experimental Workflows cluster_13C This compound Workflow cluster_14C 14C Labeled Ethyl Linoleate Workflow A Dosing (e.g., oral or intravenous administration of this compound) B Sample Collection (e.g., blood, tissue) A->B C Lipid Extraction B->C D Derivatization (for GC-MS) C->D E LC-MS or GC-MS Analysis C->E D->E F Data Analysis (Mass isotopomer distribution analysis) E->F G Dosing (e.g., oral or intravenous administration of 14C labeled ethyl linoleate) H Sample Collection (e.g., blood, urine, feces, tissues) G->H I Sample Preparation (e.g., homogenization, solubilization) H->I J Addition of Scintillation Cocktail I->J K Liquid Scintillation Counting (LSC) J->K L Data Analysis (Disintegrations per minute calculation) K->L

Caption: Comparative workflows for stable isotope and radioisotope tracer studies.

Experimental Protocols

Protocol 1: In Vivo Lipid Metabolism Study using this compound and LC-MS

Objective: To trace the incorporation of ethyl linoleate into various lipid species in plasma.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Tracer Administration: Mice are fasted for 4 hours and then administered a single oral gavage of this compound (10 mg/kg) dissolved in corn oil.

  • Sample Collection: Blood samples (approximately 50 µL) are collected via the tail vein into EDTA-coated tubes at 0, 30, 60, 120, and 240 minutes post-administration. Plasma is separated by centrifugation.

  • Lipid Extraction: Total lipids are extracted from 20 µL of plasma using a modified Bligh-Dyer method with a chloroform:methanol (2:1, v/v) solvent system containing an internal standard (e.g., heptadecanoic acid).

  • Sample Preparation: The lipid extract is dried under a stream of nitrogen and reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column is used for separation.

    • Mobile Phase: A gradient of mobile phase A (acetonitrile:water, 60:40 with 10 mM ammonium (B1175870) formate) and mobile phase B (isopropanol:acetonitrile, 90:10 with 10 mM ammonium formate) is employed.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is operated in positive ion mode.

    • Data Acquisition: Full scan MS data is acquired over a mass range of m/z 150-1200.

  • Data Analysis: The incorporation of ¹³C into different lipid species is determined by analyzing the mass isotopomer distribution of each lipid. The enrichment of ¹³C is calculated by correcting for the natural abundance of ¹³C.[10]

Protocol 2: Mass Balance Study using 14C Labeled Ethyl Linoleate and LSC

Objective: To determine the absorption, distribution, and excretion of ethyl linoleate.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Tracer Administration: Rats are administered a single oral dose of 14C labeled ethyl linoleate (1 mg/kg, 10 µCi/kg) in a suitable vehicle.

  • Sample Collection:

    • Urine and Feces: Collected at 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose.

    • Blood: Collected at specified time points via a cannulated vessel.

    • Tissues: At the end of the study (e.g., 96 hours), animals are euthanized, and major tissues (liver, adipose, muscle, brain, etc.) are collected.

  • Sample Preparation:

    • Urine: An aliquot is directly mixed with a liquid scintillation cocktail.

    • Feces and Tissues: Samples are homogenized and a portion is combusted in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and counted.

  • Liquid Scintillation Counting (LSC):

    • Samples are placed in scintillation vials with an appropriate scintillation cocktail.

    • The vials are counted in a liquid scintillation counter for a sufficient time to achieve statistical significance.

    • Quench correction is applied to account for any reduction in scintillation efficiency.

  • Data Analysis:

    • The radioactivity in each sample is expressed as disintegrations per minute (DPM).

    • The percentage of the administered dose recovered in urine, feces, and tissues is calculated to determine the mass balance.

Signaling Pathways and Logical Relationships

The metabolic fate of ethyl linoleate, whether labeled with ¹³C or ¹⁴C, involves its hydrolysis to linoleic acid and ethanol, followed by the incorporation of linoleic acid into various metabolic pathways.

metabolic_pathway cluster_main Metabolic Fate of Ethyl Linoleate EL Ethyl Linoleate (*C-labeled) H Hydrolysis EL->H LA Linoleic Acid (*C-labeled) H->LA E Ethanol H->E ACoA Acyl-CoA Synthetase LA->ACoA LA_CoA Linoleoyl-CoA (*C-labeled) ACoA->LA_CoA BetaOx Beta-Oxidation LA_CoA->BetaOx Ester Esterification LA_CoA->Ester AcetylCoA Acetyl-CoA (*C-labeled) BetaOx->AcetylCoA Lipids Complex Lipids (Triglycerides, Phospholipids, etc.) (*C-labeled) Ester->Lipids

Caption: Simplified metabolic pathway of ethyl linoleate.

Conclusion

The choice between this compound and 14C labeled ethyl linoleate is contingent upon the specific research question, available instrumentation, and regulatory and safety considerations. For studies requiring in vivo human metabolic tracing and detailed analysis of metabolic fluxes, the safety and analytical power of stable isotope labeling with mass spectrometry make this compound the superior choice. Conversely, for preclinical ADME and mass balance studies where utmost sensitivity is paramount for detecting trace amounts of the compound and its metabolites, the established use of 14C labeled ethyl linoleate with liquid scintillation counting or accelerator mass spectrometry remains the gold standard. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design robust and informative tracer studies.

References

Validating Ethyl Linoleate-13C18 Tracer Studies: A Comparative Guide to Complementary Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid metabolism is crucial for understanding disease pathology and developing effective therapeutic interventions. Stable isotope tracers, such as Ethyl linoleate-13C18, coupled with mass spectrometry, offer a powerful method for tracing the metabolic fate of fatty acids. However, the validation of these tracer studies with independent and complementary methods is paramount to ensure the robustness and reliability of the experimental findings.

This guide provides a comprehensive comparison of methods for validating this compound tracer results. We will explore alternative and complementary techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your research.

The Gold Standard: this compound Tracing with Mass Spectrometry

Stable isotope tracing with molecules like this compound has become a cornerstone of metabolic research. The incorporation of the heavy isotope, Carbon-13, into downstream metabolites allows for the precise tracking and quantification of fatty acid uptake, desaturation, elongation, and incorporation into complex lipids. Mass spectrometry (MS), in its various forms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical tool for detecting and quantifying these labeled species.

A typical workflow for an Ethyl linoleoleate-13C18 tracer experiment involves introducing the labeled fatty acid to a biological system (in vitro or in vivo) and then extracting and analyzing the lipid fractions at various time points.

cluster_0 Experimental Phase cluster_1 Analytical Phase Introduction of\nthis compound Introduction of This compound Incubation and\nMetabolic Processing Incubation and Metabolic Processing Introduction of\nthis compound->Incubation and\nMetabolic Processing Sample Collection\n(Cells/Tissues/Plasma) Sample Collection (Cells/Tissues/Plasma) Incubation and\nMetabolic Processing->Sample Collection\n(Cells/Tissues/Plasma) Lipid Extraction Lipid Extraction Sample Collection\n(Cells/Tissues/Plasma)->Lipid Extraction Derivatization\n(e.g., FAMEs for GC-MS) Derivatization (e.g., FAMEs for GC-MS) Lipid Extraction->Derivatization\n(e.g., FAMEs for GC-MS) Mass Spectrometry\n(GC-MS or LC-MS/MS) Mass Spectrometry (GC-MS or LC-MS/MS) Derivatization\n(e.g., FAMEs for GC-MS)->Mass Spectrometry\n(GC-MS or LC-MS/MS) Data Analysis\n(Isotopologue Distribution) Data Analysis (Isotopologue Distribution) Mass Spectrometry\n(GC-MS or LC-MS/MS)->Data Analysis\n(Isotopologue Distribution) Metabolic Flux\nQuantification Metabolic Flux Quantification Data Analysis\n(Isotopologue Distribution)->Metabolic Flux\nQuantification

Figure 1: General workflow for an this compound tracer experiment.

Complementary Validation Methods: A Comparative Overview

To ensure the accuracy of results obtained from this compound tracing, it is essential to employ orthogonal validation methods. These methods can confirm the observed metabolic activities and provide a more comprehensive understanding of the biological system. This section compares three key validation approaches: Fluorescent Fatty Acid Analogs, Genetic Manipulation (siRNA/CRISPR), and Radioisotope Tracing.

Method Principle Advantages Limitations Typical Application in Validation
This compound with MS Tracing the incorporation of a stable, heavy isotope into metabolites.High specificity and sensitivity; provides detailed information on metabolic pathways; non-radioactive.Requires expensive equipment (mass spectrometer); complex data analysis; potential for isotopic effects.Primary method for quantifying fatty acid metabolism.
Fluorescent Fatty Acid Analogs (e.g., BODIPY-Linoleate) Visualization of fatty acid uptake and localization using fluorescent microscopy.Provides spatial and temporal information in living cells; relatively high throughput.The fluorescent tag can alter the fatty acid's metabolism; phototoxicity; less quantitative than MS.Confirming cellular uptake and subcellular localization of linoleic acid.
Genetic Manipulation (siRNA/CRISPR) Knockdown or knockout of key enzymes in the fatty acid metabolism pathway.Directly tests the involvement of specific enzymes; can reveal novel pathway regulation.Off-target effects; compensatory mechanisms can mask the phenotype; requires well-characterized genetic targets.Validating the role of desaturases (e.g., FADS1/FADS2) and elongases in linoleic acid metabolism.
Radioisotope Tracing (e.g., 14C-Linoleic Acid) Detection of radioactivity to quantify the incorporation of a radiolabeled tracer.Extremely high sensitivity; well-established methodology.Use of radioactive materials requires special handling and disposal; provides less structural information than MS.Historically a gold standard, can be used to confirm overall metabolic rates determined by stable isotopes.

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of these methods in a single study are not always available. However, we can synthesize a comparative view based on typical results from the literature. The following table provides an example of how data from these different methods could be presented to validate a finding, for instance, the role of the FADS2 enzyme in linoleic acid desaturation.

Experimental Condition This compound Tracing (% Conversion to 18:3n-6) BODIPY-Linoleate Imaging (Mean Fluorescence Intensity) FADS2 Gene Expression (Relative to Control)
Control Cells 15.2 ± 2.1100 ± 121.0 ± 0.1
FADS2 siRNA 2.5 ± 0.895 ± 150.15 ± 0.05
FADS2 Overexpression 45.8 ± 5.3110 ± 188.2 ± 1.1

This table represents hypothetical data based on expected outcomes from published studies for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Tracing and Lipidomic Analysis

This protocol outlines the steps for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Labeling:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Prepare the labeling medium by supplementing the standard growth medium with 50 µM this compound complexed to fatty acid-free bovine serum albumin (BSA).

  • Remove the standard growth medium and replace it with the labeling medium.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Lipid Extraction:

  • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add a mixture of methanol (B129727):methyl-tert-butyl ether (MTBE) (1:3, v/v) to the cells and scrape them.

  • Transfer the cell suspension to a glass tube and vortex thoroughly.

  • Add water to induce phase separation and centrifuge to pellet the protein and separate the aqueous and organic phases.

  • Collect the lower organic phase containing the lipids.

3. Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS:

  • Dry the extracted lipids under a stream of nitrogen.

  • Add 14% boron trifluoride in methanol and heat at 100°C for 30 minutes.

  • After cooling, add water and hexane (B92381) to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

  • Inject the FAMEs into a GC-MS system equipped with a suitable column for fatty acid separation.

  • Use a temperature gradient to separate the different FAMEs.

  • Acquire mass spectra in full scan mode to identify the different fatty acids and their isotopologues.

5. Data Analysis:

  • Integrate the peak areas for the unlabeled (M+0) and labeled (M+18) linoleic acid and its metabolites.

  • Calculate the fractional isotopic enrichment to determine the extent of incorporation and conversion.

Protocol 2: Validation with BODIPY-Linoleate and Fluorescent Microscopy

This protocol describes how to visualize the uptake and localization of linoleic acid using a fluorescent analog.

1. Cell Preparation and Staining:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Prepare a staining solution of 5 µM BODIPY-Linoleate complexed to fatty acid-free BSA in serum-free medium.

  • Incubate the cells with the staining solution for 30 minutes at 37°C.

  • For co-localization studies, other organelle-specific fluorescent dyes can be added.

2. Live-Cell Imaging:

  • Wash the cells three times with pre-warmed PBS.

  • Add fresh, phenol (B47542) red-free medium to the cells.

  • Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for the BODIPY fluorophore (e.g., excitation ~495 nm, emission ~505 nm).

3. Image Analysis:

  • Quantify the mean fluorescence intensity per cell or within specific subcellular compartments using image analysis software (e.g., ImageJ, CellProfiler).

  • Compare the fluorescence intensity between different experimental conditions.

Protocol 3: Validation by siRNA-mediated Knockdown of FADS2

This protocol details how to validate the role of the FADS2 enzyme in linoleic acid metabolism.

1. siRNA Transfection:

  • Seed cells at a density that will result in 50-70% confluency at the time of transfection.

  • Prepare the siRNA transfection complexes according to the manufacturer's instructions using a suitable transfection reagent.

  • Add the siRNA complexes to the cells and incubate for 48-72 hours. Use a non-targeting siRNA as a negative control.

2. Validation of Knockdown:

  • After the incubation period, harvest a subset of the cells to validate the knockdown efficiency of FADS2 using quantitative real-time PCR (qRT-PCR) or Western blotting.

3. This compound Tracing:

  • In the remaining cells, perform the this compound tracing experiment as described in Protocol 1.

  • Compare the conversion of 13C18-linoleic acid to its desaturated products in the control and FADS2 knockdown cells.

Signaling Pathways and Logical Relationships

Understanding the metabolic pathways involved is crucial for interpreting tracer data. The following diagram illustrates the key steps in the metabolism of linoleic acid and the points at which validation methods can be applied.

cluster_0 Cellular Uptake cluster_1 Metabolic Pathway Ethyl_linoleate_13C18 This compound (extracellular) Cellular_Uptake Cellular Uptake (Fatty Acid Transporters) Ethyl_linoleate_13C18->Cellular_Uptake Validation_Fluorescence Validation: BODIPY-Linoleate Imaging Cellular_Uptake->Validation_Fluorescence Linoleic_Acid_13C18 Linoleic Acid-13C18 (18:2n-6) Cellular_Uptake->Linoleic_Acid_13C18 Desaturation_1 Δ6-Desaturation (FADS2) Linoleic_Acid_13C18->Desaturation_1 Validation_siRNA Validation: FADS2 siRNA/CRISPR Desaturation_1->Validation_siRNA Gamma_Linolenic_Acid_13C18 γ-Linolenic Acid-13C18 (18:3n-6) Desaturation_1->Gamma_Linolenic_Acid_13C18 Elongation Elongation (ELOVL) Gamma_Linolenic_Acid_13C18->Elongation DGLA_13C18 Dihomo-γ-linolenic Acid-13C18 (20:3n-6) Elongation->DGLA_13C18 Desaturation_2 Δ5-Desaturation (FADS1) DGLA_13C18->Desaturation_2 Arachidonic_Acid_13C18 Arachidonic Acid-13C18 (20:4n-6) Desaturation_2->Arachidonic_Acid_13C18 Incorporation_into_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Arachidonic_Acid_13C18->Incorporation_into_Lipids Esterification

Figure 2: Metabolic pathway of linoleic acid and points of validation.

A Comparative Guide to the Cross-Validation of Ethyl Linoleate-13C18 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical techniques for the quantification of ethyl linoleate (B1235992) using Ethyl linoleate-13C18 as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and drug development. This document presents a cross-validation of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific applications.

Introduction to this compound Quantification

Ethyl linoleate is a fatty acid ethyl ester (FAEE) that serves as a biomarker for alcohol consumption and is implicated in alcohol-induced organ damage. This compound is a stable isotope-labeled version of ethyl linoleate, where all 18 carbon atoms are replaced with the 13C isotope. Its chemical properties are nearly identical to the unlabeled ethyl linoleate, making it an ideal internal standard for quantification by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

Methodology Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of small molecules. However, they differ in their principles of separation, sample preparation requirements, and instrument configurations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like ethyl linoleate, a chemical derivatization step is necessary to increase their volatility. This method offers high chromatographic resolution and is a robust and widely used technique for FAEE analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, thus eliminating the need for derivatization. The use of a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the quantification of fatty acid ethyl esters, including ethyl linoleate, based on data from various validation studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.998[1][2]> 0.99[3][4]
Limit of Quantification (LOQ) 5 - 25 ng/g[5]25 - 50 ng/g[6][7]
Intra-day Precision (%RSD) ≤ 12.03 %[1][2]< 15 %[6][7]
Inter-day Precision (%RSD) ≤ 11.34 %[1][2]< 15 %[6][7]
Accuracy (% Recovery) 80.23 - 115.41 %[1][2]89.1 - 109 %[5]
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies for the quantification of ethyl linoleate using this compound as an internal standard by GC-MS and LC-MS/MS are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation & Extraction:

    • To a 100 mg sample (e.g., meconium), add a known amount of this compound internal standard.[5]

    • Homogenize the sample in methanol.[5]

    • Perform liquid-liquid extraction with hexane (B92381) to isolate the FAEEs.[5]

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization (Transesterification):

    • Reconstitute the dried extract in a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 80°C for 1 hour to convert the fatty acid ethyl esters to fatty acid methyl esters (FAMEs).

    • After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane.

    • Evaporate the hexane layer to dryness and reconstitute in a suitable solvent (e.g., isooctane) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Oven Program: Initial temperature of 70°C, hold for 3 min, ramp to 100°C at 5°C/min, hold for 1 min, then ramp to 246°C at 120°C/min and hold for 3 min.[1]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethyl linoleate and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation & Extraction:

    • To a 100 mg sample, add a known amount of this compound internal standard.[6][7]

    • Homogenize the sample in methanol.[6][7]

    • Perform liquid-liquid extraction with hexane.

    • The supernatant is then further purified using solid-phase extraction (SPE).[6][7]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: Poroshell 120 EC-C8 (2.1 × 150 mm, 2.7 µm) or similar.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 82% B, increase to 90% B over 6 min, then to 100% B in 1 min and hold for 4 min.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ethyl linoleate and this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS quantification of ethyl linoleate.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + This compound Homogenization Homogenization (Methanol) Sample->Homogenization LLE Liquid-Liquid Extraction (Hexane) Homogenization->LLE Evaporation1 Evaporation LLE->Evaporation1 Derivatization Derivatization (Transesterification) Evaporation1->Derivatization Extraction2 Extraction (Hexane) Derivatization->Extraction2 Evaporation2 Evaporation & Reconstitution Extraction2->Evaporation2 GC_MS GC-MS Analysis Evaporation2->GC_MS Data Data Acquisition (SIM Mode) GC_MS->Data Quantification Quantification Data->Quantification

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + This compound Homogenization Homogenization (Methanol) Sample->Homogenization LLE Liquid-Liquid Extraction (Hexane) Homogenization->LLE SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data Data Acquisition (MRM Mode) LC_MS_MS->Data Quantification Quantification Data->Quantification

References

A Comparative Guide to the Application of Ethyl Linoleate-13C18 in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl linoleate-13C18 as an internal standard in lipidomics, evaluating its performance against other commonly used alternatives. Detailed experimental protocols and visual representations of relevant biological pathways are included to support your research and development endeavors.

Performance Comparison: The Advantage of 13C-Labeling

In mass spectrometry-based quantitative analysis, the choice of internal standard is critical for achieving accurate and reproducible results. Isotopically labeled internal standards are the gold standard, and among these, 13C-labeled compounds like this compound offer distinct advantages over their deuterated (²H-labeled) counterparts.

Stable carbon-13 (¹³C) isotopes are incorporated into the backbone of the molecule, making them exceptionally stable and less prone to isotopic exchange or scrambling. This inherent stability ensures that the internal standard behaves nearly identically to the endogenous analyte throughout sample preparation and analysis, providing a more accurate correction for variations. In contrast, deuterium (B1214612) labels can sometimes be lost or exchanged, potentially compromising the accuracy of quantification. Furthermore, ¹³C-labeled standards co-elute perfectly with the native analyte without the chromatographic shifts that can sometimes be observed with deuterated standards, simplifying data analysis and improving precision.

While deuterated standards are often more readily available and less expensive, the superior analytical performance of ¹³C-labeled standards makes them the preferred choice for applications demanding the highest accuracy and reliability.

Quantitative Performance Data
AnalyteInternal StandardLLOQ (ng/mL)Linearity (r²)Accuracy (% Bias)Precision (% RSD)Reference
Ethyl MyristateD5-Ethyl Myristate15>0.99-2.0 to 12.3<15[1]
Ethyl PalmitateD5-Ethyl Palmitate37>0.99-2.0 to 12.3<15[1]
Ethyl Linoleate (B1235992) D5-Ethyl Oleate 25-50 >0.990 -2.0 to 12.3 <15 [2]
Ethyl OleateD5-Ethyl Oleate25>0.99-2.0 to 12.3<15[1]
Ethyl StearateD5-Ethyl Stearate25>0.99-2.0 to 12.3<15[1]

Note: The data presented is for deuterated internal standards as a proxy for the performance of ¹³C-labeled standards due to the lack of directly comparable published data for this compound.

Experimental Protocols

Below is a detailed experimental protocol for the quantification of fatty acid ethyl esters in a biological matrix, adapted from a validated LC-MS/MS method. This protocol can be modified to incorporate this compound as an internal standard.

Sample Preparation: Extraction of Fatty Acid Ethyl Esters from Meconium

This protocol is adapted from a method for the analysis of FAEEs in meconium.[2]

  • Sample Homogenization : Homogenize 100 mg of meconium in methanol.

  • Internal Standard Spiking : Add a known concentration of this compound (dissolved in an appropriate solvent) to the homogenate.

  • Centrifugation : Centrifuge the sample to pellet solid debris.

  • Supernatant Division : Divide the supernatant for separate extraction of FAEEs and other potential analytes if necessary.

  • Solid Phase Extraction (SPE) : Apply the supernatant intended for FAEE analysis to an appropriate SPE column for analyte cleanup and concentration.

  • Elution : Elute the FAEEs from the SPE column using a suitable solvent.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a representative method for the analysis of FAEEs.[1]

  • Liquid Chromatography (LC) :

    • Column : A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase A : Water with a suitable modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Mobile Phase B : Acetonitrile/Isopropanol mixture.

    • Gradient : A gradient elution is employed to separate the different FAEEs.

    • Flow Rate : Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for each FAEE and the internal standard are monitored. For Ethyl linoleate, a representative transition would be monitored. For this compound, the precursor ion would be shifted by the mass of the incorporated isotopes.

Signaling and Metabolic Pathways

To visualize the biological context of ethyl linoleate and its precursor, linoleic acid, the following diagrams illustrate a key signaling pathway and the metabolic fate of linoleic acid.

Linoleic_Acid_Metabolism Linoleic Acid Linoleic Acid Arachidonic Acid Arachidonic Acid Linoleic Acid->Arachidonic Acid Elongation & Desaturation Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Pathway Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Pathway Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid->Epoxyeicosatrienoic Acids (EETs) CYP450 Pathway Hydroxyeicosatetraenoic Acids (HETEs) Hydroxyeicosatetraenoic Acids (HETEs) Arachidonic Acid->Hydroxyeicosatetraenoic Acids (HETEs) CYP450 Pathway Thromboxanes Thromboxanes Prostaglandins->Thromboxanes

Linoleic Acid Metabolic Pathway

References

A Comparative Guide to Isotopic Labels for Linoleic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic label for linoleic acid is a critical decision that can significantly impact the accuracy and interpretation of experimental results. This guide provides a comprehensive comparative analysis of commonly used isotopic labels, focusing on deuterium (B1214612) (²H or D) and carbon-13 (¹³C), supported by experimental data and detailed protocols.

Stable isotope-labeled linoleic acid serves as an invaluable tool in metabolic research, enabling precise tracing of its absorption, distribution, metabolism, and excretion (ADME). The choice between different isotopic labels, however, is not trivial and depends on the specific research question, analytical methodology, and budget. This guide will delve into the key characteristics of deuterium and carbon-13 labeled linoleic acid to aid in making an informed decision.

Comparative Analysis of Isotopic Labels

The primary isotopes used for labeling linoleic acid are the stable isotopes deuterium (²H) and carbon-13 (¹³C). Each offers distinct advantages and disadvantages that researchers must consider.

FeatureDeuterium (²H or D) Labeled Linoleic AcidCarbon-13 (¹³C) Labeled Linoleic Acid
Kinetic Isotope Effect (KIE) Can exhibit a significant KIE, especially when labeling occurs at or near a site of bond cleavage (e.g., bis-allylic positions). This can slow down enzymatic reactions and oxidation rates.[1][2][3][4][5]Generally exhibits a negligible KIE, as the mass difference between ¹²C and ¹³C is smaller and less likely to affect reaction rates. This makes it a more "silent" tracer for metabolic pathways.
Label Stability Deuterium labels on fatty acids may be lost during metabolic processes like desaturation.[6] There is also a risk of deuterium exchange in protic solutions during storage.[6]¹³C labels are covalently bonded within the carbon skeleton and are generally more stable, with a lower risk of loss or exchange during metabolic transformations.
Analytical Considerations Deuterium labeling can sometimes lead to a shift in chromatographic retention time compared to the unlabeled analog, which needs to be accounted for in LC-MS analysis.[6]¹³C-labeled compounds typically co-elute with their unlabeled counterparts, simplifying data analysis.
Cost Generally less expensive to synthesize compared to their ¹³C-labeled counterparts.[7]Typically more expensive due to the higher cost of the starting materials and more complex synthesis routes.[7]
Common Applications Studying lipid peroxidation, investigating kinetic isotope effects, and as internal standards in mass spectrometry.[2][3]Metabolic flux analysis, tracing the fate of carbon atoms through metabolic pathways, and as internal standards in mass spectrometry.[8][9]

Experimental Protocols

Protocol: Analysis of Linoleic Acid Metabolism using a ¹³C-Labeled Tracer and GC-MS

This protocol provides a general framework for tracing the metabolism of linoleic acid in a biological system, such as cell culture or in vivo animal models.

1. Administration of ¹³C-Linoleic Acid:

  • For cell culture: Supplement the culture medium with a known concentration of uniformly labeled ¹³C₁₈-linoleic acid.

  • For animal studies: Administer a single bolus of ¹³C₁₈-linoleic acid orally or via injection.[10]

2. Sample Collection:

  • Collect biological samples (e.g., plasma, tissues, cells) at various time points after administration.

3. Lipid Extraction:

  • Homogenize tissue samples or pellet cells.

  • Extract total lipids using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.

  • Add a deuterated internal standard (e.g., d4-linoleic acid) to the extraction solvent to control for extraction efficiency and instrument variability.[11]

4. Saponification and Derivatization:

  • Saponify the lipid extract using methanolic NaOH to release free fatty acids.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

5. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column for fatty acid separation.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragments of both the unlabeled and ¹³C-labeled linoleic acid and its metabolites.

6. Data Analysis:

  • Quantify the amount of ¹³C-labeled linoleic acid and its metabolites by comparing their peak areas to that of the internal standard.

  • Calculate the tracer/tracee ratio to determine the incorporation of the labeled linoleic acid into different lipid pools.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the application of isotopically labeled linoleic acid, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Linoleic_Acid_Metabolism LA Linoleic Acid (18:2n-6) (Isotopically Labeled) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX, LOX enzymes

Caption: Metabolic pathway of linoleic acid to arachidonic acid and eicosanoids.

Experimental_Workflow cluster_experiment In Vivo / In Vitro Experiment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Tracer Administration Administer Isotopically Labeled Linoleic Acid Sample Collection Collect Biological Samples (Plasma, Tissues, Cells) Tracer Administration->Sample Collection Lipid Extraction Extract Total Lipids Sample Collection->Lipid Extraction Derivatization Prepare Fatty Acid Methyl Esters (FAMEs) Lipid Extraction->Derivatization MS Analysis GC-MS or LC-MS Analysis Derivatization->MS Analysis Data Processing Quantify Labeled and Unlabeled Species MS Analysis->Data Processing Metabolic Insights Determine Metabolic Flux and Pathway Activity Data Processing->Metabolic Insights

Caption: A typical experimental workflow for a metabolic tracing study.

References

Unveiling Metabolic Fates: The Advantages of Ethyl Linoleate-¹³C₁₈ in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, the choice of tracer is a critical determinant of experimental success. Ethyl linoleate-¹³C₁₈, a stable isotope-labeled fatty acid, has emerged as a powerful tool for elucidating the intricate pathways of lipid metabolism. This guide provides an objective comparison of Ethyl linoleate-¹³C₁₈ with other commonly used tracers, supported by experimental data, detailed methodologies, and visual representations of its metabolic journey.

At a Glance: Ethyl linoleate-¹³C₁₈ vs. Alternative Tracers

Stable isotope tracers are indispensable for tracking the absorption, distribution, metabolism, and excretion of molecules within a biological system. The primary alternatives to ¹³C-labeling are deuterium (B1214612) (²H) and radioactive carbon-¹⁴C labeling. While each has its applications, Ethyl linoleate-¹³C₁₈ offers a unique combination of safety, analytical precision, and biological relevance.

FeatureEthyl linoleate-¹³C₁₈Deuterated (²H) Linoleate (B1235992)Radioactive (¹⁴C) Linoleate
Detection Method Mass Spectrometry (MS)Mass Spectrometry (MS)Scintillation Counting, Autoradiography
Safety Non-radioactive, safe for human studiesNon-radioactive, generally safeRadioactive, requires specialized handling and disposal
Isotope Effect Minimal to none in most biological systems[1]Potential for kinetic isotope effects, which may alter metabolic ratesMinimal, but safety concerns often preclude its use in humans
Analytical Precision High precision and resolution with LC-MS/MS, allowing for detailed metabolite identificationHigh precision with MS, but potential for overlapping signals with endogenous moleculesHigh sensitivity, but lower resolution for metabolite identification
Structural Integrity ¹³C atoms do not alter the chemical properties of the moleculeDeuterium's heavier mass can sometimes influence chemical reactivity¹⁴C decay can lead to molecular damage over time
Cost Generally higher than deuterated but lower than custom ¹⁴C synthesisGenerally lower cost than ¹³C-labeled compoundsHigh cost associated with synthesis, handling, and disposal

Quantitative Comparison: Minimal Isotope Effect with ¹³C Labeling

A key consideration when selecting a tracer is the potential for an "isotope effect," where the difference in mass between the isotope and the natural atom alters the rate of chemical reactions. A study directly comparing the in vivo metabolism of deuterium-labeled and uniformly ¹³C-labeled linoleic and alpha-linolenic acids in rats found no significant differences in the plasma concentrations of the parent fatty acids or their metabolites 24 hours after administration[1]. This suggests that for studying the overall metabolic fate of linoleic acid, Ethyl linoleate-¹³C₁₈ provides data comparable to its deuterated counterpart, with the advantage of a lower theoretical risk of kinetic isotope effects influencing enzymatic processes[1].

The Metabolic Journey of Ethyl Linoleate

Once introduced into a biological system, ethyl linoleate is hydrolyzed to linoleic acid. The ¹³C₁₈-labeled linoleic acid then enters the endogenous pool and undergoes a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid. These PUFAs are subsequently incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters, or are metabolized to form signaling molecules like eicosanoids.

Linoleic_Acid_Metabolism cluster_ingestion Cellular Uptake and Activation cluster_elongation_desaturation Elongation and Desaturation Pathway cluster_incorporation Incorporation into Complex Lipids cluster_eicosanoids Eicosanoid Synthesis Ethyl linoleate-13C18 This compound Linoleic Acid-13C18 Linoleic Acid-13C18 This compound->Linoleic Acid-13C18 Esterase Linoleoyl-CoA-13C18 Linoleoyl-CoA-13C18 Linoleic Acid-13C18->Linoleoyl-CoA-13C18 Acyl-CoA Synthetase gamma-Linolenic Acid-13C18 gamma-Linolenic Acid-13C18 Linoleoyl-CoA-13C18->gamma-Linolenic Acid-13C18 Δ6-desaturase Phospholipids-13C Phospholipids-13C Linoleoyl-CoA-13C18->Phospholipids-13C Triglycerides-13C Triglycerides-13C Linoleoyl-CoA-13C18->Triglycerides-13C Cholesterol Esters-13C Cholesterol Esters-13C Linoleoyl-CoA-13C18->Cholesterol Esters-13C Dihomo-gamma-linolenic Acid-13C20 Dihomo-gamma-linolenic Acid-13C20 gamma-Linolenic Acid-13C18->Dihomo-gamma-linolenic Acid-13C20 Elongase Arachidonic Acid-13C20 Arachidonic Acid-13C20 Dihomo-gamma-linolenic Acid-13C20->Arachidonic Acid-13C20 Δ5-desaturase Prostaglandins-13C Prostaglandins-13C Arachidonic Acid-13C20->Prostaglandins-13C COX enzymes Leukotrienes-13C Leukotrienes-13C Arachidonic Acid-13C20->Leukotrienes-13C LOX enzymes

Caption: Metabolic pathway of Ethyl linoleate-¹³C₁₈.

Experimental Protocols

The following protocols provide a general framework for in vivo and in vitro studies using Ethyl linoleate-¹³C₁₈. Specific parameters may need to be optimized based on the experimental model and research question.

In Vivo Tracer Administration and Sample Collection (Rodent Model)
  • Tracer Formulation: Prepare a dosing solution of Ethyl linoleate-¹³C₁₈ in a suitable vehicle, such as corn oil, for oral gavage. The concentration should be determined based on the desired tracer-to-tracee ratio.

  • Animal Dosing: Administer the formulated Ethyl linoleate-¹³C₁₈ to the animals via oral gavage.

  • Sample Collection: At predetermined time points, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes. Euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, brain). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis. Plasma can be separated from blood by centrifugation and stored at -80°C.

In Vitro Cell Culture Labeling
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing the base medium with a known concentration of Ethyl linoleate-¹³C₁₈ complexed to fatty acid-free bovine serum albumin (BSA).

  • Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and incubate the cells with the labeling medium for the desired period.

  • Cell Harvesting: After the labeling period, wash the cells with ice-cold PBS to remove any remaining labeling medium. Scrape the cells in an appropriate buffer for subsequent lipid extraction.

Lipid Extraction and Sample Preparation for LC-MS/MS Analysis
  • Lipid Extraction: Perform a total lipid extraction from plasma, tissue homogenates, or cell pellets using a modified Bligh-Dyer or Folch method with a solvent system such as chloroform:methanol.

  • Internal Standards: Add a mixture of appropriate internal standards (e.g., deuterated lipid species) to the samples before extraction to correct for variations in extraction efficiency and instrument response.

  • Hydrolysis (Optional): To analyze the total fatty acid pool, perform an alkaline hydrolysis of the lipid extract to release the fatty acids from complex lipids.

  • Derivatization (Optional): Depending on the analytical method, derivatization of fatty acids may be performed to improve chromatographic separation and ionization efficiency.

  • Sample Reconstitution: Dry the final lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the lipid species using a reverse-phase C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/isopropanol.

  • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode for fatty acid analysis. Use multiple reaction monitoring (MRM) for targeted quantification of ¹³C-labeled and unlabeled linoleic acid and its metabolites.

  • Data Analysis: Quantify the abundance of ¹³C-labeled analytes by comparing their peak areas to those of the corresponding unlabeled species and internal standards. Calculate the tracer-to-tracee ratio to determine the incorporation of the labeled linoleic acid into different lipid pools.

Conclusion

Ethyl linoleate-¹³C₁₈ offers significant advantages for researchers studying lipid metabolism. Its non-radioactive nature, minimal isotope effect, and high analytical precision make it a superior choice for a wide range of applications, from basic research to preclinical drug development. By providing a clear and unambiguous way to trace the metabolic fate of linoleic acid, this powerful tool enables a deeper understanding of the complex roles lipids play in health and disease.

References

Navigating the Nuances of Lipid Metabolism: A Comparison Guide to Ethyl Linoleate-13C18 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Landscape of Reproducibility

The reproducibility of Ethyl linoleate-13C18 tracer studies is influenced by a combination of analytical precision, experimental protocol consistency, and inherent biological variability. While direct inter-laboratory comparison studies for this specific tracer are not extensively published, data from analytical validations of ethyl linoleate (B1235992) measurement and studies on other fatty acid tracers offer valuable insights into expected performance and key areas for methodological scrutiny.

Analytical Precision: A Look at the Data

The precision of the analytical method used to measure the enrichment of this compound is a cornerstone of reproducible tracer studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. While data on the reproducibility of isotopic enrichment measurements for this compound are scarce, the precision of quantifying the unlabeled (endogenous) molecule provides a strong indication of the analytical platform's stability and performance.

ParameterMethodAnalyteReported Precision (Coefficient of Variation - CV)Key Considerations
Instrument Precision GC-MSFatty Acid Ethyl Esters (including ethyl palmitate, oleate, stearate)< 1% (0.3% - 0.7%)[1][2]Represents the baseline precision of the analytical instrument itself, excluding sample preparation variability.
Intra-Assay Precision GC-MSTotal Fatty Acid Ethyl Esters< 7%[1][2]Reflects the variability of measurements within the same analytical run, including sample preparation steps.
Between-Day Imprecision LC-MS/MSFatty Acid Ethyl Esters (including ethyl linoleate)< 15%[3]Indicates the variability of measurements across different days, accounting for day-to-day operational differences.

This table summarizes available data on the analytical precision for measuring fatty acid ethyl esters. While not specific to isotopic enrichment, it provides a reasonable expectation for the analytical component of a tracer study.

Experimental Protocols: A Blueprint for Consistency

Standardized and meticulously documented experimental protocols are critical for minimizing variability and enhancing the comparability of findings across studies. Below is a generalized protocol for an in vivo this compound tracer study, highlighting key steps where consistency is crucial.

Generalized Experimental Protocol for an in vivo this compound Tracer Study

1. Subject/Animal Preparation:

  • Fasting: Subjects or animals are typically fasted overnight to achieve a baseline metabolic state. The duration of fasting should be consistent across all study arms.
  • Acclimatization: For animal studies, an acclimatization period to the housing and handling conditions is essential to minimize stress-induced metabolic changes.

2. Tracer Administration:

  • Tracer Formulation: this compound is typically dissolved in a suitable vehicle for administration (e.g., in a lipid emulsion for intravenous infusion or mixed with a meal for oral studies). The composition and volume of the vehicle must be uniform.
  • Route of Administration: The route (e.g., oral gavage, intravenous infusion) must be consistent and accurately executed. For infusion studies, a constant infusion rate is critical.
  • Dosage: The dose of the tracer should be carefully calculated based on the subject's body weight or other relevant parameters and administered precisely.

3. Sample Collection:

  • Timing: A strict and consistent schedule for blood or tissue sample collection is paramount to capture the dynamic changes in tracer enrichment over time.
  • Sample Handling: Collected samples (e.g., plasma, tissues) must be processed immediately (e.g., centrifugation to separate plasma) and stored under appropriate conditions (typically -80°C) to prevent lipid degradation. The addition of antioxidants like BHT may be necessary.

4. Lipid Extraction and Derivatization:

  • Extraction Method: A validated lipid extraction method (e.g., Folch or Bligh-Dyer) should be used consistently. The choice of solvents and their volumes must be precise.
  • Derivatization: For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs). The derivatization reaction conditions (reagents, temperature, time) need to be tightly controlled.

5. Analytical Measurement (GC-MS or LC-MS/MS):

  • Instrumentation: The same instrument and analytical column should be used for all samples within a study.
  • Method Validation: The analytical method should be validated for parameters such as linearity, precision, accuracy, and limit of detection for the specific isotopologues of interest.
  • Quality Control: Inclusion of quality control samples with known isotopic enrichment at different levels (low, medium, high) in each analytical run is essential to monitor instrument performance and assay consistency.

6. Data Analysis:

  • Isotopic Enrichment Calculation: The mole percent excess (MPE) or atom percent excess (APE) of 13C is calculated from the mass spectra of the analyte. The method for this calculation should be applied consistently.
  • Kinetic Modeling: The choice of kinetic model to analyze the tracer enrichment data should be appropriate for the study design and biological question.

Visualizing the Workflow and Key Relationships

To better understand the flow of a typical tracer study and the factors influencing its reproducibility, the following diagrams are provided.

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Subject_Prep Subject Preparation (Fasting, Acclimatization) Tracer_Admin Tracer Administration (Formulation, Dosing) Subject_Prep->Tracer_Admin Sample_Collection Sample Collection (Timing, Handling) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing (Enrichment Calculation) MS_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling Data_Processing->Kinetic_Modeling Interpretation Interpretation of Results Kinetic_Modeling->Interpretation

A generalized workflow for this compound tracer studies.

Factors_Influencing_Reproducibility cluster_sources Sources of Variability cluster_analytical_factors cluster_experimental_factors cluster_biological_factors Reproducibility Reproducibility of Tracer Study Analytical Analytical Variability Reproducibility->Analytical Experimental Experimental Protocol Variability Reproducibility->Experimental Biological Biological Variability Reproducibility->Biological Instrument_Drift Instrument Drift Analytical->Instrument_Drift Sample_Prep_Inconsistency Sample Prep Inconsistency Analytical->Sample_Prep_Inconsistency Calibration_Errors Calibration Errors Analytical->Calibration_Errors Dosing_Inaccuracy Dosing Inaccuracy Experimental->Dosing_Inaccuracy Timing_Deviations Timing Deviations Experimental->Timing_Deviations Sample_Handling_Issues Sample Handling Issues Experimental->Sample_Handling_Issues Inter_Individual_Variation Inter-Individual Variation Biological->Inter_Individual_Variation Diurnal_Rhythms Diurnal Rhythms Biological->Diurnal_Rhythms Dietary_Effects Dietary Effects Biological->Dietary_Effects

Key factors influencing the reproducibility of tracer studies.

Addressing the Alternatives and Ensuring Comparability

While this compound is a powerful tool, researchers may consider other fatty acid tracers depending on the specific metabolic pathway of interest. For instance, tracers of saturated fatty acids (e.g., 13C-palmitate) or omega-3 fatty acids (e.g., 13C-alpha-linolenic acid) can provide complementary information. The choice of tracer should be guided by the biological question.

To ensure the comparability of results, especially when synthesizing data from different studies, researchers should critically evaluate the methodologies employed. Key points of comparison include:

  • Tracer administration protocol: Was it a bolus dose or a continuous infusion? What was the vehicle and route of administration?

  • Sampling schedule: Were the time points for sample collection comparable?

  • Analytical method: Was GC-MS or LC-MS/MS used? What were the reported validation parameters?

  • Subject population: Were there significant differences in the age, sex, or health status of the study participants? As one study noted, the variance in meal fatty acid uptake can be greater in women than in men, though the menstrual cycle phase did not have a major effect[4].

Conclusion: A Path Towards More Reproducible Research

Achieving high reproducibility in this compound tracer studies is an attainable goal through the implementation of rigorous, standardized protocols and a thorough understanding of the potential sources of variability. While a lack of direct comparative studies necessitates a careful, synthesized approach to data interpretation, the available analytical validation data provide confidence in the underlying measurement techniques. By adhering to best practices in experimental design, execution, and analysis, the scientific community can continue to leverage the power of stable isotope tracers to unravel the complexities of lipid metabolism and its role in health and disease.

References

A Comparative Guide to the Inter-Laboratory Analysis of Ethyl Linoleate-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of Ethyl linoleate-¹³C₁₈, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantification of fatty acids and their esters. While direct inter-laboratory comparison studies for Ethyl linoleate-¹³C₁₈ are not publicly available, this document synthesizes data from various validated analytical methods to provide a baseline for performance expectations and methodological selection. Ethyl linoleate-¹³C₁₈ is widely used as an internal standard in quantitative analysis via Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

Methodology Comparison

The quantification of fatty acid ethyl esters (FAEEs), including ethyl linoleate, in biological matrices is predominantly achieved through GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and involves specific sample preparation protocols.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a conventional and robust technique for FAEE analysis. It often requires derivatization of the analytes to enhance their volatility and thermal stability. A common derivatization agent is pentafluorobenzyl (PFB) bromide for fatty acids, which are then analyzed via negative ion chemical ionization GC-MS[3][4]. For direct analysis of FAEEs, a derivatization step may not be necessary, but careful optimization of chromatographic conditions is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence due to its high sensitivity, selectivity, and reduced need for derivatization[5]. It allows for the direct analysis of FAEEs in complex biological samples. The use of multiple reaction monitoring (MRM) enhances the specificity of detection and quantification[5].

Quantitative Performance Data

The following table summarizes the performance characteristics of various methods reported for the analysis of fatty acid ethyl esters and related compounds. These values can serve as a benchmark for laboratories establishing their own analytical protocols for Ethyl linoleate-¹³C₁₈.

ParameterGC-MS (FAEEs in Meconium)[6]LC-MS/MS (FAEEs in Meconium)[7]LC-MS (Fatty Acids in Plasma & Oils)[8][9]
Limit of Detection (LOD) 0.8 - 7.5 ng/gNot explicitly stated for individual FAEEs5 - 100 nM
Limit of Quantification (LOQ) 5 - 25 ng/g25 - 50 ng/gNot explicitly stated, but method is sensitive
Linearity (r²) > 0.99Not explicitly stated, but calibration curves used> 0.999[5]
Accuracy 93.8 - 107%Mean bias < 15%Consistent with GC-FID analysis
Precision (Repeatability) 3.5 - 9.7%Between-day imprecision < 15%Intra-day: ≤ 10% (plasma), ≤ 15% (oils)
Recovery 89.1 - 109%51.2 - 96.5%Not explicitly stated

Note: The data presented is for a range of fatty acid ethyl esters or fatty acids and not specifically for Ethyl linoleate-¹³C₁₈. However, it provides a reasonable expectation of performance for similar analytes.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of fatty acid ethyl esters in biological samples.

Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters in Biological Specimens

This protocol is adapted from a method for the extraction and quantification of FAEEs[10].

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, meconium) in a suitable solvent. Acetone is recommended to avoid non-enzymatic formation of ethyl esters that can occur with alcohol-based solvents[10].

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing the FAEEs. A common solvent system is petroleum ether:diethyl ether:acetic acid (75:5:1)[10].

  • Purification (Optional): If necessary, use thin-layer chromatography (TLC) on silica (B1680970) gel to further purify the FAEE fraction.

  • GC-MS Analysis: Inject the purified extract into a GC-MS system. The instrument is typically operated in selective ion monitoring (SIM) mode for quantification[6].

Protocol 2: LC-MS/MS Analysis of Fatty Acid Ethyl Esters in Meconium

This protocol is based on a validated method for the simultaneous analysis of multiple alcohol biomarkers[7].

  • Sample Preparation: Weigh 100 mg of the meconium sample and homogenize it in methanol.

  • Internal Standard Spiking: Add a solution containing the deuterated internal standards, including a known concentration of Ethyl linoleate-¹³C₁₈.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Solid-Phase Extraction (SPE): Apply the supernatant to an SPE column to clean up the sample and concentrate the analytes.

  • Elution and Reconstitution: Elute the FAEEs from the SPE column, evaporate the solvent, and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in MRM mode for detection and quantification.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of Ethyl linoleate-¹³C₁₈ as an internal standard in a biological matrix.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) is_spike Spike with Ethyl linoleate-13C18 (Internal Standard) sample->is_spike 1. Internal Standard Addition homogenize Homogenization & Lipid Extraction is_spike->homogenize 2. Sample Preparation cleanup Sample Cleanup (e.g., SPE, LLE) homogenize->cleanup 3. Purification analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis 4. Analysis data Data Processing & Quantification analysis->data 5. Result Calculation

Caption: Generalized workflow for quantitative analysis using Ethyl linoleate-¹³C₁₈.

References

A Comparative Guide to the Biological Equivalence of Ethyl Linoleate-13C18 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl linoleate-13C18 and other common internal standards used in the quantitative analysis of linoleic acid and its metabolites. The selection of an appropriate internal standard is critical for the accuracy, precision, and reliability of bioanalytical data, particularly in drug development and metabolic research. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable standard for your specific application.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleic acid moiety are replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an ideal internal standard for mass spectrometry-based quantification of linoleic acid and related compounds. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), SIL internal standards are the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2][3]

The biological equivalence of an internal standard to its endogenous analyte is paramount. An ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process, from extraction to detection. Any differences in behavior can introduce bias and compromise the accuracy of the quantitative results.

Performance Comparison of Internal Standards

The selection of an internal standard for linoleic acid quantification typically involves a choice between ¹³C-labeled, deuterated (²H-labeled), and odd-chain fatty acid standards. Each class possesses distinct advantages and disadvantages that influence their suitability for specific applications.

Internal Standard TypeAnalyte ExamplePrincipleAdvantagesDisadvantages
¹³C-Labeled This compound Substitution of ¹²C with ¹³C atoms.- Co-elution: Nearly identical chromatographic behavior to the unlabeled analyte.[4] - High Isotopic Purity: Minimal contribution to the unlabeled analyte signal. - No Isotope Effect: The larger mass difference between ¹³C and ¹²C minimizes kinetic isotope effects during sample processing and ionization. - No Isotopic Scrambling: The ¹³C label is stable and not prone to exchange.[4]- Cost: Generally more expensive to synthesize than deuterated standards.[4]
Deuterated Linoleic acid-d4Substitution of ¹H with ²H (deuterium) atoms.- Cost-Effective: Typically less expensive than ¹³C-labeled counterparts. - Effective for Correction: Widely used and validated for correcting matrix effects and analyte loss.[5][6]- Chromatographic Shift: May exhibit a slight retention time shift compared to the native analyte. - Isotope Effect: The smaller mass difference can sometimes lead to different behavior during extraction and chromatography. - Potential for Isotopic Exchange: Deuterium atoms can sometimes exchange with protons in the solvent or on the chromatographic column.
Odd-Chain Fatty Acid Heptadecanoic acid (C17:0)A structurally similar but chemically distinct molecule that is not naturally abundant in the sample.- Low Cost: Readily available and inexpensive.- Endogenous Presence: Odd-chain fatty acids can be present in biological samples, particularly in individuals with certain diets or metabolic conditions, leading to inaccurate quantification.[7][8][9][10] - Different Physicochemical Properties: May not perfectly mimic the extraction and ionization behavior of linoleic acid.

Quantitative Performance Data

The following table summarizes typical analytical performance data for the quantification of linoleic acid in human plasma using a deuterated internal standard (Linoleic acid-d4) with LC-MS/MS. While specific data for this compound in a head-to-head comparison is limited in publicly available literature, the performance of ¹³C-labeled standards is generally considered to be superior to or at least equivalent to their deuterated counterparts, with potentially better accuracy and precision due to the reasons outlined above.[1][2] An in vivo study comparing deuterated and ¹³C-labeled linoleic acid in rats found no significant differences in their plasma concentrations after 24 hours when data was corrected for endogenous pools and matrix effects, suggesting biological equivalence in a metabolic context.

Table 1: Analytical Performance for Linoleic Acid Quantification in Human Plasma using a Deuterated Internal Standard (Linoleic acid-d4) by LC-MS/MS

ParameterReported ValueReference
Linearity (R²) > 0.99[11]
Limit of Detection (LOD) 0.8 - 10.7 nmol/L[5][6]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/L[5][6][12]
Intra-day Precision (%RSD) ≤ 10.2%[13]
Inter-day Precision (%RSD) ≤ 10.2%[13]
Accuracy (Recovery) 87.25 - 119.44%[14]

Experimental Protocols

A robust and validated experimental protocol is essential for accurate and reproducible quantification of linoleic acid. The following is a representative protocol for the analysis of total linoleic acid in human plasma using stable isotope dilution LC-MS/MS.

Materials and Reagents
  • Analytes and Internal Standards: Linoleic acid, this compound (or other appropriate SIL-IS).

  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water.

  • Reagents: Formic acid, ammonium (B1175870) acetate, potassium hydroxide (B78521) (KOH).

  • Biological Matrix: Human plasma (EDTA).

Sample Preparation

A detailed workflow for sample preparation is illustrated in the diagram below. This process involves protein precipitation, lipid extraction, and hydrolysis to release esterified linoleic acid.

G cluster_0 Sample Preparation plasma 100 µL Human Plasma is_spike Add Internal Standard (e.g., this compound) plasma->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) supernatant->hydrolysis neutralize Neutralization (e.g., with Formic Acid) hydrolysis->neutralize extract Liquid-Liquid Extraction (e.g., with Hexane) neutralize->extract dry_reconstitute Dry Down & Reconstitute in Injection Solvent extract->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Fig 1. Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis

The reconstituted samples are injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate.

    • Gradient: A suitable gradient to separate linoleic acid from other plasma components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Linoleic Acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound (hydrolyzed to Linoleic acid-13C18): Precursor ion (m/z) -> Product ion (m/z)

The logical relationship for MRM-based quantification is depicted below.

G cluster_1 Mass Spectrometry Quantification Analyte Unlabeled Linoleic Acid Precursor_Analyte Precursor Ion (Analyte) Analyte->Precursor_Analyte Ionization IS Linoleic Acid-13C18 (from this compound) Precursor_IS Precursor Ion (Internal Standard) IS->Precursor_IS Ionization Product_Analyte Product Ion (Analyte) Precursor_Analyte->Product_Analyte Fragmentation Product_IS Product Ion (Internal Standard) Precursor_IS->Product_IS Fragmentation Quantification Quantification (Peak Area Ratio) Product_Analyte->Quantification Product_IS->Quantification

Fig 2. MRM-based quantification logic.

Conclusion

For the accurate and precise quantification of linoleic acid in biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound represents a superior choice due to the inherent advantages of ¹³C-labeling, including near-perfect co-elution with the analyte and high isotopic stability, which minimize the potential for analytical bias. While deuterated standards are a viable and more cost-effective alternative, they may introduce a small degree of analytical uncertainty. Odd-chain fatty acids are generally not recommended for high-accuracy quantitative studies in biological matrices due to their potential endogenous presence. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, this compound is the recommended internal standard.

References

A Researcher's Guide to Kinetic Modeling with Ethyl Linoleate-¹³C₁₈ Tracer Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of lipid metabolism is paramount. Stable isotope tracers, such as Ethyl linoleate-¹³C₁₈, have emerged as powerful tools for elucidating the metabolic fate of fatty acids in vivo. This guide provides a comparative analysis of kinetic modeling using Ethyl linoleate-¹³C₁₈, offering insights into its performance against other common fatty acid tracers, supported by experimental data and detailed protocols.

The use of stable isotopes in metabolic research has revolutionized our ability to trace the pathways of endogenous and exogenous compounds without the need for radioactive materials. Ethyl linoleate-¹³C₁₈, a linoleic acid molecule uniformly labeled with eighteen carbon-13 isotopes, serves as a specific and sensitive probe to track the absorption, distribution, metabolism, and excretion of this essential omega-6 fatty acid. Kinetic modeling of the tracer data allows for the quantification of key metabolic fluxes, providing a deeper understanding of lipid homeostasis in health and disease.

Comparative Performance of Fatty Acid Tracers

The choice of tracer can significantly influence the outcome and interpretation of kinetic studies. Here, we compare the metabolic fate of linoleate (B1235992) with two other commonly studied 18-carbon fatty acids: oleate (B1233923) (a monounsaturated omega-9 fatty acid) and palmitate (a saturated fatty acid). The data presented is a synthesis from multiple studies employing universally ¹³C-labeled tracers.

Parameter[U-¹³C]Linoleate[U-¹³C]Oleate[U-¹³C]PalmitateKey Findings & Implications
Plasma Clearance HigherLowerLowerLinoleate is cleared from the plasma more rapidly than oleate and palmitate, suggesting a quicker uptake by tissues.[1]
Incorporation into VLDL-TG LowerHigherHigherOleate and palmitate show greater incorporation into very-low-density lipoprotein triglycerides (VLDL-TG), indicating a preferential pathway for their hepatic processing and transport.[2]
Incorporation into Plasma Phospholipids (B1166683) Significantly HigherLowerLowerA substantial portion of linoleate from a single meal is rapidly incorporated into plasma and erythrocyte phospholipids, which may be crucial for maintaining membrane fluidity.[2] At 24 hours, 10% of plasma phospholipid-linoleate originated from the test meal, compared to only 3% for oleate and palmitate.[2]
Incorporation into Plasma Cholesteryl Esters Significantly HigherLowerLowerLinoleate is preferentially esterified to cholesterol in the plasma, a process central to reverse cholesterol transport.[2]
Oxidation Rate (¹³CO₂ expiration) 16.8% - 25.1% of dose after 12hSimilar to Linoleate~20-30% lower than unsaturated FAsThe proportion of ingested ¹³C-linoleate recovered in breath as ¹³CO₂ ranged from 16.8% to 25.1% after 12 hours.[3] Studies comparing 18-carbon fatty acids have shown similar initial oxidation rates for oleate and linoleate.
Conversion to Longer-Chain PUFAs Minor but detectableNot applicableNot applicableThe conversion of ¹³C-linoleate to longer-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid is a quantitatively minor but physiologically important pathway.[3][4]

Experimental Protocol: In Vivo Kinetic Modeling with Ethyl Linoleate-¹³C₁₈

This protocol outlines a general procedure for a human study investigating the metabolic fate of Ethyl linoleate-¹³C₁₈.

1. Subject Preparation:

  • Subjects should be healthy volunteers who have maintained their habitual diet.

  • An overnight fast (10-12 hours) is required before the study.

  • A baseline blood sample and breath sample are collected.

2. Tracer Administration:

  • A single oral bolus of Ethyl linoleate-¹³C₁₈ (e.g., 45 mg) is administered.[3]

  • The tracer is typically dissolved in a carrier oil (e.g., 8 g of olive oil) and incorporated into a standardized test meal.[3]

3. Sample Collection:

  • Blood: Venous blood samples are collected at regular intervals (e.g., 0, 1, 2, 3, 4, 5, 7, 11, 24, 48, 72, 168, and 336 hours) post-tracer ingestion.[3] Plasma is separated by centrifugation and stored at -80°C.

  • Breath: Breath samples are collected for the analysis of ¹³CO₂ enrichment. This can be done hourly for the first 12 hours.[3]

4. Sample Analysis:

  • Lipid Extraction: Total lipids are extracted from plasma samples using a method such as the Folch or Bligh and Dyer procedure.

  • Fractionation: The extracted lipids are fractionated into different classes (e.g., triglycerides, phospholipids, cholesteryl esters) using solid-phase extraction or thin-layer chromatography.

  • Fatty Acid Methyl Ester (FAME) Preparation: The fatty acids within each lipid fraction are transesterified to their corresponding methyl esters.

  • Mass Spectrometry: The isotopic enrichment of linoleate and its metabolites in the FAME samples is determined by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or gas chromatography-mass spectrometry (GC-MS).[3] The ¹³CO₂ enrichment in breath samples is analyzed by isotope ratio mass spectrometry.

5. Kinetic Modeling:

  • The tracer-to-tracee ratio (TTR) of ¹³C-linoleate in different plasma lipid pools is calculated over time.

  • Compartmental models are used to describe the dynamic movement of the tracer through various metabolic pools.

  • Model parameters, such as rates of appearance, disappearance, and transfer between compartments, are estimated by fitting the model to the experimental data.

Visualizing the Metabolic Journey of Ethyl Linoleate

The following diagrams illustrate the key pathways involved in the metabolism of Ethyl linoleate-¹³C₁₈ and the general workflow of a tracer study.

Metabolic Fate of Ethyl Linoleate-¹³C₁₈ Oral Oral Administration (Ethyl Linoleate-¹³C₁₈) Intestine Intestinal Absorption & Incorporation into Chylomicrons Oral->Intestine Chylomicrons Chylomicrons-¹³C₁₈ Intestine->Chylomicrons LPL Lipoprotein Lipase (LPL) Chylomicrons->LPL Hydrolysis FFA Plasma Free Fatty Acids (FFA-¹³C₁₈) LPL->FFA Liver Liver FFA->Liver Adipose Adipose Tissue (Storage as Triglycerides) FFA->Adipose Muscle Muscle & Other Tissues FFA->Muscle PL_CE Incorporation into Phospholipids & Cholesteryl Esters FFA->PL_CE VLDL VLDL-¹³C₁₈ Liver->VLDL Esterification LC_PUFA Conversion to Longer-Chain PUFAs Liver->LC_PUFA Desaturation & Elongation VLDL->LPL Oxidation β-Oxidation (Energy Production) Muscle->Oxidation CO2 Expired ¹³CO₂ Oxidation->CO2

Caption: Metabolic pathway of orally administered Ethyl Linoleate-¹³C₁₈.

Experimental Workflow for Kinetic Tracer Study Subject Subject Recruitment & Baseline Sampling Tracer Tracer Administration (Ethyl Linoleate-¹³C₁₈) Subject->Tracer Sampling Time-course Blood & Breath Sampling Tracer->Sampling Analysis Sample Processing & Mass Spectrometry Analysis Sampling->Analysis Data Data Acquisition (Tracer-to-Tracee Ratios) Analysis->Data Modeling Kinetic Modeling & Parameter Estimation Data->Modeling Results Quantification of Metabolic Fluxes Modeling->Results

Caption: General workflow of a kinetic study using a stable isotope tracer.

Conclusion

Kinetic modeling with Ethyl linoleate-¹³C₁₈ provides a powerful approach to quantitatively assess the metabolic fate of linoleic acid. Comparative studies reveal distinct metabolic partitioning of linoleate compared to other fatty acids like oleate and palmitate, with a notable preference for incorporation into phospholipids and cholesteryl esters. This detailed understanding is crucial for researchers in nutrition, metabolism, and drug development to unravel the complex roles of fatty acids in human health and disease. The provided protocol and workflows offer a foundational guide for designing and implementing such tracer studies.

References

A Researcher's Guide to Comparing the Metabolic Fates of Fatty Acid Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. Isotopically labeled fatty acids serve as powerful tracers to elucidate these complex processes. This guide provides an objective comparison of the metabolic fates of fatty acids labeled with different isotopes, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic studies.

The use of fatty acid isotopes, primarily deuterium (B1214612) (²H), carbon-13 (¹³C), and the radioactive isotope tritium (B154650) (³H), has revolutionized our ability to track the absorption, transport, storage, and oxidation of fatty acids in various biological systems. The choice of isotope can influence experimental design, analytical methodology, and, in some cases, the interpretation of metabolic outcomes. This guide explores the key differences and similarities in the metabolic fates of fatty acids labeled with these common isotopes.

Quantitative Comparison of Metabolic Fates

The metabolic fate of a fatty acid is determined by a variety of factors, including its chain length, degree of saturation, and the metabolic state of the organism. When labeled with different isotopes, the fundamental biochemical pathways followed by the fatty acid are expected to be the same. However, subtle differences in reaction kinetics, known as isotope effects, can potentially arise due to the mass difference between isotopes. The following table summarizes quantitative data from studies comparing the metabolic fates of fatty acids labeled with different isotopes.

Isotope ComparisonFatty AcidOrganism/SystemKey Metabolic Fate MeasuredObservationReference
²H vs. ¹³C Linoleic Acid & α-Linolenic AcidAdult Rats (in vivo)Plasma concentrations of parent and elongated/desaturated fatty acidsNo significant differences were observed in the plasma concentrations of the ²H- versus ¹³C-labeled isotopomers 24 hours after oral administration, suggesting little to no isotope effect.[1][1]
¹³C-Stearic Acid vs. ¹³C-Oleic Acid Stearic Acid (18:0) & Oleic Acid (18:1)Postmenopausal Women (in vivo)Postprandial oxidation rate and incorporation into plasma lipidsU-¹³C-Stearic acid had a 34% lower cumulative oxidation rate compared to U-¹³C-Oleic acid. Stearic acid was also preferentially incorporated into cholesteryl esters and triglycerides.[2][2]
¹³C-Palmitic Acid Palmitic Acid (16:0)Fasting Mice (in vivo)Incorporation into hepatic lipidsThe majority of labeled palmitate was incorporated into hepatic triglycerides and phosphatidylcholines.[3][3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are representative protocols for in vivo administration of isotopically labeled fatty acids and subsequent sample analysis.

Protocol 1: Oral Administration of Isotopically Labeled Fatty Acids in Humans

This protocol is adapted from a study comparing the postprandial metabolism of different fatty acids.[2]

1. Subject Preparation:

  • Participants are to fast for 12 hours overnight prior to the study day.

2. Tracer Administration:

  • A single oral bolus of the ¹³C-labeled fatty acid (e.g., U-¹³C-stearic acid or U-¹³C-oleic acid) is administered.
  • The tracer is typically incorporated into a test meal to mimic normal dietary intake.

3. Sample Collection:

  • Serial blood samples are collected at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8, 24, and 48 hours).
  • Breath samples are collected at the same time points for analysis of ¹³CO₂ to determine the rate of fatty acid oxidation.

4. Sample Processing and Analysis:

  • Plasma is separated from blood samples by centrifugation.
  • Lipids are extracted from plasma using a method such as the Folch or Bligh-Dyer procedure.
  • Lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) are separated using solid-phase extraction or thin-layer chromatography.
  • Fatty acids within each lipid class are transesterified to fatty acid methyl esters (FAMEs).
  • The isotopic enrichment of the fatty acids is determined by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).
  • Breath ¹³CO₂ enrichment is measured by IRMS.

Protocol 2: Intravenous Infusion of Isotopically Labeled Fatty Acids in Mice

This protocol is based on a study investigating the fate of free fatty acids in fasting mice.[3]

1. Animal Preparation:

  • Mice are fasted for a specified period (e.g., 15 hours) with free access to water.
  • Animals are anesthetized prior to the procedure.

2. Tracer Administration:

  • A bolus of the isotopically labeled fatty acid (e.g., [U-¹³C]-palmitate) is administered via the caudal (tail) vein.

3. Sample Collection:

  • At a predetermined time point after injection (e.g., 10 minutes), blood is collected via cardiac puncture.
  • Tissues of interest, such as the liver and skeletal muscle, are rapidly excised and flash-frozen in liquid nitrogen.

4. Sample Processing and Analysis:

  • Plasma is prepared from the blood samples.
  • Lipids and other metabolites are extracted from plasma and homogenized tissues.
  • The extracts are analyzed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to identify and quantify the labeled fatty acid and its metabolites (e.g., acylcarnitines, triglycerides, phospholipids).

Protocol 3: Lipid Extraction and Derivatization for GC-MS Analysis

This is a general protocol for preparing samples for the analysis of fatty acid isotopic enrichment.[1][4]

1. Lipid Extraction (Folch Method):

  • Homogenize the tissue or plasma sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
  • Add water or a saline solution to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Saponification (Optional, for total fatty acid analysis):

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze the ester linkages.
  • Acidify the solution to protonate the free fatty acids.
  • Extract the free fatty acids with an organic solvent like hexane.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add a derivatizing agent, such as boron trifluoride (BF₃) in methanol or methanolic HCl, to the extracted fatty acids.
  • Heat the mixture to facilitate the esterification reaction.
  • Extract the resulting FAMEs with an organic solvent.

4. GC-MS Analysis:

  • Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column to separate the different fatty acids.
  • The eluting FAMEs are introduced into a mass spectrometer to determine their mass-to-charge ratio and isotopic enrichment.

Visualizing Metabolic Pathways and Workflows

To provide a clearer understanding of the processes involved in fatty acid metabolism and its analysis, the following diagrams have been generated using the DOT language.

Fatty_Acid_Beta_Oxidation cluster_mito Fatty_Acid Fatty Acid (in Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Mitochondrial_Matrix Mitochondrial Matrix Carnitine_Shuttle->Mitochondrial_Matrix Beta_Oxidation_Cycle β-Oxidation Cycle Mitochondrial_Matrix->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA FADH2_NADH FADH₂ + NADH Beta_Oxidation_Cycle->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->FADH2_NADH ETC Electron Transport Chain FADH2_NADH->ETC ATP ATP ETC->ATP

Caption: Overview of the fatty acid β-oxidation pathway.

Experimental_Workflow cluster_experiment In Vivo/In Vitro Experiment cluster_analysis Sample Analysis Tracer_Admin Isotope-Labeled Fatty Acid Administration Sample_Collection Sample Collection (Blood, Tissue, etc.) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Interpretation GC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for tracing fatty acid metabolism.

Conclusion

The selection of a fatty acid isotope for metabolic research depends on the specific scientific question, the available analytical instrumentation, and cost considerations. Current evidence suggests that for many applications, stable isotopes such as deuterium and carbon-13 can be used interchangeably with minimal impact from isotope effects. Tritium, being a radioactive isotope, offers high sensitivity but requires specialized handling and facilities. By carefully considering the advantages and limitations of each isotope and employing rigorous experimental protocols, researchers can effectively unravel the complexities of fatty acid metabolism, paving the way for new insights into health and disease.

References

A Comparative Analysis of Product Ion Spectra: Ethyl Linoleate vs. Ethyl Linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, drug development, and lipidomics, accurate quantification of endogenous molecules is paramount. Stable isotope-labeled internal standards, such as Ethyl linoleate-13C18, are indispensable tools in mass spectrometry-based quantification, offering a high degree of accuracy by mimicking the behavior of the analyte of interest, Ethyl linoleate (B1235992). This guide provides a comparative overview of the product ion spectra of Ethyl linoleate and its stable isotope-labeled counterpart, this compound, supported by experimental data and methodologies. This compound is a labeled version of Ethyl linoleate where all 18 carbon atoms of the linoleic acid backbone have been replaced with the 13C isotope.[1][2][3] This labeling results in a predictable mass shift in the precursor and fragment ions, which is crucial for its use as an internal standard in quantitative analyses.[2]

Comparative Product Ion Data

The following table summarizes the expected key ions in the product ion spectra of both Ethyl linoleate and this compound when subjected to collision-induced dissociation (CID) in a mass spectrometer. The data for Ethyl linoleate is based on publicly available spectra and known fragmentation patterns of fatty acid ethyl esters, while the data for the 13C18-labeled version is inferred from this information.

Ion DescriptionUnlabeled Ethyl Linoleate (m/z)This compound (m/z)Mass Shift (Δm/z)
Precursor Ion [M+H]+ 309.28327.28+18
Loss of Ethanol (-C2H5OH) 263.25281.25+18
McLafferty Rearrangement 88.0590.05+2
Alkyl Chain Fragments VariousVarious + n+n (n = number of 13C atoms in the fragment)

Note: The m/z values are nominal and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol: GC-MS Analysis of Fatty Acid Ethyl Esters

The following is a representative protocol for the analysis of Ethyl linoleate and its labeled internal standard using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Fatty acid ethyl esters (FAEEs) are extracted from the biological matrix using a liquid-liquid extraction method. A common approach involves the addition of an organic solvent like hexane (B92381) to the sample, followed by vortexing and centrifugation to separate the organic layer containing the FAEEs.

  • The organic layer is then carefully transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.

  • The dried residue is reconstituted in a suitable solvent, such as hexane, for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and specificity.

3. Data Analysis:

  • The peaks corresponding to Ethyl linoleate and this compound are identified based on their retention times and specific m/z values.

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Fragmentation Pathways

The fragmentation of fatty acid ethyl esters in mass spectrometry provides structural information. Below are graphical representations of the key fragmentation pathways for both unlabeled and labeled Ethyl linoleate.

G Fragmentation of Ethyl Linoleate parent Ethyl Linoleate [M+H]+ m/z = 309.28 loss_etoh Loss of Ethanol [M+H - C2H5OH]+ m/z = 263.25 parent->loss_etoh - C2H5OH mclafferty McLafferty Rearrangement m/z = 88.05 parent->mclafferty Rearrangement alkyl Alkyl Chain Fragments parent->alkyl Cleavages G Fragmentation of this compound parent This compound [M+H]+ m/z = 327.28 loss_etoh Loss of Ethanol [M+H - C2H5OH]+ m/z = 281.25 parent->loss_etoh - C2H5OH mclafferty McLafferty Rearrangement [13C2H4O2H]+ m/z = 90.05 parent->mclafferty Rearrangement alkyl 13C-labeled Alkyl Chain Fragments parent->alkyl Cleavages

References

A Comparative Guide to Ethyl Linoleate-13C18 Reference Standards for Accurate Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Ethyl linoleate-13C18 reference standards, essential for accurate quantification in various research and drug development applications. This compound serves as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise measurement of its unlabeled counterpart, ethyl linoleate (B1235992).

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical data. This section compares the specifications of this compound from three prominent suppliers: Cambridge Isotope Laboratories, Inc., Eurisotop, and MedChemExpress.

Data Presentation: Quantitative Specifications of this compound Reference Standards

SupplierProduct NameCatalog NumberChemical PurityIsotopic Enrichment
Cambridge Isotope Laboratories, Inc. Linoleic acid (18:2), ethyl ester (linoleate-U-13C18, 98%) CP 95%CLM-3960>95%>98%
Eurisotop LINOLEIC ACID (18:2), ETHYL ESTER (LINOLEATE-U-13C18, 98%) 95%+ PURECLM-3960>95%>98%
MedChemExpress This compoundHY-W013812S1Information not publicly availableInformation not publicly available

Comparison of Performance

  • Chemical Purity: High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis of the target analyte. Both Cambridge Isotope Laboratories and Eurisotop specify a chemical purity of greater than 95%, which is suitable for most quantitative applications.[1][2]

  • Isotopic Enrichment: High isotopic enrichment is crucial for minimizing the contribution of the unlabeled analyte to the internal standard's mass spectrometric signal, thereby ensuring accurate quantification. The greater than 98% isotopic enrichment offered by Cambridge Isotope Laboratories and Eurisotop is considered high quality for use as an internal standard.[1][2]

In the absence of direct comparative data, researchers should select a reference standard based on the supplier's reputation, the transparency of their product specifications, and the availability of a detailed Certificate of Analysis for the specific lot to be used.

Experimental Protocols

The following are detailed methodologies for the analysis of ethyl linoleate using this compound as an internal standard. These protocols are based on established methods for fatty acid ethyl ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds like fatty acid ethyl esters.

1. Sample Preparation (Lipid Extraction)

  • To a 1 mL biological sample (e.g., plasma, cell lysate), add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Add a known amount of this compound internal standard.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., hexane).

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethyl linoleate: Monitor characteristic ions (e.g., m/z 308, 265, 67)

    • This compound: Monitor characteristic ions (e.g., m/z 326, 283)

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitute Reconstitute in Hexane Drydown->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound in Acetonitrile Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drydown Drydown under N2 Supernatant_Transfer->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_Injection LC Injection Reconstitute->LC_Injection Separation Reversed-Phase Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Assessing the Impact of Ethyl Linoleate-13C18 on Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of ethyl linoleate (B1235992) and its alternatives on cell viability. Due to a lack of direct experimental data on the cytotoxic or proliferative effects of Ethyl linoleate-13C18, this document focuses on the well-documented impacts of its unlabeled counterpart, ethyl linoleate, alongside other common fatty acid ethyl esters: ethyl oleate (B1233923) and ethyl palmitate. Stable isotope-labeled compounds like this compound are primarily utilized as tracers in metabolic research, with the underlying assumption that their biological activity is identical to the unlabeled form[][2][3].

Comparative Analysis of Fatty Acid Ethyl Esters on Cell Viability

The influence of fatty acid ethyl esters on cell viability is highly dependent on the specific fatty acid, its concentration, the cell type, and the duration of exposure. Below is a summary of reported effects of unlabeled ethyl linoleate, ethyl oleate, and ethyl palmitate on various cell lines.

Table 1: Comparative Effects of Unlabeled Fatty Acid Ethyl Esters on Cell Viability

CompoundCell Line(s)Observed Effect(s)Concentration(s)Incubation TimeKey FindingsReference(s)
Ethyl Linoleate B16F10 murine melanoma, human dermal fibroblastsNo significant cytotoxic effect.Up to 400 µM48 hoursEthyl linoleate is considered non-cytotoxic at the tested concentrations and was investigated for its effects on melanogenesis.[4][4]
Prostate cancer cell lines (PC3, DU145, LNCaP, VCaP)Reduced cell proliferation and viability.100 µMNot specifiedConjugated linoleic acid (a related compound) showed consistent anti-proliferative effects across various prostate cancer cell lines. The effects of oleic and stearic acid were cell line-dependent.[5][5]
Endometrial cancer cells (HEC-1A, KLE)Significantly inhibited cell proliferation in a dose-dependent manner.IC50: 617.21 µM (HEC-1A), 987.56 µM (KLE)72 hoursLinoleic acid (the parent fatty acid) induced apoptosis and cell cycle arrest.[6][6]
Ethyl Oleate Human malignant glioma (LN-18), Human lung cancer (A-549)Antiproliferative activity with growth inhibitions of 84% and 81%, respectively.Not specifiedNot specifiedAn ethanolic extract containing ethyl oleate demonstrated significant anticancer potential.[7][7]
Pancreatic acini, Peripheral blood mononuclear cellsLess toxic than its parent fatty acid (oleic acid).10 µmol/LNot specifiedEthyl oleate induced significantly less apoptosis and necrosis compared to oleic acid.[8][8]
Ethyl Palmitate HepG2 (human liver cancer)Influences the synthesis of other fatty acid ethyl esters.Not specifiedNot specifiedThe synthesis of ethyl palmitate is uniquely unaffected by the extracellular concentration of palmitate.[9][9]
Mouse model of endotoxemiaAmeliorates lethal endotoxemia.Not specifiedNot specifiedEthyl palmitate promotes hepatic fetuin-A production and modulates inflammatory responses.[10][10]
In vivo (mice)Cooperates with gut-derived endotoxin (B1171834) to induce liver inflammation.3 µmol/g24 hoursPalmitate, the parent fatty acid, can induce liver injury in the presence of endotoxin.[11][11]

Experimental Protocols

Detailed methodologies for key cell viability assays are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the fatty acid ethyl esters (e.g., 10-500 µM) and a vehicle control (e.g., ethanol (B145695) or DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add fatty acid ethyl esters B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan F->G H Measure absorbance at 570nm G->H LDH_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Seed and treat cells B Incubate A->B C Centrifuge plate B->C D Transfer supernatant C->D E Add LDH reaction mix D->E F Incubate for 30 min E->F G Add stop solution F->G H Measure absorbance at 490nm G->H Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining cluster_results Flow Cytometry Results Viable Viable AnnexinV Annexin V-FITC Viable->AnnexinV No binding PI Propidium Iodide Viable->PI Impermeable Result1 Annexin V (-) / PI (-) Viable->Result1 EarlyApop Early Apoptosis EarlyApop->AnnexinV Binds PS EarlyApop->PI Impermeable Result2 Annexin V (+) / PI (-) EarlyApop->Result2 LateApop Late Apoptosis / Necrosis LateApop->AnnexinV Binds PS LateApop->PI Permeable Result3 Annexin V (+) / PI (+) LateApop->Result3 Signaling_Pathway cluster_pathway Akt/GSK3β/β-catenin Pathway cluster_inhibitor Inhibitor Akt Akt GSK3b GSK3β Akt->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin degradation MITF MITF BetaCatenin->MITF activation Proliferation Cell Proliferation / Survival MITF->Proliferation EL Ethyl Linoleate EL->Akt inhibits phosphorylation

References

Safety Operating Guide

Safe Disposal of Ethyl Linoleate-13C18: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Ethyl linoleate-13C18, a carbon-13 labeled fatty acid ester used in various research applications. Adherence to these procedures is vital to ensure personal safety and environmental protection.

Immediate Safety Considerations:

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). There is conflicting information regarding the flammability of Ethyl linoleate, with some sources classifying it as a "Highly flammable liquid and vapor"[1] and others as "Not a hazardous substance or mixture"[2]. Therefore, a cautious approach is recommended. Always handle this compound in a well-ventilated area and away from ignition sources[1][3]. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times[3][4].

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as chemical waste.

    • Do not mix this waste with other solvents or chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Any materials used to clean up spills, such as absorbent pads or contaminated labware, should also be treated as chemical waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting waste this compound.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols (e.g., flammable liquid pictogram, as a precaution).

    • Keep the waste container securely closed when not in use[1].

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, cool, and away from heat, sparks, or open flames[1].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Request and Pick-up:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste[5].

    • Provide them with an accurate description of the waste, including its composition and volume.

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations[3][4].

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite[3].

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[3].

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways[3].

    • Only trained personnel should attempt to clean up large spills.

Physical and Chemical Properties

PropertyValue
Appearance Clear to pale yellow liquid
Density ~0.876 g/cm³ at 25 °C
Boiling Point ~68–70 °C at reduced pressure (~1 mmHg)
Solubility Insoluble in water; soluble in oils, alcohols, and lipid solvents

Source:

Disposal Workflow

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate label_container Label Waste Container (Chemical Name, Hazards) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end small_spill Small Spill: Absorb & Collect spill->small_spill Minor large_spill Large Spill: Evacuate & Alert EHS spill->large_spill Major small_spill->store Place in Waste Container large_spill->end Handled by Professionals

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl linoleate-13C18

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Linoleate-13C18

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe execution of experimental work.

Physicochemical and Hazard Information

A summary of the key quantitative data and hazard classifications for Ethyl linoleate (B1235992) and its 13C18 labeled form is presented below. Note that safety classifications may vary depending on the supplier and if the compound is supplied in a solvent.

PropertyEthyl LinoleateLinoleic Acid-13C18 ethyl ester (in solvent)
CAS Number 544-35-4[1]Not explicitly available
Molecular Formula C20H36O213C18C2H36O2
Boiling Point 224 °C @ 23 hPa[2]Not available
Density 0.876 g/cm3 @ 25 °C[2]Not available
Flash Point 113 °C (closed cup)Not available
GHS Classification Causes skin irritation[1][3]Highly flammable liquid and vapor[4]
Hazard Statements H315: Causes skin irritation[3]H225: Highly flammable liquid and vapor[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is mandatory for the safe handling of this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eye wash station must be readily accessible.[1]

  • Skin Protection:

    • Wear a lab coat.[1]

    • Impervious gloves, such as nitrile gloves, are required. Inspect gloves for integrity before each use.[1]

    • Avoid wearing protective garments in common areas.[1]

  • Respiratory Protection: Generally not required for standard laboratory operations. However, if there is a risk of aerosol formation or for spill cleanup, a tight-fitting full-face respirator with HEPA filters should be used.[1]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the material as a flammable liquid.

  • Ensure that all containers are kept tightly closed when not in use.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment if large quantities of the flammable solution are being handled.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered.

  • Dispensing:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4]

    • When transferring, cover all containers for solutions to minimize vapors.[1]

    • For the flammable form, use only non-sparking tools.

  • Post-Handling:

    • Wash hands thoroughly after handling the substance.[1][3]

    • Decontaminate all work surfaces after use.

    • Take off contaminated clothing and wash it before reuse.[1][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and rinsates, in a designated, properly labeled, and sealed waste container.

    • The waste container should be clearly marked with the chemical name ("this compound") and relevant hazard symbols (e.g., "Flammable Liquid," "Irritant").

  • Container Management:

    • Do not dispose of the chemical in drains or with general laboratory waste.[2]

    • Place absorbed spill material into a suitable clean, dry, closed container for disposal.[5]

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse the eyes with plenty of water. If contact lenses are present, remove them.[2]

  • In Case of Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

  • In Case of Inhalation: Move the person to fresh air.[2]

  • In Case of a Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders).

    • Collect the absorbed material and place it in a sealed container for disposal.

Visual Workflow for Handling and Disposal

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Acquire this compound ppe Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) start->ppe eng_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe->eng_controls dispense Dispense and Use Chemical (Avoid Ignition Sources) eng_controls->dispense post_handling Post-Handling Procedures (Wash Hands, Decontaminate) dispense->post_handling spill Emergency Spill? dispense->spill waste_collection Collect Waste in Labeled Container post_handling->waste_collection final_disposal Dispose via Institutional EHS waste_collection->final_disposal spill->post_handling No spill_response Spill Response Protocol spill->spill_response Yes spill_response->waste_collection end End final_disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl linoleate-13C18
Reactant of Route 2
Ethyl linoleate-13C18

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.